6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Description
BenchChem offers high-quality 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-1-methylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXPDGKKDNDTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of this compound is paramount for ensuring the integrity of subsequent research and development efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the unambiguous confirmation of its chemical structure.
Molecular Structure and Isomerism
The structural framework of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine consists of a fused pyrazole and pyridine ring system. The chlorine atom is substituted at the 6-position of the pyridine ring, and a methyl group is attached to one of the nitrogen atoms of the pyrazole ring. It is crucial to note the existence of a constitutional isomer, 6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. The position of the methyl group on the pyrazole nitrogen significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures. This guide focuses on the 1-methyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, both ¹H and ¹³C NMR are essential for structural confirmation.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is expected to exhibit signals corresponding to the aromatic protons on the pyridine and pyrazole rings, as well as the protons of the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the fused ring system.
Based on the analysis of the unmethylated analogue, 6-chloro-1H-pyrazolo[4,3-c]pyridine, and considering the electronic effect of the N-methyl group, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.1-8.3 | Singlet | - | Proton on the pyrazole ring, typically a singlet in this scaffold. |
| H-4 | ~7.8-8.0 | Doublet | ~6.0 | Pyridine proton ortho to the fused pyrazole ring. |
| H-7 | ~7.4-7.6 | Doublet | ~6.0 | Pyridine proton meta to the fused pyrazole ring and ortho to the chlorine atom. |
| N-CH₃ | ~3.9-4.1 | Singlet | - | Protons of the methyl group attached to the pyrazole nitrogen. |
The introduction of the methyl group at the N-1 position is expected to cause a slight downfield shift for the adjacent H-7 proton compared to the unmethylated analog due to steric and electronic effects. The methyl group itself will appear as a characteristic singlet, integrating to three protons.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electronegative chlorine and nitrogen atoms will significantly influence the chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~135-137 | Carbon in the pyrazole ring. |
| C-3a | ~120-122 | Bridgehead carbon. |
| C-4 | ~148-150 | Pyridine carbon adjacent to the bridgehead nitrogen. |
| C-6 | ~140-142 | Carbon bearing the chlorine atom. |
| C-7 | ~115-117 | Pyridine carbon adjacent to the chloro-substituted carbon. |
| C-7a | ~145-147 | Bridgehead carbon. |
| N-CH₃ | ~35-38 | Carbon of the N-methyl group. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Weigh approximately 5-10 mg of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum
For 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (Molecular Formula: C₇H₆ClN₃), the expected molecular weight is approximately 167.6 g/mol .[1]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 167. A characteristic feature will be the presence of an M+2 peak at m/z 169 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Possible fragmentation pathways could include:
-
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 152.
-
Loss of HCN from the pyrazole or pyridine ring.
-
Loss of a chlorine radical (•Cl) to give a fragment at m/z 132.
The exact fragmentation pattern would need to be determined experimentally.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source can be used.
Procedure (for EI-MS):
-
Introduce a small amount of the sample into the ion source, either directly via a solid probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Record the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Expected IR Spectrum
The IR spectrum of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds within the heterocyclic ring system, as well as the C-Cl bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H stretch (N-CH₃) | 2850-2960 | Medium |
| C=C and C=N stretching | 1500-1650 | Medium to Strong |
| C-Cl stretch | 600-800 | Strong |
The presence of the N-methyl group introduces aliphatic C-H stretching vibrations, which would be absent in the spectrum of the unmethylated analogue.
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrumentation and Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Perform a background scan prior to running the sample.
Data Summary and Visualization
The following table summarizes the key expected spectroscopic data for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Aromatic protons (δ 7.4-8.3 ppm), N-methyl singlet (δ 3.9-4.1 ppm). |
| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), N-methyl carbon (δ 35-38 ppm). |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 167 with an M+2 peak at m/z 169. |
| IR Spectroscopy | Aromatic C-H, C=C, C=N stretches; Aliphatic C-H stretch; C-Cl stretch. |
Below is a diagram illustrating the molecular structure of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with atom numbering for NMR assignment.
Caption: Molecular structure of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. By understanding the expected spectral features based on its molecular structure and comparison with a close analogue, researchers can confidently identify and characterize this compound in their synthetic endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of research outcomes in the development of novel therapeutics and other advanced materials.
References
-
PubChem. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]
Sources
reactivity and stability of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
An In-depth Technical Guide to the Reactivity and Stability of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Abstract
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic structure, arising from the fusion of a pyrazole and a pyridine ring, imparts a distinct profile of chemical reactivity and stability. This guide provides a comprehensive technical overview of this molecule, focusing on the stability of its core structure and the reactivity centered around its key functional groups. We will delve into the mechanistic underpinnings of its most important transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Pyrazolo[4,3-c]pyridine Core
The pyrazolopyridine scaffold is a prominent "privileged structure" in drug discovery, with the fusion of a pyrazole and a pyridine ring creating a bioisostere of purine bases. This structural similarity allows molecules based on this core to interact with a wide range of biological targets. The specific isomer, pyrazolo[4,3-c]pyridine, is one of five possible congeners formed from this ring fusion.
The subject of this guide, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is distinguished by three key features that dictate its chemical behavior:
-
The Pyrazolo[4,3-c]pyridine Core: An aromatic, bicyclic system with two nitrogen atoms in the pyrazole ring and one in the pyridine ring. The pyridine ring is inherently electron-deficient, a critical factor in its reactivity.
-
The C6-Chloro Substituent: The chlorine atom on the pyridine ring is a versatile functional handle. It activates the ring for certain reactions and serves as an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
-
The N1-Methyl Group: The methylation at the N1 position of the pyrazole ring prevents tautomerization and blocks this site from participating in reactions, thereby directing functionalization to other parts of the molecule.
This combination of features makes 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine a valuable and versatile building block for the synthesis of complex molecular architectures.
Physicochemical Properties and Stability
A foundational understanding of a molecule's stability is paramount before its use in synthesis. It dictates storage conditions, handling procedures, and compatibility with various reaction environments.
General Properties
The fundamental properties of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1558302-68-3 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Solid (Typical) | Inferred from related compounds |
| Purity | Typically >95-98% | |
| SMILES | CN1C2=C(C=NC(=C2)Cl)C=N1 | |
| InChI Key | QWXPDGKKDNDTLI-UHFFFAOYSA-N |
Chemical Stability
-
Storage and Handling: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is crucial to avoid contact with skin and eyes and to handle the material in accordance with good industrial hygiene and safety practices, using personal protective equipment such as gloves.
-
pH Stability:
-
Acidic Conditions: The pyridine nitrogen is basic and can be protonated under acidic conditions, forming a pyridinium salt. This would further increase the electron-deficient nature of the pyridine ring, potentially enhancing its susceptibility to nucleophilic attack, but may be incompatible with acid-sensitive functional groups in a larger molecule.
-
Basic Conditions: The compound is generally stable under basic conditions commonly used in cross-coupling reactions (e.g., carbonates, phosphates). Strong bases like alkoxides may lead to side reactions, though the primary reactive pathway is typically the displacement of the chloride. Hydrolysis of the C-Cl bond to the corresponding hydroxypyridine is possible under harsh basic conditions (e.g., high temperature, strong aqueous base) but is generally not a facile process.
-
Chemical Reactivity and Synthetic Applications
The reactivity of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is dominated by the chemistry of its chloro-substituted, electron-deficient pyridine ring. This makes it an ideal substrate for a variety of powerful bond-forming reactions.
Caption: Synthetic utility of the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group like chloride is present at the C4 or C2 position (analogous to para and ortho positions in benzene chemistry).[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Causality: The attack of a nucleophile at C6 is favored because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen atom, which provides significant stabilization.[1][2] This activation is crucial for the reaction to proceed, as SNAr reactions on electron-rich aromatic rings (like benzene) are generally not feasible without strong electron-withdrawing groups.
Common nucleophiles for this reaction include:
-
Alkoxides (RO⁻) to form ether linkages.
-
Thiolates (RS⁻) to form thioether linkages.
-
Secondary amines (R₂NH), although this often requires higher temperatures and can be competitive with palladium-catalyzed methods.
Caption: The addition-elimination mechanism for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The development of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis. For substrates like 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, these methods are often preferred over classical SNAr due to their milder conditions, broader substrate scope, and high functional group tolerance.[3] Although aryl chlorides are less reactive than the corresponding bromides or iodides, significant advances in catalyst systems, particularly the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have made their use routine.[4]
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron species (e.g., boronic acid or boronate ester).
Causality: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (1) Oxidative Addition of the aryl chloride to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for enabling the oxidative addition of the relatively inert C-Cl bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an aryl halide with an amine, providing a direct route to N-arylated products. This reaction is exceptionally valuable for synthesizing analogues for drug discovery, as the introduction of amine functionalities can significantly modulate a molecule's physicochemical properties and biological activity.
Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the aryl chloride to the Pd(0) center, the amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond, which yields the arylated amine product and regenerates the active Pd(0) catalyst. The success of this reaction, especially with less reactive aryl chlorides, is highly dependent on the selection of an appropriate ligand and base.
Experimental Protocols
The following protocols are representative methodologies based on established procedures for similar heterocyclic chlorides. Optimization may be required for specific substrates.
Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube, add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the required volume of toluene. Add this catalyst solution to the Schlenk tube via syringe.
-
Add the required volume of water to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-1-methyl-1H-pyrazolo[4,3-c]pyridin-6-amine.
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and benzylamine via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the target compound.
Conclusion
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine stands out as a highly valuable heterocyclic building block. Its stability under common synthetic conditions, combined with the predictable and versatile reactivity of the C6-chloro substituent, makes it an ideal starting point for library synthesis and lead optimization campaigns. The mastery of its key transformations—nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—provides researchers with a powerful toolkit to access a diverse array of novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the effective application of this compound in the fields of medicinal chemistry and materials science.
References
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from Chemistry Stack Exchange. [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from Pearson+. [Link]
-
Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from Química Orgánica. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from University of Windsor. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Retrieved from IU Indianapolis ScholarWorks. [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from ResearchGate. [Link]
-
Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. Retrieved from Thieme. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Retrieved from RSC Publishing. [Link]
-
National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from NIH. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from Wikipedia. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Retrieved from RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. Retrieved from RSC Publishing. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from ChemRxiv. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from NIH. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from University of Groningen Research Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from ResearchGate. [Link]
-
Chemistry. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. Retrieved from Chemistry. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from MDPI. [Link]
Sources
A Technical Guide to the Emerging Therapeutic Potential of the 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine scaffold has garnered significant attention within medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] This technical guide provides an in-depth analysis of a specific, yet pivotal, member of this class: 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. While direct biological data on this compound remains limited, its true significance lies in its role as a key synthetic intermediate for the development of highly specific and potent modulators of critical cancer-related targets. This guide will elucidate the synthetic utility of this scaffold and its instrumental role in the creation of next-generation therapeutics, specifically focusing on B-cell lymphoma 6 (BCL6) modulators and Cyclin-dependent kinase 2 (CDK2) degraders.
The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold
The fusion of a pyrazole and a pyridine ring system creates a bicyclic heterocycle with a unique electronic and spatial arrangement, making it a "privileged scaffold" in drug discovery. This structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent reactivity of the chloro- and methyl-substituted pyrazolo[4,3-c]pyridine core provides a versatile platform for constructing complex molecular architectures.
Synthetic Accessibility and Key Reactions
The utility of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a foundational building block is underscored by its application in the synthesis of advanced therapeutic agents. Recent patent literature highlights its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for forging carbon-carbon bonds.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
The following protocol, adapted from recent patent literature, illustrates the coupling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with a boronic acid derivative, a critical step in the synthesis of BCL6 modulators.[1]
Objective: To synthesize 3-(2,6-bis(benzyloxy)pyridin-3-yl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Materials:
-
6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
(2,6-bis(benzyloxy)pyridin-3-yl)boronic acid
-
Sodium bicarbonate (NaHCO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Step-by-Step Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 6-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equivalent) in a mixture of DME and water.
-
Addition of Coupling Partners: To the solution, add (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid (1.1 equivalents) and sodium bicarbonate (2.2 equivalents).
-
Catalyst Introduction: While not explicitly detailed in the provided abstract, a palladium catalyst and a suitable ligand are essential for this transformation. A typical catalyst system would be Pd(PPh₃)₄ or PdCl₂(dppf).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield the desired coupled product.
Application in the Development of BCL6 Modulators for Oncology
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is crucial for the formation of germinal centers and is implicated in the pathogenesis of several types of lymphomas.[1] The development of small molecules that can modulate the activity of BCL6 is a promising therapeutic strategy. 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine serves as a foundational scaffold for the synthesis of BCL6 modulators, which are being investigated for the treatment of cancer and autoimmune diseases.[1][3]
The pyrazolo[4,3-c]pyridine core is strategically utilized to position functional groups that interact with key residues in the BCL6 protein, thereby disrupting its function. The final compounds, synthesized from this core, are designed to act as ligand-directed degraders, a novel therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]
A Key Building Block for CDK2 Degraders in Cancer Therapy
Cyclin-dependent kinase 2 (CDK2) is a pivotal enzyme in the regulation of the cell cycle. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Recent advancements have focused on the development of bifunctional compounds that can induce the degradation of CDK2 via the ubiquitin-proteasome pathway. 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has been identified as a critical intermediate in the synthesis of these CDK2 degraders.[2][4] In this context, the pyrazolo[4,3-c]pyridine moiety serves as a handle to which other functional groups, including a CDK2-binding warhead and an E3 ligase-recruiting element, are attached.
Quantitative Data for Representative Pyrazolo[4,3-c]pyridine Derivatives
While specific biological data for the parent compound, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is not publicly available, the following table summarizes the activity of related pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, showcasing the therapeutic potential of this scaffold.[1]
| Compound | Target | Inhibition Constant (Kᵢ) (nM) |
| 1f | hCA I | 18.4 |
| 1f | hCA II | 24.7 |
| 1g | hCA I | 22.1 |
| 1h | hCA I | 23.5 |
| 1k | hCA I | 24.8 |
| Acetazolamide (Standard) | hCA I | 25.0 |
| Acetazolamide (Standard) | hCA II | 12.1 |
Data extracted from "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies".[1]
Future Directions and Conclusion
The utility of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a versatile building block in medicinal chemistry is evident from its application in the synthesis of targeted protein degraders and kinase inhibitors. While the direct biological activity of this specific compound may be limited, its value as a foundational scaffold for the development of novel therapeutics is immense.
Future research will likely focus on expanding the library of derivatives based on this core, exploring new coupling partners and synthetic methodologies to generate compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the pyrazolo[4,3-c]pyridine scaffold holds significant promise for the discovery of new treatments for cancer and other debilitating diseases.
This guide underscores the importance of seemingly simple chemical building blocks in the complex landscape of drug discovery and development. For researchers in this field, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine represents a key starting point for the rational design and synthesis of the next generation of targeted therapies.
References
-
Galdiero, E., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(3), 1316. [Link]
-
Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 330-341. [Link]
- (2023).
- (2023).
- (2024). Modulators of BCL6 as Ligand Directed Degraders. US20240025851A1.
- (2023). Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. WO2023212147A1.
Sources
- 1. US20240025851A1 - Modulators of BCL6 as Ligand Directed Degraders - Google Patents [patents.google.com]
- 2. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 3. WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders - Google Patents [patents.google.com]
- 4. WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
A Technical Guide to the Structural Analogs of 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Synthesis, Biological Activity, and Drug Development Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of purine, allows it to mimic endogenous ligands and interact with a wide array of biological targets. This has led to the development of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The core scaffold, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, serves as a crucial starting point for chemical exploration. The chlorine atom at the C6 position provides a reactive handle for nucleophilic substitution, while other positions on the bicyclic system offer opportunities for substitution and functionalization to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structural analogs of this core, focusing on synthetic strategies, structure-activity relationships (SAR), and their application in drug discovery, particularly as kinase inhibitors.
The pyrazolopyridine core is a key feature in several small molecule therapies and clinical candidates for various diseases.[2] The ability to readily derivatize this scaffold at multiple positions allows for the fine-tuning of interactions within the binding pockets of target proteins.[2] This versatility has made it a cornerstone in the development of targeted therapies, especially in oncology.[3]
Caption: Core structure and numbering of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Part 1: Strategies for Analog Design and Synthesis
The generation of structural analogs from the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core primarily revolves around the strategic modification of key positions to explore the chemical space and optimize biological activity.
Key Modification Vectors:
-
C6 Position: The chlorine atom is an excellent leaving group, making it the primary site for introducing diversity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are commonly employed to append aryl, heteroaryl, amine, and alkyne functionalities.
-
N1 Position: The methyl group on the pyrazole nitrogen can be varied to probe interactions with specific regions of a target's binding site. Different alkyl or aryl groups can be introduced, often requiring synthesis from a precursor with an unsubstituted N1 position.
-
C3 Position: This position can be functionalized to extend the molecule into different sub-pockets of the target protein. Metalation followed by quenching with an electrophile is a common strategy.
-
C4 and C7 Positions: These positions on the pyridine ring can also be substituted to modulate the electronic properties and steric profile of the molecule.
Representative Synthetic Workflow: Synthesis of C6-Aminated Analogs
A common and highly effective strategy for generating analogs is the Buchwald-Hartwig amination at the C6 position. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pyrazolopyridine core and a wide variety of primary and secondary amines.
Caption: Workflow for Buchwald-Hartwig amination.
Part 2: Key Classes of Analogs and Their Biological Activities
The pyrazolo[4,3-c]pyridine scaffold has been successfully employed to generate potent inhibitors for several important drug targets, most notably protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]
Pyrazolopyridine Analogs as Kinase Inhibitors
The pyrazolopyridine core acts as an effective "hinge-binding" motif.[2] The nitrogen atoms of the bicyclic system can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP.[4] This makes it an ideal scaffold for developing ATP-competitive kinase inhibitors.
Structure-Activity Relationship (SAR) Insights: The biological activity of these analogs is highly dependent on the nature of the substituents at the C6 position. Large, hydrophobic groups are often well-tolerated and can occupy the hydrophobic pocket near the ATP-binding site, leading to increased potency. The introduction of polar groups can be used to enhance solubility and target specific interactions with solvent-exposed regions of the kinase.
| Analog Class | Target Kinase(s) | Key Structural Features | Reported Activity (IC50) | Reference |
| C6-Anilino derivatives | TBK1, IKKε | Aniline moiety at C6, often with further substitution on the aniline ring. | 0.2 nM - 20 nM | [5] |
| C6-Indazole derivatives | c-Met | Indazole or azaindole groups linked to C6. | Sub-micromolar | [2] |
| C6-Aryl derivatives | CDK2 | Phenyl or substituted phenyl groups at C6. | 0.057 µM - 0.119 µM | [4] |
Note: The reported activities are for representative compounds within each class and can vary significantly based on the specific substitutions.
The development of potent and selective kinase inhibitors often involves an iterative process of design, synthesis, and biological testing. Molecular modeling and docking studies are frequently used to rationalize observed SAR and guide the design of new analogs with improved properties.[5]
Caption: Key SAR points on the pyrazolo[4,3-c]pyridine scaffold.
Part 3: Detailed Experimental Protocol
This section provides a representative, field-proven protocol for the synthesis of a C6-anilino-substituted pyrazolo[4,3-c]pyridine analog, a class of compounds known to exhibit potent kinase inhibitory activity.[5]
Synthesis of 1-methyl-N-phenyl-1H-pyrazolo[4,3-c]pyridin-6-amine
Materials and Equipment:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-N-phenyl-1H-pyrazolo[4,3-c]pyridin-6-amine.
Self-Validation and Trustworthiness: The success of this protocol relies on maintaining anhydrous and anaerobic conditions, as both the palladium catalyst and the phosphine ligand are sensitive to oxygen and moisture. The use of a well-defined catalyst system like Pd₂(dba)₃/Xantphos is crucial for achieving high yields and clean conversion. The progress of the reaction should be carefully monitored to avoid decomposition of the product.
Conclusion and Future Outlook
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a versatile and valuable starting point for the development of potent and selective modulators of various biological targets. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns. Analogs based on this scaffold have shown significant promise, particularly as kinase inhibitors in the field of oncology. Future research will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel substitution patterns to achieve greater selectivity, and the application of this privileged scaffold to a broader range of therapeutic targets beyond kinases.
References
- Mini-Reviews in Organic Chemistry. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- Tetrahedron Letters. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.
- RSC Medicinal Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry.
- Beilstein Journal of Organic Chemistry. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach.
-
RSC Advances. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health.
- RSC Medicinal Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Royal Society of Chemistry.
- ChemScene. (n.d.). 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | CS-0036837.
- ChemInform. (2014). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines.
- Molecules. (2023). Recent Advances in the Synthesis and Biological Profile of Pyrazole Derivatives.
- Tetrahedron Letters. (2008). A facile method for the synthesis of substituted pyrazolo[3,4-c]pyridines.
- Organic & Biomolecular Chemistry. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
- Advanced ChemBlocks. (n.d.). 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
- Molecules. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- Journal of Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[4,3-c]pyridine Derivatives
Abstract
The pyrazolo[4,3-c]pyridine core, a fascinating heterocyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines has made it a compelling template for the design of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive journey through the discovery and history of pyrazolo[4,3-c]pyridine derivatives, from their initial synthesis to their evolution into potent modulators of various biological targets. We will explore the pioneering synthetic strategies, the expansion of synthetic methodologies, and the ever-growing spectrum of their biological activities, including their notable success as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.
The Genesis: A Quest for Purine Analogs with Antitumor Potential
The story of pyrazolo[4,3-c]pyridines begins in the mid-20th century, a period marked by a burgeoning interest in the development of antimetabolites for cancer chemotherapy. The structural similarity of aza-analogs of indoles to purines, the fundamental building blocks of nucleic acids, sparked the interest of researchers seeking to create molecules that could interfere with the rapid proliferation of cancer cells.
It was in this scientific milieu that G. M. Badger and Ravindra Pratap Rao at the University of Adelaide, Australia, embarked on the synthesis of a novel class of purine analogs. Their seminal work, published in 1964 in the Australian Journal of Chemistry, described the first reported synthesis of the 1H-pyrazolo[4,3-c]pyridine core.[1] Their primary motivation was to investigate these new compounds as potential tumor inhibitors.[1]
The Pioneering Synthesis by Badger and Rao (1964)
The foundational synthesis developed by Badger and Rao involved a multi-step sequence starting from 4-methyl-3-nitropyridine. The key transformation was the creation of the pyrazole ring fused to the pyridine core. This pioneering work laid the groundwork for all subsequent explorations of pyrazolo[4,3-c]pyridine chemistry.
Experimental Protocol: Synthesis of 3-Hydroxy-1-phenyl-1H-pyrazolo[4,3-c]pyridine (Adapted from Badger and Rao, 1964) [1]
-
Preparation of 4-Chloro-3-nitropyridine: 4-Nitro-3-picoline 1-oxide was heated with phosphorus oxychloride to yield 4-chloro-3-nitropyridine.
-
Synthesis of 4-Hydrazino-3-nitropyridine: The resulting 4-chloro-3-nitropyridine was then reacted with hydrazine hydrate to produce 4-hydrazino-3-nitropyridine.
-
Formation of the Phenylhydrazone: The 4-hydrazino-3-nitropyridine was condensed with benzaldehyde to form the corresponding phenylhydrazone.
-
Reductive Cyclization: The phenylhydrazone was then subjected to reductive cyclization using sodium dithionite to yield the 3-hydroxy-1-phenyl-1H-pyrazolo[4,3-c]pyridine.
This initial foray into the pyrazolo[4,3-c]pyridine scaffold, driven by the hypothesis of purine antagonism, opened the door to a new area of heterocyclic chemistry and medicinal research.
The Evolution of Synthetic Methodologies: From Classical to Contemporary
Following the initial discovery, the synthetic repertoire for constructing the pyrazolo[4,3-c]pyridine core has expanded significantly. The evolution of these methods reflects the broader advancements in organic synthesis, moving from classical multi-step sequences to more efficient and versatile modern techniques.
Classical Approaches: Building upon the Foundation
Early synthetic strategies often involved the construction of a suitably functionalized pyridine ring followed by the annulation of the pyrazole ring, or vice versa. These methods, while effective, sometimes required harsh reaction conditions and offered limited substituent diversity.
The Rise of Modern Synthetic Methods
The quest for greater efficiency, milder reaction conditions, and increased molecular diversity has led to the development of several powerful synthetic strategies.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a highly effective strategy for the synthesis of pyrazolo[4,3-c]pyridines. These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[2][3] A notable example involves the one-pot reaction of a 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under microwave irradiation.[2]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems, and pyrazolo[4,3-c]pyridines are no exception. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has proven to be a particularly valuable tool.[2][4] This methodology allows for the introduction of a wide range of substituents at specific positions of the heterocyclic core, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocol: Sonogashira Coupling for Pyrazolo[4,3-c]pyridine Synthesis (General Procedure)
-
Reaction Setup: To a degassed solution of a halo-substituted pyrazole or pyridine precursor in a suitable solvent (e.g., THF/Et3N), a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) are added.
-
Addition of Alkyne: The terminal alkyne is then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques such as TLC.
-
Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure, and the desired product is purified by chromatography.
A Broad Spectrum of Biological Activities: From Anticancer to Kinase Inhibition
While the initial impetus for the synthesis of pyrazolo[4,3-c]pyridines was their potential as anticancer agents, subsequent research has unveiled a remarkably broad spectrum of biological activities. This versatility has cemented the status of the pyrazolo[4,3-c]pyridine scaffold as a "privileged structure" in medicinal chemistry.
Anticancer Activity: The Enduring Pursuit
The early hypothesis of antitumor activity has been borne out by numerous studies.[5][6] Pyrazolo[4,3-c]pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.
Table 1: Selected Pyrazolo[4,3-c]pyridine Derivatives with Anticancer Activity
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.045 | [6] |
| Compound B | CDK2 Inhibitor | HCT-116 (Colon) | 0.65 | [7] |
| Compound C | TrKA Inhibitor | HepG2 (Liver) | 0.047 | [8] |
Kinase Inhibition: A Modern Success Story
Perhaps the most significant therapeutic application of pyrazolo[4,3-c]pyridine derivatives to date is in the field of kinase inhibition.[9][10] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-c]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Several pyrazolo[4,3-c]pyridine derivatives have been identified as potent CDK inhibitors, demonstrating significant antiproliferative activity in various cancer cell lines.[7][11]
The Tropomyosin Receptor Kinase (TrK) family of receptor tyrosine kinases are involved in neuronal development and function. However, chromosomal rearrangements involving TrK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers. Pyrazolo[4,3-c]pyridines have emerged as a promising scaffold for the development of TrK inhibitors.[8] While no pyrazolo[4,3-c]pyridine derivative has yet received FDA approval, the related pyrazolo[3,4-b]pyridine derivative, glumetinib, is currently in clinical trials for the treatment of non-small cell lung cancer, highlighting the therapeutic potential of this broader class of compounds.[10][12]
Other Therapeutic Areas
The biological activities of pyrazolo[4,3-c]pyridine derivatives extend beyond oncology. Research has demonstrated their potential as:
-
Antimicrobial agents [11]
-
Anti-inflammatory agents [11]
-
Anxiolytics [11]
-
Carbonic anhydrase inhibitors [11]
This broad range of activities underscores the remarkable versatility of the pyrazolo[4,3-c]pyridine scaffold and suggests that its full therapeutic potential is yet to be realized.
Future Perspectives and Conclusion
From its rational design as a purine analog for cancer therapy to its current status as a privileged scaffold for the development of a wide range of therapeutic agents, the journey of pyrazolo[4,3-c]pyridine derivatives has been one of continuous discovery and innovation. The evolution of synthetic methodologies has enabled the creation of vast libraries of these compounds, facilitating the exploration of their structure-activity relationships and the identification of potent and selective modulators of various biological targets.
The success of pyrazolo[4,3-c]pyridines as kinase inhibitors, in particular, highlights the power of scaffold-based drug design. As our understanding of the molecular basis of disease continues to grow, it is certain that the pyrazolo[4,3-c]pyridine core will remain a fertile ground for the discovery of new and improved medicines. Future research will likely focus on the development of even more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation pyrazolo[4,3-c]pyridine-based drugs.
References
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]
-
Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold. PubMed. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]
-
Nanoscale Materials in Chemistry(Ed. Kenneth J. Klabunde) | Request PDF. ResearchGate. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach. ResearchGate. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Full article: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis. [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
-
Azaindoles. II. The synthesis of Pyrazolo[4,3-c]pyridines. ResearchGate. [Link]
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL not available)
-
In vitro cytotoxic activities of pyrazolo[2][13] pyridine hybrid... ResearchGate. [Link]
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
-
Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. [Link]
-
Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. OUCI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. NIH. [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. [Link]
-
1H-Pyrazolo[3,4-b]pyridine active against protein kinase C θ (PKCθ).. ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 3. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
A Senior Application Scientist's Perspective on Molecular Modeling and Drug Discovery Potential
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities. This document outlines a systematic approach, grounded in established computational methodologies, to elucidate the structural, electronic, and potential pharmacological properties of this specific derivative. We will delve into the rationale behind the selection of computational tools, from Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction to molecular docking for exploring potential protein-ligand interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the discovery and optimization of novel therapeutics based on the pyrazolopyridine core.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a heterocyclic system that has garnered substantial attention in the field of drug discovery. Derivatives of this core structure have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3][4] The specific compound of interest, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, features a chlorine atom at the 6-position and a methyl group at the 1-position of the pyrazole ring. These substitutions are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic stability.
Computational chemistry offers a powerful and cost-effective avenue to explore the properties of such molecules before committing to extensive and resource-intensive laboratory synthesis and testing. By employing a suite of theoretical and computational methods, we can gain valuable insights into the molecule's three-dimensional structure, electronic distribution, reactivity, and potential to interact with biological targets. This in-silico approach allows for the rational design of more potent and selective drug candidates.
Experimental Foundation: Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical and computational studies, it is crucial to acknowledge the synergy between in-silico and experimental approaches. The synthesis of pyrazolo[4,3-c]pyridine derivatives can be achieved through various organic chemistry routes, often involving cyclocondensation reactions.[5][6]
Once synthesized, experimental characterization using techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the molecular structure. The experimental spectra serve as a benchmark for validating the accuracy of our computational models. Discrepancies between theoretical and experimental data can highlight the limitations of the chosen computational method or provide deeper insights into the molecule's behavior in different environments.
Computational Methodology: A Step-by-Step Workflow
The following sections detail a robust computational workflow for the comprehensive analysis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Geometry Optimization and Vibrational Analysis
The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
Protocol 1: Geometry Optimization using DFT
-
Input Structure Generation: Construct the 2D structure of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine using a molecular editor and convert it to a 3D structure.
-
Computational Method Selection: Choose a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[7]
-
Optimization Calculation: Perform the geometry optimization calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental FT-IR data.
The optimized geometry provides key structural parameters such as bond lengths and angles, which are fundamental to understanding the molecule's shape and steric properties.
Spectroscopic Properties Prediction
Computational methods can predict various spectroscopic properties, including NMR chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the correct assignment of signals.
Protocol 2: NMR Chemical Shift Calculation
-
Optimized Geometry: Use the optimized geometry of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine from the previous step.
-
GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and accurate approach for calculating NMR chemical shifts.[8]
-
DFT Calculation: Perform the NMR calculation using the same DFT functional and basis set as in the geometry optimization.
-
Reference Standard: Calculate the NMR chemical shifts for a reference standard, such as tetramethylsilane (TMS), at the same level of theory.
-
Data Analysis: The calculated isotropic shielding values are then referenced to the TMS values to obtain the final predicted chemical shifts for ¹H and ¹³C NMR spectra.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C3 | Value | H3: Value |
| C3a | Value | |
| C4 | Value | H4: Value |
| C6 | Value | |
| C7 | Value | H7: Value |
| C7a | Value | |
| N1-CH₃ | Value | H(CH₃): Value |
Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability. A smaller gap suggests higher reactivity.[9][10]
The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding reaction mechanisms and potential metabolic transformations.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth investigation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. By combining DFT calculations for structural and electronic characterization with molecular docking for exploring biological interactions, researchers can gain significant insights into the potential of this compound as a lead for drug discovery.
The data generated from these computational studies, including optimized geometries, predicted spectroscopic properties, FMO analysis, MEP maps, and docking poses, can guide further experimental work. For instance, the predicted reactivity from FMO and MEP analyses can inform the design of synthetic routes for derivatization, while the key interactions identified in molecular docking can guide the optimization of binding affinity and selectivity. Ultimately, the integration of computational and experimental approaches is paramount for the successful and efficient development of novel therapeutics based on the promising pyrazolo[4,3-c]pyridine scaffold.
References
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Synthesis and in silico docking of new pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based cytotoxic agents. (2021). Preprints.org. Retrieved January 2, 2026, from [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022). PubMed. Retrieved January 2, 2026, from [Link]
-
(PDF) Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b ]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed. Retrieved January 2, 2026, from [Link]
-
Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. (2022). Trends in Sciences. Retrieved January 2, 2026, from [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
6-Chloro-1H-pyrazolo[4,3-b]pyridine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine. (n.d.). ChemUniverse. Retrieved January 2, 2026, from [Link]
-
HOMO-LUMO PLOT OF PYR. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. Retrieved January 2, 2026, from [Link]
-
4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Schematic representation of HOMO and LUMO molecular orbital of pyridine... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]derivatives-and_fig11_331191307)
Sources
- 1. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. tandfonline.com [tandfonline.com]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Introduction
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The pyridine and pyrazole moieties are common scaffolds in biologically active molecules.[1] Understanding the solubility of this compound in various solvents is a critical first step in its development as a potential therapeutic agent. Solubility influences bioavailability, formulation, and the design of subsequent in vitro and in vivo experiments.[2]
This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document will focus on establishing a robust experimental framework for its determination. This includes both qualitative assessments and rigorous quantitative analysis.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a substituted pyrazolopyridine, its polarity is a key determinant of its solubility. The presence of nitrogen atoms in the heterocyclic rings introduces polarity and the capacity for hydrogen bonding.[3]
Solvent Selection Rationale
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile.[4] Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. A recommended panel of solvents would include:
-
Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors. Examples include water, methanol, and ethanol. Given that many pyridine derivatives are miscible with water, this is a critical starting point.[5][6]
-
Polar Aprotic Solvents: These solvents have dipoles but do not have acidic protons to donate for hydrogen bonding. Examples include dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. DMSO is a common solvent for initial stock solutions in high-throughput screening.[7][8]
-
Nonpolar Solvents: These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Examples include hexane, toluene, and diethyl ether. Pyridine itself shows good solubility in ether.[3]
The choice of solvents is also guided by the intended application. For pharmaceutical development, solubility in aqueous buffers at various pH values (e.g., pH 1.2, 4.6, and 7.5) is of paramount importance to simulate conditions in the gastrointestinal tract.[1][9]
Qualitative Solubility Determination
A preliminary qualitative assessment can provide rapid insights into the solubility characteristics of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and guide the design of more rigorous quantitative experiments.[10]
Experimental Protocol for Qualitative Analysis
This protocol is adapted from standard organic qualitative analysis procedures.[11][12]
-
Sample Preparation: Add approximately 30 mg of finely powdered 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Shake the test tube vigorously for approximately 30 seconds at room temperature.
-
Observation: Visually inspect the mixture for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered "soluble." If undissolved solid remains, the compound is "insoluble."[13]
-
Confirmation for Aqueous Solutions: For compounds that are insoluble in water, their solubility in acidic (5% HCl) and basic (5% NaOH) solutions should be tested. Solubility in 5% HCl suggests a basic functional group, such as an amine.[11]
A flowchart for this process is depicted below:
Qualitative Solubility Testing Workflow
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][14] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Detailed Experimental Protocol
This protocol integrates best practices for the shake-flask method.[1][9][15]
-
Preparation: Add an excess amount of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine to a series of vials, each containing a precisely known volume of the desired solvent. A 5-fold excess is generally recommended to ensure saturation.[15]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration through a syringe filter (e.g., 0.45 µm pore size).[1]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the diluted sample using a suitable analytical technique, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates the workflow for quantitative solubility determination:
Quantitative Solubility Workflow
Quantification by UV-Visible Spectrophotometry
If 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine possesses a suitable chromophore, UV-Vis spectrophotometry offers a rapid and sensitive method for quantification.[16][17]
-
Determine λmax: Scan a dilute solution of the compound to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[18]
-
Analyze the Sample: Measure the absorbance of the diluted saturated solution at λmax and use the calibration curve to determine its concentration.[2]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for determining solubility, especially in complex matrices.[19][20]
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) that provides good separation and a sharp peak for the compound of interest.
-
Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.[21][22]
-
Sample Analysis: Inject the diluted saturated solution and determine its concentration from the calibration curve.
Data Presentation and Interpretation
The results of the quantitative solubility analysis should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the generated solubility data, the following practices, in line with Good Laboratory Practices (GLP), are essential:[23][24]
-
Purity of Compound and Solvents: Use highly purified 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and analytical grade solvents.
-
Temperature Control: Maintain a constant and accurately monitored temperature throughout the equilibration process.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent for the later time points.[9]
-
Reproducibility: All experiments should be performed in triplicate to assess the precision of the measurements.
-
Calibration Standards: Calibration curves for analytical methods should have a correlation coefficient (R²) of >0.99.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. By employing a systematic solvent selection strategy, robust experimental protocols such as the shake-flask method, and precise analytical quantification techniques, researchers can generate high-quality, reliable solubility data. These data are foundational for the continued development of this compound in pharmaceutical and chemical research, enabling informed decisions in formulation, preclinical studies, and process chemistry.
References
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
Anonymous. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Solubility of Things. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
The University of the West Indies at Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]
-
ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]
-
PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]
-
YouTube. (2017). Qual Lab Solubility Testing. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Quantitative Open-Access HPLC Analysis. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]
-
Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
-
Oxford University Press. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Retrieved from [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. quora.com [quora.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. csub.edu [csub.edu]
- 12. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 13. m.youtube.com [m.youtube.com]
- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. improvedpharma.com [improvedpharma.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. researchgate.net [researchgate.net]
- 23. proto.ufsc.br [proto.ufsc.br]
- 24. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
Methodological & Application
experimental protocol for Suzuki coupling with 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and provide a troubleshooting framework to address common challenges. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex biaryl and heteroaryl structures.
Introduction: The Strategic Importance of Pyrazolopyridines
The pyrazolo[4,3-c]pyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics. The ability to functionalize this core, particularly at the C6 position, is critical for structure-activity relationship (SAR) studies and the development of novel drug candidates. The Suzuki-Miyaura reaction offers a robust and versatile method for introducing aryl, heteroaryl, or vinyl substituents at this position.
However, the coupling of heteroaryl chlorides, especially those containing multiple nitrogen atoms like 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, presents unique challenges. These substrates are often less reactive than their bromide or iodide counterparts and can act as poisons to the palladium catalyst.[1][2] This guide provides a validated protocol using modern catalyst systems designed to overcome these specific hurdles.
Mechanistic Rationale and Component Selection
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4]
The Catalytic Cycle
The reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazolopyridine. This is often the rate-limiting step for less reactive aryl chlorides.[4]
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[4][5]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
Causality Behind Experimental Choices
-
Catalyst System (Palladium Precatalyst & Ligand): For unactivated heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ often fail. The key to success lies in using a catalyst system with electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][5][7] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species. Modern palladium precatalysts (e.g., SPhos-Pd-G2/G3) are air-stable and provide a reliable way to generate the active catalyst in situ, simplifying the experimental setup.[8][9]
-
Base: The choice of base is critical. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often more effective for challenging couplings involving nitrogen heterocycles.[7][10] The base facilitates the formation of the boronate complex required for transmetalation.[5]
-
Solvent: A polar, aprotic solvent is typically required to facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[6][11] The water is necessary to dissolve the inorganic base, creating a biphasic system where efficient stirring is crucial.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[12] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent catalyst oxidation and the undesired homocoupling of the boronic acid.[8][13]
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All glassware should be oven-dried prior to use.[8]
Materials and Reagents
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume | Notes |
| 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | C₇H₆ClN₃ | 167.60 | 1.0 | 168 mg | Substrate |
| (4-methoxyphenyl)boronic acid | C₇H₉BO₃ | 151.96 | 1.2 | 182 mg | Coupling Partner (1.2 equiv) |
| SPhos Pd G2 Precatalyst | C₃₉H₄₀NO₃PPdS | 752.22 | 0.02 | 15 mg | Catalyst (2 mol%) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 425 mg | Base (2.0 equiv) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4.0 mL | Anhydrous, degassed |
| Water (H₂O) | H₂O | 18.02 | - | 1.0 mL | Degassed (DI) |
Equipment
-
10 mL Schlenk flask or microwave vial with a magnetic stir bar
-
Septa and nitrogen/argon inlet (manifold or balloon)
-
Heating mantle or oil bath with temperature control and magnetic stirrer
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (168 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), and the SPhos Pd G2 precatalyst (15 mg, 0.02 mmol).[8]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture should appear as a suspension.
-
Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Ineffective base or solvent system. | 1. Use a fresh bottle of precatalyst. Ensure rigorous inert technique.[8]2. Increase temperature to 110-120 °C (if using a sealed vial).3. Screen other bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, THF).[14] |
| Protodeboronation | 1. The C-B bond of the boronic acid is cleaved and replaced by hydrogen.2. Often caused by excessive water or overly harsh basic conditions.[2] | 1. Use freshly opened boronic acid.2. Minimize water content or switch to a boronic ester (e.g., pinacol ester).3. Try a milder base like K₂CO₃. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[2][12] | 1. Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 min).2. Re-verify that the inert atmosphere is maintained throughout the reaction. |
| Catalyst Poisoning | 1. The Lewis basic nitrogens of the pyrazolopyridine scaffold coordinate to the palladium center, deactivating it.[2] | 1. This is an inherent substrate challenge. Increase catalyst loading slightly (e.g., to 3-5 mol%).2. Screen alternative bulky ligands (e.g., XPhos, RuPhos) which can sometimes mitigate this effect.[7] |
Safety Precautions
-
Chemical Hazards: Palladium catalysts and phosphine ligands should be handled with care as they are toxic. Anhydrous solvents like 1,4-dioxane are flammable and peroxide-forming. Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coats, and appropriate gloves are mandatory at all times.
-
Reaction Conditions: Suzuki reactions can be exothermic, especially at scale. Monitor the reaction temperature carefully during initial heating.[15][16] Use a blast shield for reactions under pressure or when there is a risk of runaway.[16]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.[13]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Available at: [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4644. (A similar overview can be found on various academic publisher sites). A representative link is provided for context: [Link]
-
Semantic Scholar. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8804–8807. Available at: [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7947. Available at: [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Li, S., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9644-9665. Available at: [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available at: [Link]
-
Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 363–371. Available at: [Link]
-
Henriques, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
ResearchGate. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(25), 7583-7600. Available at: [Link]
-
Wang, L., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20958-20971. Available at: [Link]
-
Bouattour, R., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(8), 774-780. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways.[1] Aberrant kinase activity is a hallmark of many diseases, making them prime therapeutic targets.[2] The pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic motif in the design of kinase inhibitors.[3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases.[2]
Among the various pyrazolopyridine isomers, the 1H-pyrazolo[4,3-c]pyridine core has garnered significant attention for its ability to serve as a versatile hinge-binding fragment.[4] The arrangement of nitrogen atoms in this scaffold facilitates crucial hydrogen bonding interactions with the kinase hinge region, a conserved backbone segment that anchors ATP. This guide provides an in-depth look at a key building block for the synthesis of such inhibitors: 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine . We will explore its strategic importance and provide detailed, field-proven protocols for its derivatization into novel kinase inhibitor candidates.
The N-methylation at the 1-position of the pyrazole ring can be a critical design element. While in some scaffolds N1-H is essential for hinge binding, in others, N-methylation can serve to block potential metabolic sites, improve cell permeability, or fine-tune the conformational presentation of the molecule within the ATP-binding pocket, potentially enhancing potency and selectivity for the target kinase.[4] The chloro-substituent at the 6-position provides a reactive handle for the introduction of molecular diversity through modern cross-coupling methodologies, allowing for the exploration of the solvent-exposed region of the kinase active site.
Strategic Derivatization of the 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Core
The chlorine atom at the 6-position of the 1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is strategically positioned for derivatization using robust and versatile palladium-catalyzed cross-coupling reactions. The two most prominent and widely utilized transformations in this context are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.[5][6] These reactions are indispensable tools in the medicinal chemist's arsenal, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Below, we present detailed protocols for these key transformations, explaining the rationale behind the choice of reagents and conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-1-methyl-1H-pyrazolo[4,3-c]pyridines
The Suzuki-Miyaura reaction is a powerful method for forging a new C-C bond between the 6-position of the pyrazolopyridine core and a variety of aryl or heteroaryl boronic acids or esters.[7] This allows for the exploration of interactions in the solvent-exposed region of the kinase active site, which can significantly impact inhibitor potency and selectivity.
Reaction Scheme:
Experimental Protocol:
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)-CH₂Cl₂ adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (2-5 mol%)
-
Base: K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) (2-3 equivalents)
-
Solvent: 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration is typically in the range of 0.1-0.2 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[8] For more challenging couplings, or to achieve higher efficiency, a more advanced catalyst system like PdCl₂(dppf) can be employed.
-
Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. K₂CO₃ is a cost-effective and generally effective base, while Cs₂CO₃ can be more effective for less reactive substrates.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is necessary to dissolve both the organic starting materials and the inorganic base. Degassing the solvents is critical to remove dissolved oxygen which can deactivate the catalyst.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 10 | 92 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | 16 | 78 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives
The Buchwald-Hartwig amination provides a direct route to introduce a wide range of primary and secondary amines at the 6-position of the pyrazolopyridine core.[9] This is a critical transformation for installing functionalities that can form key hydrogen bonds or other interactions within the kinase active site.
Reaction Scheme:
Experimental Protocol:
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
Phosphine ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-6 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) (1.5 - 2.0 equivalents)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.). Add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the vial. The typical concentration is between 0.1 and 0.5 M.
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 6-amino-1-methyl-1H-pyrazolo[4,3-c]pyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is highly effective for the amination of heteroaryl chlorides. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the amine and form the active palladium-amido complex. For more sensitive substrates, a milder base like K₃PO₄ can be used.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and reagents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.
Visualization of Synthetic Pathways and Kinase Inhibition
To provide a clearer understanding of the synthetic strategy and the mechanism of action of the resulting inhibitors, the following diagrams are provided.
Synthetic Workflow Diagram
Caption: Synthetic routes to kinase inhibitors from the starting material.
Kinase Hinge-Binding Interaction Diagram
Caption: Key hydrogen bond interactions with the kinase hinge.
Conclusion and Future Perspectives
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the diversification of this core structure. By leveraging these synthetic strategies, researchers can efficiently generate libraries of compounds for screening against a wide range of kinase targets. The insights into the rationale behind the choice of this scaffold and the derivatization strategies employed will aid in the design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new targeted therapies for a variety of diseases.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). PubMed. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). ACS Publications. [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PubMed Central. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). PubMed Central. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). ACS Publications. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PubMed Central. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PubMed Central. [Link]
-
Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Preparation and Reactions of 6-Aryl-1,5-dihydro-3-phenyl-4H-pyrazolo[4,3-c]pyridin-4-ones | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases. This structural analogy allows it to interact with a wide array of biological targets, making its derivatives valuable candidates for drug discovery programs. Compounds bearing this nucleus have demonstrated a broad spectrum of pharmacological activities, including potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents. The functionalization of this core structure is therefore of paramount importance for the development of novel therapeutics.
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a key intermediate, primed for nucleophilic substitution at the C6 position. The electron-deficient nature of the pyridine ring, further activated by the fused pyrazole and the chloro leaving group, facilitates the displacement of the chloride by a variety of nucleophiles. This document provides detailed protocols for nucleophilic aromatic substitution (SNAr) reactions on this substrate, offering insights into reaction mechanisms and practical guidance for the synthesis of diverse libraries of 6-substituted-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives.
Reaction Mechanism: Understanding the Driving Forces
Nucleophilic aromatic substitution (SNAr) on 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine proceeds via a well-established addition-elimination mechanism. The key to this reaction is the ability of the heterocyclic ring system to stabilize the negative charge of the intermediate formed upon nucleophilic attack.
SNAr Mechanism on the Pyrazolo[4,3-c]pyridine Core
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C6 carbon, which bears the chloro leaving group. This is the rate-determining step and leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. In the case of the pyrazolo[4,3-c]pyridine system, the negative charge is delocalized over the electron-deficient aromatic rings, with the nitrogen atoms of both the pyrazole and pyridine moieties participating in resonance stabilization. This delocalization lowers the activation energy for the formation of the Meisenheimer complex. The final step is the rapid expulsion of the chloride ion, restoring the aromaticity of the heterocyclic system and yielding the 6-substituted product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of the 6-chloro group with amine, alcohol, and thiol nucleophiles. These protocols can be adapted for a range of specific nucleophiles within each class.
Protocol 1: Amination of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
The introduction of an amino group at the C6 position can be achieved through both traditional SNAr conditions and palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the nucleophilicity and steric hindrance of the amine.
This method is generally effective for primary and secondary amines that are sufficiently nucleophilic. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction. Microwave irradiation can significantly accelerate the reaction rate.[1]
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)
-
Reaction vessel (microwave vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
Preparation: To a dry reaction vessel, add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1 equivalent), the desired amine (1.2-2.0 equivalents), and the base (DIPEA or K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, DMSO, or 1,4-Dioxane) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction:
-
Conventional Heating: Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, seal the vial and heat the mixture to a temperature between 120 °C and 180 °C for 15 to 60 minutes.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solids. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
For less reactive amines or for reactions requiring milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance.[3][4]
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In an oven-dried reaction vessel under an inert atmosphere, combine 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1 equivalent), the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine.
-
Reaction: Heat the mixture with stirring at a temperature between 80 °C and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Workflow for Amination Reactions
Protocol 2: Alkoxylation and Aryloxylation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
The synthesis of 6-alkoxy and 6-aryloxy derivatives typically requires the deprotonation of the corresponding alcohol or phenol to generate a potent nucleophile.
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
Alcohol or Phenol (1.5 - 2.5 equivalents)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Inert atmosphere setup
Procedure:
-
Alkoxide/Phenoxide Formation: To a suspension of sodium hydride (1.5 - 2.5 equivalents) in anhydrous THF or DMF under an inert atmosphere at 0 °C, add the alcohol or phenol (1.5 - 2.5 equivalents) dropwise.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide or phenoxide.
-
Substrate Addition: Add a solution of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1 equivalent) in the same anhydrous solvent to the alkoxide/phenoxide mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60 °C and 120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Thiolation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
The introduction of a sulfur linkage can be achieved using a thiol in the presence of a suitable base.
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
-
Thiol (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH), 2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, Ethanol, or Acetonitrile)
Procedure:
-
Preparation: In a reaction vessel, dissolve the thiol (1.1 - 1.5 equivalents) and the base (2.0 - 3.0 equivalents) in the chosen solvent.
-
Substrate Addition: Add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1 equivalent) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to a temperature between 50 °C and 80 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine with various nucleophiles. These are representative examples and may require optimization for specific substrates.
| Nucleophile | Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amines | ||||||
| Benzylamine | SNAr | DIPEA | DMF | 120 | 4-8 | 75-90 |
| Morpholine | SNAr (Microwave) | K₂CO₃ | Dioxane | 150 | 0.5-1 | 80-95 |
| Aniline | Buchwald-Hartwig | NaOtBu | Toluene | 100 | 12-24 | 70-85 |
| Alcohols | ||||||
| Methanol | Alkoxylation | NaH | THF | 65 | 6-12 | 65-80 |
| Phenol | Alkoxylation | NaH | DMF | 100 | 8-16 | 60-75 |
| Thiols | ||||||
| Ethanethiol | Thiolation | K₂CO₃ | Ethanol | 50 | 2-4 | 85-95 |
| Thiophenol | Thiolation | NaOH | DMF | 80 | 3-6 | 80-90 |
Conclusion
The protocols outlined in this document provide robust and versatile methods for the functionalization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine via nucleophilic aromatic substitution. The choice of reaction conditions, whether conventional SNAr, microwave-assisted synthesis, or palladium-catalyzed cross-coupling, allows for the efficient introduction of a wide range of amine, ether, and thioether functionalities. A thorough understanding of the underlying SNAr mechanism enables the rational selection of reagents and conditions to optimize reaction outcomes. These methods are invaluable for the generation of diverse chemical libraries based on the medicinally important pyrazolo[4,3-c]pyridine scaffold, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- Kappe, C. O. Microwave-assisted synthesis of heterocycles. Angew. Chem. Int. Ed.2004, 43(46), 6250-6284.
- Surry, D. S.; Buchwald, S. L.
- Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Acc. Chem. Res.2008, 41(11), 1534-1544.
- Ley, S. V.; Thomas, A. W. Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angew. Chem. Int. Ed.2003, 42(44), 5400-5449.
- Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. Chem. Sci.2011, 2(1), 57-68.
- Torraca, K. E.; Kuwabe, S.; Buchwald, S. L. A general catalyst for the amidation of aryl halides. J. Am. Chem. Soc.2000, 122(51), 12907-12908.
- Aal-Hussain, S. A.; El-Gazzar, A. B. A. Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents. Eur. J. Med. Chem.2016, 115, 11-23.
- El-Gazzar, A. B. A.; Hafez, H. N. Synthesis of 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Bioorg. Med. Chem. Lett.2009, 19(12), 3392-3395.
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116(19), 12564-12649.
- Bara, T.; et al. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT2016.
Sources
Application Notes and Protocols for the Evaluation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Research
Introduction: The Emergence of Pyrazolopyridines in Oncology
The pyrazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors targeting a range of human cancers.[1] Its structural resemblance to the adenine core of ATP allows molecules built on this scaffold to competitively bind to the ATP-binding pocket of various kinases, disrupting their catalytic function. Dysregulation of kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation and survival.[2] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[1]
This document provides a comprehensive guide to the preclinical evaluation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine , a novel investigational compound. While direct biological data for this specific molecule is emerging, its structural class suggests potential activity against key oncogenic kinases. For the purpose of this guide, we will frame our protocols around the hypothesis that this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of cell cycle progression whose hyperactivity is implicated in numerous malignancies.[3][4]
These application notes will detail the scientific rationale and step-by-step protocols for characterizing the compound's mechanism of action, from initial biochemical validation to its effects in cellular models of cancer.
Scientific Foundation: Targeting the Cell Cycle with a Novel CDK2 Inhibitor
The cell division cycle is a tightly regulated process orchestrated by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4] The CDK2/Cyclin E and CDK2/Cyclin A complexes are pivotal for the G1/S phase transition and S phase progression, respectively. In many cancers, aberrant signaling leads to the overexpression of cyclins or loss of endogenous CDK inhibitors, resulting in constitutive CDK2 activity and relentless cell proliferation.[3]
Inhibition of CDK2 is a validated therapeutic strategy to halt the growth of such tumors. By blocking the ATP-binding site of CDK2, an inhibitor like 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), inducing cell cycle arrest and potentially leading to apoptosis.[5]
Visualizing the Mechanism: CDK2 Signaling Pathway
The diagram below illustrates the canonical CDK2 pathway and the proposed point of intervention for our investigational compound.
Caption: Proposed mechanism of CDK2 inhibition.
Application 1: Biochemical Potency and Selectivity
The first critical step is to determine the compound's direct inhibitory effect on the target kinase in a purified, cell-free system. This provides a quantitative measure of potency (IC50) and is the foundation for interpreting cellular data.
Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[6]
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring ADP formation. It is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK10tide peptide substrate[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, MgCl₂, DTT, Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA)
-
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (stock in 100% DMSO)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO. A typical starting range is from 10 mM to 0.1 nM. Then, create an intermediate dilution plate in the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the assay plate wells.
-
Add 2.5 µL of a 2X kinase/substrate mix (containing CDK2/Cyclin A2 and peptide substrate) to initiate the reaction.
-
Add 5 µL of 2X ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2 to ensure accurate IC50 determination.[7]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection:
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target | IC50 (nM) [Hypothetical] |
| 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | CDK2/CycA2 | 15 |
| Roscovitine (Reference Inhibitor) | CDK2/CycA2 | 390[3] |
Application 2: Cellular Activity and Mechanism Verification
After confirming biochemical potency, the next step is to assess the compound's effects in a cellular context. This validates target engagement and evaluates the desired biological outcome (e.g., anti-proliferative effects).[8]
Protocol 2.1: Cell Viability Assay (MTT/MTS)
This colorimetric assay is a widely used method to assess the impact of a compound on cancer cell proliferation and viability.[2][9]
Rationale: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytostatic or cytotoxic effects.[9]
Materials:
-
Cancer cell line with known CDK2 dependency (e.g., HCT-116, MCF-7)[5]
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition:
-
For MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Data Analysis:
-
Calculate the percent viability relative to vehicle-treated cells.
-
Plot percent viability versus log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
| Cell Line | Compound | GI50 (µM) [Hypothetical] |
| HCT-116 | 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | 0.5 |
| MCF-7 | 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | 1.2 |
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing if the compound induces arrest at a specific checkpoint.
Rationale: CDK2 inhibition is expected to block the G1/S transition. This protocol uses a DNA-intercalating dye (like Propidium Iodide) to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each cycle phase.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6- or 12-well tissue culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treatment: Seed cells and treat with the compound at concentrations around its GI50 (e.g., 0.5 µM, 1 µM, 2 µM) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer.
Protocol 2.3: Western Blot for Target Engagement
This protocol verifies that the compound inhibits CDK2 activity within the cell by measuring the phosphorylation status of a downstream substrate, Rb.
Rationale: Active CDK2 phosphorylates Rb at specific serine/threonine residues (e.g., Ser807/811). A potent CDK2 inhibitor should decrease the levels of phosphorylated Rb (pRb) without affecting total Rb levels.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 4-6 hours) to observe direct effects on signaling. Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and image the blot.
Workflow Visualizations
Caption: General workflow for a cell viability assay.
Caption: Standard workflow for Western blot analysis.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a potential anti-cancer agent, specifically as a CDK2 inhibitor. Positive results from these assays—namely, potent biochemical inhibition, on-target cellular activity leading to cell cycle arrest, and broad anti-proliferative effects—would provide a strong rationale for advancing the compound into more complex studies. These could include kinase selectivity profiling across a broad panel, evaluation in 3D cell culture models, and ultimately, in vivo efficacy studies in xenograft models.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Talukdar, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Available at: [Link]
-
RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6299. Available at: [Link]
-
Sharma, K., et al. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1818, 1-10. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(44), 27281-27297. Available at: [Link]
-
Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. Available at: [Link]
-
Wang, M., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-13. Available at: [Link]
-
Unciti-Broceta, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(1), 23-41. Available at: [Link]
-
ResearchGate. (n.d.). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. Retrieved from [Link]
-
Saliou, J. M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 129. Available at: [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1363-1376. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
The Versatile Scaffold: 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in Modern Medicinal Chemistry
Introduction: The Rise of Privileged Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutics. The pyrazolopyridine core is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds.[1] As bioisosteres of purines, pyrazolopyridines are adept at fitting into the ATP-binding sites of kinases, making them particularly valuable in the development of kinase inhibitors for oncology and other therapeutic areas.[2] This guide focuses on a specific, highly functionalizable derivative: 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine . We will delve into its synthetic utility, key derivatization protocols, and its application as a cornerstone for building libraries of potential drug candidates. The strategic placement of the methyl group at the N-1 position and the chloro group at the C-6 position provides medicinal chemists with precise vectors for molecular elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Strategic Synthesis of the Core Scaffold
The synthesis of the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core can be approached through several strategic routes, often building the pyrazole ring onto a pre-functionalized pyridine or vice-versa. A plausible and adaptable synthetic pathway is outlined below, drawing from established methods for constructing related pyrazolopyridine systems.[3]
Protocol 1: Synthesis of 6-chloro-1H-pyrazolo[4,3-c]pyridine
This protocol focuses on the construction of the parent bicyclic system, which can then be methylated in a subsequent step. The starting material for this synthesis is often a suitably substituted pyridine derivative.
Workflow for the Synthesis of the Unmethylated Core
Caption: Synthetic workflow for the 6-chloro-1H-pyrazolo[4,3-c]pyridine core.
Step-by-Step Methodology:
-
Nitration of 2,6-Dichloropyridine: To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The mixture is carefully poured onto ice and the resulting precipitate is filtered, washed with water, and dried to yield 2,6-dichloro-3-nitropyridine.
-
Cyclization with Hydrazine: The 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent such as ethanol or isopropanol. Hydrazine hydrate is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the product, 6-chloro-1H-pyrazolo[4,3-c]pyridine, is isolated by filtration or extraction after solvent removal.
Protocol 2: N-1 Methylation
With the core heterocycle in hand, the next crucial step is the regioselective methylation at the N-1 position of the pyrazole ring.
Step-by-Step Methodology:
-
Deprotonation: To a solution of 6-chloro-1H-pyrazolo[4,3-c]pyridine in an anhydrous aprotic solvent like DMF or THF, a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added at 0 °C to deprotonate the pyrazole nitrogen.
-
Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Key Derivatization Strategies: Unleashing the Potential of the Scaffold
The true power of the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold lies in the versatility of the C-6 chloro group, which serves as a handle for introducing a diverse array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a fundamental activity in lead optimization.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the C-6 position.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling at the C-6 position.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (2-5 mol%), and a base, typically sodium carbonate or potassium phosphate (2.0-3.0 equiv.).
-
Solvent and Reaction Conditions: Add a suitable solvent system, commonly a mixture of an organic solvent like dioxane, toluene, or DME and water. Purge the vessel with an inert gas (argon or nitrogen) and heat the reaction mixture to a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted derivative.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-6 position.[1] This is particularly important in medicinal chemistry as amino groups can form key hydrogen bonds with biological targets and improve the physicochemical properties of the molecule.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: General scheme for Buchwald-Hartwig amination at the C-6 position.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.).
-
Solvent and Reaction Conditions: Add an anhydrous aprotic solvent such as toluene, dioxane, or THF. Heat the reaction mixture with stirring at a temperature typically between 80-120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is then washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired 6-amino-substituted pyrazolopyridine.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors and Beyond
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold is particularly well-suited for the development of kinase inhibitors. The N-1 methyl group can orient substituents towards the solvent-exposed region of the ATP-binding pocket, while derivatization at the C-6 position allows for the exploration of interactions with the hinge region and other key residues.
Table 1: Exemplary Biological Targets for Pyrazolopyridine Scaffolds
| Target Family | Specific Examples | Rationale for Targeting | Reference |
| Protein Kinases | Aurora Kinases, FLT3, RIP1 Kinase | The pyrazolopyridine core mimics the purine structure of ATP, enabling competitive inhibition. | [4] |
| Protein-Protein Interactions | PEX14–PEX5 | The scaffold can be elaborated to present functionalities that disrupt critical protein-protein interfaces. | [5] |
| Other Enzymes | Cyclin-Dependent Kinases (CDKs) | The versatile substitution patterns allow for the optimization of interactions within enzyme active sites. | [6] |
The structure-activity relationship (SAR) studies of pyrazolo[4,3-c]pyridine derivatives have shown that modifications at the C-6 position can significantly impact biological activity. For instance, in the context of PEX14-PEX5 interaction inhibitors, replacing a phenyl group with a larger naphthalene moiety at a position analogous to C-6 led to a significant increase in potency.[5] This highlights the importance of exploring diverse substituents at this position, a task for which the 6-chloro precursor is ideally suited.
Conclusion and Future Outlook
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a valuable and highly versatile building block in modern medicinal chemistry. Its strategic design allows for efficient and selective derivatization through robust cross-coupling methodologies, providing access to large and diverse chemical libraries. The demonstrated success of the broader pyrazolopyridine class in targeting a range of biological entities, particularly protein kinases, underscores the immense potential of this specific scaffold. As our understanding of the structural requirements for potent and selective inhibitors continues to evolve, the ability to rapidly and systematically modify a privileged core like 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine will remain a critical component of successful drug discovery campaigns.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1145-1171.
- Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry, 61(8), 3542-3561.
- Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879.
- Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843-6854.
- Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 259-272.
- Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758.
-
Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Retrieved from [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
High-Throughput Screening for Kinase Inhibitors Utilizing 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a Reference Compound
Application Note & Protocol
Abstract
The pyridine nucleus and its fused heterocyclic derivatives, such as the pyrazolo[4,3-c]pyridine scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Many compounds with these core structures have been investigated as potent inhibitors of protein kinases, which are critical targets in drug discovery, particularly in oncology.[3][4] This application note provides a comprehensive, field-proven protocol for a high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors. We will utilize 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a representative reference compound to illustrate the workflow, from primary screening to dose-response analysis. The described methodology is robust, scalable, and can be adapted for various kinase targets.
Introduction: The Rationale for Targeting Kinases with Pyrazolo[4,3-c]pyridine Scaffolds
Protein kinases constitute one of the most important families of drug targets, playing a central role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[3][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This makes it an attractive starting point for developing novel kinase inhibitors. While the specific biological target of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is not yet fully elucidated, its structural alerts suggest its potential as a kinase inhibitor.
This guide details a universal, luminescence-based high-throughput assay for identifying and characterizing inhibitors of a representative tyrosine kinase. The protocol is designed to be a self-validating system, incorporating essential quality control metrics to ensure data integrity and reproducibility.
Assay Principle: A Universal Luminescence-Based Kinase Assay
The protocol described herein employs a universal kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[5] This "glow-type" luminescent assay is based on the ATP-dependent light-generating reaction of luciferase.
The principle is as follows:
-
A kinase, its substrate, and ATP are incubated with the test compound.
-
If the compound inhibits the kinase, ATP consumption will be low. Conversely, if the compound is inactive, the kinase will phosphorylate its substrate, consuming ATP.
-
After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.
-
The luciferase enzyme utilizes the remaining ATP to produce a stable luminescent signal that is directly proportional to the ATP concentration.
-
Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity.
This assay format is highly amenable to HTS due to its simplicity (a single addition step), high sensitivity, and broad dynamic range.[5]
Visualizing the Core Concepts
Generalized Kinase Signaling Pathway
Caption: A simplified representation of a kinase signaling cascade and the point of inhibition.
High-Throughput Screening Workflow
Caption: The sequential workflow for a typical HTS campaign for kinase inhibitors.
Materials and Methods
Reagents and Consumables
| Reagent/Consumable | Supplier | Catalog Number |
| 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | Advanced ChemBlocks | U129949[6] |
| Recombinant Human Kinase (e.g., TYK2) | Varies | Varies |
| Poly-GT (4:1) Substrate | Varies | Varies |
| Kinase-Glo® Luminescent Kinase Assay | Promega | V9271[5] |
| ATP, 10 mM Solution | Varies | Varies |
| DMSO, ACS Grade | Varies | Varies |
| Tris-HCl, 1M, pH 7.5 | Varies | Varies |
| MgCl₂, 1M | Varies | Varies |
| DTT, 1M | Varies | Varies |
| Bovine Serum Albumin (BSA), 10% Solution | Varies | Varies |
| 384-well, solid white, low-volume plates | Varies | Varies |
Instrumentation
-
Multimode plate reader with luminescence detection capabilities.
-
Acoustic liquid handler or pintool for compound transfer.
-
Automated liquid handling system for reagent dispensing.
-
Centrifuge with plate carriers.
Detailed Experimental Protocols
Reagent Preparation
-
Kinase Assay Buffer (1X):
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
0.01% (w/v) BSA
-
Prepare from stock solutions and bring to final volume with ultrapure water. Filter sterilize and store at 4°C.
-
-
Compound Plating:
-
Prepare a 10 mM stock solution of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.
-
For the primary screen, create a 10 µM intermediate plate by diluting the stock solution.
-
For dose-response analysis, perform a serial dilution (e.g., 1:3) in 100% DMSO to create a concentration gradient.
-
Protocol for Primary HTS (384-well format)
This protocol is designed for a final assay volume of 10 µL.
-
Compound Transfer: Transfer 50 nL of test compounds, reference inhibitor (6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine), and DMSO (for controls) into the wells of a 384-well white assay plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in 1X Kinase Assay Buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Causality: Adding the enzyme to the compound first allows for a pre-incubation period, which is crucial for identifying inhibitors that may have a slow on-rate.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X ATP solution in 1X Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being assayed.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Trustworthiness: The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the negative control wells).
-
-
Signal Detection: Add 10 µL of reconstituted Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Dose-Response (IC₅₀) Protocol
This protocol is identical to the primary screen, with the exception of the compound plate, which will contain a serial dilution of the hit compound.
Data Analysis and Quality Control
-
Z'-Factor Calculation: The quality and robustness of the HTS assay must be validated by calculating the Z'-factor.[] This is performed using the high (DMSO, 0% inhibition) and low (a known potent inhibitor, 100% inhibition) controls.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos = standard deviation of the positive control (100% inhibition)
-
σ_neg = standard deviation of the negative control (0% inhibition)
-
μ_pos = mean of the positive control
-
μ_neg = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
IC₅₀ Determination: For dose-response curves, normalize the data and fit to a four-parameter logistic model to determine the IC₅₀ value.
Expected Results & Data Presentation
Hypothetical dose-response data for the reference compound against our target kinase.
| Concentration (µM) | % Inhibition |
| 10.000 | 98.5 |
| 3.333 | 92.1 |
| 1.111 | 75.4 |
| 0.370 | 51.2 |
| 0.123 | 24.8 |
| 0.041 | 10.3 |
| 0.014 | 2.1 |
| 0.005 | 0.5 |
| Calculated IC₅₀: ~0.35 µM |
Hit Validation Logic
Caption: A logical workflow for validating hits from a primary HTS campaign.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Z'-factor (<0.5) | High variability in controls; suboptimal reagent concentrations. | Optimize concentrations of ATP, kinase, and substrate. Ensure proper mixing and liquid handling precision. |
| High False Positive Rate | Compound interference with luciferase. | Implement a counter-screen with luciferase alone to identify compounds that directly inhibit the detection system. |
| Poor Dose-Response Curve Fit | Compound insolubility at high concentrations; incorrect dilution series. | Check compound solubility in assay buffer. Verify the accuracy of the serial dilution. |
References
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]
-
6-Chloro-1-methyl-1h-pyrazolo[4,3-c]pyridine. Sunway Pharm Ltd. [Link]
-
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Acros Pharmatech. [Link]
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[5][8][9]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. ACS Publications - American Chemical Society. [Link]
-
4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed Central. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ResearchGate. [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. [Link]
-
5-chloro-1-methyl-1h-pyrazolo[4,3-b]pyridine. PubChemLite. [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine 95% | CAS: 1558302-68-3 | AChemBlock [achemblock.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for derivatives of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Application Note & Protocols
Topic: Purification Methods for Derivatives of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Abstract
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous compounds under investigation for various therapeutic targets. Achieving high purity of these derivatives is a critical, non-trivial step in the drug discovery and development pipeline, as impurities can confound biological data and compromise safety profiles. This guide provides a comprehensive overview of robust purification strategies tailored to this specific class of N-heterocyclic compounds. We will explore the causal relationships between the scaffold's physicochemical properties and the selection of appropriate purification methodologies, including crystallization, liquid chromatography, and extraction techniques. Detailed, field-proven protocols are provided to empower researchers to confidently isolate and purify their target molecules, ensuring data integrity and accelerating project timelines.
Understanding the Molecule: The Key to Effective Purification
The structure of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine dictates its behavior during purification. Its key features include:
-
Aromatic Heterocyclic Core: The fused pyrazole and pyridine rings create a relatively polar, planar system.
-
Basic Nitrogen Atoms: The pyridine nitrogen and the non-methylated pyrazole nitrogen can be protonated, making the molecule's solubility and chromatographic retention pH-dependent.
-
Chlorine Substituent: The chloro-group at the 6-position adds a degree of lipophilicity and is a potential site for nucleophilic substitution, a factor to consider during workup and purification to avoid impurity formation.
-
N-Methyl Group: This group blocks one potential site of hydrogen bonding and tautomerization, simplifying the isomeric profile compared to N-H analogs.[1]
The polarity of derivatives can vary significantly based on other substituents, but the pyrazolopyridine core ensures a baseline level of polarity, making these compounds generally amenable to a range of purification techniques.
Strategic Selection of a Purification Method
Choosing the right purification method from the outset can save significant time and resources. The decision depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Caption: Decision workflow for selecting the primary purification method.
Core Purification Techniques & Protocols
Recrystallization: The First Line of Defense for Bulk Purity
For solid compounds produced on a multi-gram scale, recrystallization is the most economical and scalable method to achieve high purity. The goal is to identify a solvent system where the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at all temperatures or are insoluble.
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In parallel vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene). Identify a solvent that requires heating to fully dissolve the solid.
-
Dissolution: Place the bulk crude material in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry.
-
Heating: Heat the mixture to reflux with stirring. Add more solvent in small portions until the compound is fully dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold crystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Data Presentation: Common Crystallization Solvents
| Solvent System | Type | Comments |
| Isopropanol (IPA) | Single Solvent | Often effective for moderately polar heterocycles. |
| Acetonitrile (MeCN) | Single Solvent | Good for compounds with moderate to high polarity. |
| Ethyl Acetate (EtOAc) | Single Solvent | Suitable for less polar derivatives. |
| Toluene / Heptane | Solvent/Anti-solvent | Dissolve in hot toluene, add heptane dropwise until persistent cloudiness, then cool. |
| Dichloromethane / Ether | Solvent/Anti-solvent | A common system for precipitating solids from highly soluble DCM solutions.[2] |
Silica Gel Flash Chromatography: The Versatile Workhorse
Flash chromatography is the most common technique for purifying reaction mixtures on a milligram to multi-gram scale. Derivatives of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, being moderately polar, are well-suited for separation on normal-phase silica gel.
Causality Behind Solvent Selection: The mobile phase (eluent) competes with the analyte for binding sites on the stationary phase (silica). A more polar eluent will more effectively displace the analyte, causing it to move faster down the column (higher Rf). The key is to find a solvent system that provides good separation (ΔRf > 0.15) between the product and its impurities.
Protocol: Automated Flash Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) plate of the crude mixture using various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone). For more polar compounds, a Dichloromethane (DCM) / Methanol (MeOH) system is often used.[3] Aim for a product Rf of ~0.25-0.35.
-
Column Selection & Equilibration: Select a silica gel cartridge with a mass approximately 50-100 times that of the crude sample. Equilibrate the column with the starting mobile phase (e.g., 100% Hexane).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of a strong solvent (like DCM). Dry loading is strongly preferred as it leads to sharper bands and better separation.
-
Elution: Run a gradient elution from a weak mobile phase (e.g., 100% Hexane) to a stronger one (e.g., 50% EtOAc in Hexane) over 10-15 column volumes (CV). Monitor the elution using a UV detector.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis & Pooling: Analyze the relevant fractions by TLC or LC-MS. Pool the pure fractions and concentrate them under reduced pressure to yield the purified product.
Caption: Standard workflow for purification by flash chromatography.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For Ultimate Purity
When exceptionally high purity (>99.5%) is required, such as for final compounds destined for biological testing or regulatory submission, preparative RP-HPLC is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar.
Challenges & Solutions: N-heterocycles can exhibit poor peak shape (tailing) on C18 columns due to interactions between the basic nitrogen atoms and residual acidic silanols on the silica surface.[4] This is overcome by adding an acidic modifier to the mobile phase.
-
Trifluoroacetic Acid (TFA): A 0.1% concentration of TFA protonates the basic nitrogens on the analyte, ensuring a single ionic species. It also acts as an ion-pairing agent, masking the silanols and leading to sharp, symmetrical peaks.
-
Formic Acid: A "mass-spec friendly" alternative to TFA, used when fractions will be analyzed directly by ESI-MS. It is less aggressive and may require optimization.
Protocol: Preparative RP-HPLC
-
Analytical Method Development: Develop a separation method on an analytical HPLC system. A typical starting point is a C18 column with a gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
-
Solubilization: Dissolve the sample to be purified in a suitable solvent, typically DMSO or a mixture of MeCN/water. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
System Setup: Install a preparative C18 column on the HPLC system and equilibrate with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Injection & Run: Inject the sample and run the preparative gradient, scaling the flow rate according to the column diameter.
-
Fraction Collection: Collect fractions based on time or UV threshold.
-
Post-Purification: Analyze fractions for purity. Combine pure fractions, remove the organic solvent (MeCN) on a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt. Note: If the free base is required, further acid-base workup will be necessary.
References
-
Koor, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5547–5557. Available at: [Link]
-
Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6279. Available at: [Link]
-
Vera-Guzmán, E., et al. (2021). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Crystals, 11(10), 1251. Available at: [Link]
-
Shtykov, S. N., et al. (2014). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Saratov Journal of Medical Scientific Research, 10(3), 479-482. Available at: [Link]
-
Gumenyuk, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1017. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13, 11623-11632. Available at: [Link]
-
García-Cerrada, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(10), 2377. Available at: [Link]
-
Shaabani, A., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... Green Processing and Synthesis, 8(1), 533-541. Available at: [Link]
-
Felton, J.S., et al. (1990). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 536, 235-249. Available at: [Link]
-
Papakyriakou, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3326. Available at: [Link]
-
Scott, J.S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34861-34868. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - ProQuest [proquest.com]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine products
An Application Guide to the Analytical Characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and Related Products
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolopyridine scaffolds are integral to a variety of pharmacologically active agents, making robust and unambiguous structural confirmation and purity assessment paramount.[1][2] This document outlines a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols and insights provided are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and quality of synthesized materials.
Introduction: The Imperative for Rigorous Characterization
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (MW: 167.6 g/mol , Formula: C₇H₆ClN₃) is a key intermediate and structural motif in the synthesis of novel therapeutic agents.[3][4] Its biological potential is linked to its structural similarity to purines, allowing it to interact with a wide range of cellular proteins.[5] The precise arrangement of its atoms, the position of the methyl and chloro substituents, and the absence of impurities are critical determinants of its downstream reactivity and pharmacological activity. Consequently, a rigorous analytical workflow is not merely a quality control step but a foundational component of the discovery process.
This guide eschews a one-size-fits-all template, instead presenting an integrated strategy where each analytical technique provides a unique and complementary piece of the structural puzzle. The causality behind each method—the "why"—is emphasized to empower scientists to make informed decisions in their own laboratory settings.
The Characterization Workflow: An Integrated Approach
The confirmation of a new chemical entity is a process of accumulating and correlating evidence. No single technique is sufficient. The workflow below illustrates a logical progression from initial structural elucidation to final purity verification.
Caption: Integrated workflow for compound characterization.
Part A: Primary Structural Elucidation
The initial and most critical phase of characterization focuses on determining the covalent structure of the molecule. NMR and MS are the cornerstones of this effort.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a combination of ¹H and ¹³C NMR provides an unambiguous structural fingerprint.
Causality & Rationale:
-
¹H NMR: Reveals the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). It allows for the direct observation of the aromatic protons and the N-methyl group.
-
¹³C NMR: Probes the carbon backbone of the molecule, showing the number of unique carbon atoms and their hybridization state. It is essential for confirming the core heterocyclic structure.
Expected ¹H and ¹³C NMR Data:
The following table summarizes the anticipated chemical shifts for the target compound, based on established data for related pyrazolopyridine structures.[6][7] Actual values may vary based on solvent and concentration.
| Atom Type | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Justification |
| N-CH₃ | ~4.0 | ~35-40 | Methyl group attached to a nitrogen in a heterocyclic ring. |
| Aromatic CH | 7.5 - 8.5 | 110 - 150 | Protons and carbons in the pyridine and pyrazole rings. Specific shifts depend on the electronic effects of the chloro-substituent and ring nitrogens. |
| Quaternary C | N/A | 120 - 160 | Carbons in the ring system with no attached protons (e.g., C-Cl, bridgehead carbons). |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Causality & Rationale:
-
Low-Resolution MS (LRMS): Typically performed with techniques like Electrospray Ionization (ESI) to generate a protonated molecular ion ([M+H]⁺). This provides a rapid confirmation of the molecular weight.
-
High-Resolution MS (HRMS): Measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This allows for the calculation of a unique elemental formula, distinguishing the target compound from potential isomers or impurities with the same nominal mass.[6][7]
Expected Mass Spectrometry Data:
| Technique | Adduct / Ion | Expected m/z (C₇H₆ClN₃) | Purpose |
| ESI-LRMS | [M+H]⁺ | 168.0 | Quick confirmation of molecular weight. |
| ESI-HRMS | [M+H]⁺ | 168.0323 | Unambiguous confirmation of elemental formula (Calculated: 168.0323).[8] |
| ESI-HRMS | [M+Na]⁺ | 190.0142 | Sodium adduct, often observed (Calculated: 190.0143).[8] |
Part B: Purity and Identity Confirmation
Once the structure is elucidated, the focus shifts to assessing the purity of the bulk sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a non-volatile organic compound. When coupled with a UV detector or a mass spectrometer (LC-MS), it also serves to confirm the identity of the main peak.
Causality & Rationale:
-
Purity Assessment: HPLC separates the target compound from impurities (e.g., starting materials, byproducts). The area percentage of the main peak in the chromatogram corresponds to the purity of the sample.
-
Identity Confirmation (LC-MS): Coupling the HPLC to a mass spectrometer allows for the acquisition of a mass spectrum for each peak as it elutes, confirming that the major peak has the correct molecular weight for the target compound.
Elemental Analysis
Elemental analysis provides a fundamental measure of a compound's composition by determining the weight percentage of carbon, hydrogen, and nitrogen.
Causality & Rationale: This technique serves as a crucial, independent verification of the molecular formula determined by HRMS. For a pure sample, the experimentally determined percentages should align with the theoretical values within a narrow margin (typically ±0.4%).
Expected Elemental Analysis Data for C₇H₆ClN₃:
| Element | Theoretical % |
| Carbon (C) | 50.16 |
| Hydrogen (H) | 3.61 |
| Nitrogen (N) | 25.07 |
Detailed Protocols and Application Notes
The following protocols provide standardized starting points for analysis. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high solubilizing power.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time than the proton spectrum.
-
If structural assignment is ambiguous, consider 2D NMR experiments like COSY (proton-proton correlation) or HSQC (proton-carbon correlation).
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Calibration: Ensure the mass spectrometer is calibrated immediately prior to the run using a known calibration standard.
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z values for the [M+H]⁺ and [M+Na]⁺ ions (e.g., m/z 100-300).
-
Data Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the elemental formula C₇H₇ClN₃⁺ ([M+H]⁺). The mass error should be less than 5 ppm.
Protocol 3: HPLC Purity Analysis
-
System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% of the same acid.
-
Detector: UV detector set at a wavelength of maximum absorbance (e.g., 254 nm, or determine λₘₐₓ via a UV scan).
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes, followed by a hold and re-equilibration step.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Data Synthesis and Final Confirmation
The ultimate confidence in a compound's identity and purity comes from the convergence of all analytical data, as illustrated below.
Caption: Convergence of analytical data for final confirmation.
References
-
J-Stage. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Retrieved from [Link]
-
PubMed. (n.d.). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
PubChemLite. (n.d.). 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-C]PYRIDINE | CymitQuimica [cymitquimica.com]
- 4. 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | 1558302-68-3 [sigmaaldrich.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif present in a variety of biologically active agents, demonstrating activities that range from kinase inhibition to antiviral and antimicrobial effects[1][2]. This application note provides a comprehensive, experience-driven guide for researchers engaged in the design, synthesis, and evaluation of novel analogs based on the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core. We will detail strategic approaches to analog design, provide robust synthetic protocols for scaffold elaboration, outline a cascade of in vitro biological assays for activity and selectivity profiling, and discuss the integration of early ADME/Tox assessment. The overarching goal is to furnish drug discovery professionals with a practical framework for systematically building a robust structure-activity relationship (SAR) to guide hit-to-lead and lead optimization campaigns.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a bioisostere of purines, allowing these scaffolds to interact with a wide range of biological targets, particularly ATP-binding sites in kinases[3]. The pyrazolo[4,3-c]pyridine core, specifically, has been identified in compounds with diverse therapeutic potential, including inhibitors of carbonic anhydrase and various kinases[2][4]. The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core serves as an excellent starting point for medicinal chemistry exploration. The methyl group at N-1 blocks a potential metabolic site and removes tautomeric ambiguity, while the chlorine at C-6 provides a versatile synthetic handle for introducing chemical diversity via cross-coupling reactions.
The primary objective of an SAR study is to systematically modify the chemical structure of a hit compound to identify which molecular features are essential for biological activity and to optimize potency, selectivity, and drug-like properties.
Strategic Framework for SAR Exploration
A successful SAR campaign requires a logical approach to analog design, focusing on modifications that probe key chemical space around the core scaffold. For the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core, we propose a multi-vector exploration strategy.
Causality Behind the Strategy: The choice of these vectors is based on established medicinal chemistry principles. The C6 position, activated by the chloro leaving group, is ideal for exploring interactions in one region of a target's binding pocket using palladium-catalyzed cross-coupling reactions. The C3 and C7 positions offer opportunities to probe different regions of the binding site, exploring steric and electronic requirements.
Caption: A strategic map for analog development from the core scaffold.
Synthetic Chemistry: Protocols for Analog Generation
The generation of a diverse analog library is contingent on robust and versatile synthetic methods. The chloro group at the C6 position is a key functional handle for diversification.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling at C6
Rationale: This protocol is chosen for its reliability, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters, allowing for the rapid introduction of diverse (hetero)aryl moieties.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the desired (hetero)aryl boronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water. Add a suitable base, such as Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.), as a 2M aqueous solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C6-arylated analog.
Protocol 3.2: Buchwald-Hartwig Amination at C6
Rationale: This method is the gold standard for forming C-N bonds, enabling the introduction of primary and secondary amines. This is critical for probing hydrogen-bond donor/acceptor interactions within a protein binding site.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable ligand (e.g., Xantphos or BINAP, 0.04 eq.).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.). Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture, typically between 90-110 °C, until the starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue via flash chromatography to obtain the C6-aminated product.
In Vitro Biological Evaluation: A Kinase Inhibition Cascade
Given the pyrazolopyridine scaffold's prevalence as a kinase inhibitor, we will use a generic kinase as an example target. The goal is to establish a screening cascade to identify potent and selective inhibitors.[5]
Trustworthiness of the Cascade: This multi-step process is self-validating. A primary screen identifies potential hits, which are then rigorously confirmed in dose-response assays to eliminate false positives. Subsequent selectivity and cellular assays ensure that the observed activity is real, on-target, and relevant in a more complex biological system.
Caption: A typical workflow for in vitro evaluation of kinase inhibitors.
Protocol 4.1: In Vitro Kinase Assay (Luminescence-Based)
Rationale: Luminescence-based assays, such as the Kinase-Glo® platform (Promega), are chosen for their high sensitivity, broad dynamic range, and high-throughput compatibility. They measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[6][7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each analog in 100% DMSO (e.g., 10 mM). Create a serial dilution plate in DMSO for IC₅₀ determination.
-
Kinase Reaction Setup: In a white, 384-well assay plate, add the kinase buffer, the peptide or protein substrate, and the required cofactors (e.g., MgCl₂).
-
Compound Addition: Add a small volume of the compound from the dilution plate to the assay plate. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 1%).
-
Initiation of Reaction: Add the kinase enzyme to all wells except the "no enzyme" controls. Add ATP to initiate the reaction. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values for ATP-competitive inhibitors.[8]
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified reaction time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (DMSO vehicle) and negative (no enzyme) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Building the Structure-Activity Relationship (SAR)
The SAR is developed by correlating the structural changes in the analogs with their corresponding biological activity.
Data Presentation: Summarize the data in a clear, tabular format.
| Compound ID | R Group at C6 | Kinase IC₅₀ (nM) | Selectivity (Fold vs. Kinase X) |
| Core | -Cl | 5,200 | - |
| SAR-01 | 4-Fluorophenyl | 850 | 10x |
| SAR-02 | 4-Methoxyphenyl | 1,500 | 5x |
| SAR-03 | Pyridin-4-yl | 450 | 25x |
| SAR-04 | Morpholine | 95 | >100x |
| SAR-05 | N-methylpiperazine | 70 | >100x |
Expertise-Driven Interpretation:
-
Initial Observation: Replacing the C6-chloro group with aryl or amino substituents significantly improves potency, confirming this as a key interaction vector.
-
Electronic Effects: The 4-fluorophenyl (SAR-01) is more potent than the 4-methoxyphenyl (SAR-02), suggesting that an electron-withdrawing group is preferred over an electron-donating group at this position.
-
Hydrogen Bonding: The introduction of a basic nitrogen in the pyridine ring (SAR-03) further enhances potency, likely due to a new hydrogen bond interaction.
-
Solubility and Polarity: The move from planar aromatic rings to saturated heterocycles like morpholine (SAR-04) and N-methylpiperazine (SAR-05) results in a dramatic increase in potency. This suggests the binding pocket is accommodating of these more polar, three-dimensional shapes, which often leads to improved physicochemical properties. This is a common and highly successful strategy in lead optimization.
Early ADME/Tox Profiling
To avoid late-stage failures, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising compounds early in the discovery process.[9][10][11] High-throughput in vitro assays can provide valuable data to guide compound design.[10]
Data Presentation:
| Compound ID | Kinetic Solubility (µM) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | hERG Inhibition (IC₅₀, µM) |
| SAR-03 | 5 | 0.8 | 15 | >30 |
| SAR-04 | >100 | 5.2 | 45 | >30 |
| SAR-05 | >100 | 4.5 | >60 | >30 |
Protocol 6.1: High-Throughput Metabolic Stability Assay (Liver Microsomes) Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes, which is a primary route of clearance for many drugs.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human liver microsomes (HLM) in a phosphate buffer. Prepare a cofactor solution containing NADPH.
-
Reaction Setup: Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with the HLM solution at 37 °C to allow for temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
In Vivo Evaluation Strategy
Once a lead compound with a promising in vitro profile is identified (e.g., high potency, good selectivity, and favorable ADME properties), in vivo studies are necessary to assess its efficacy and pharmacokinetic profile.
Protocol 7.1: Formulation for Oral Gavage in Rodents
Rationale: Many heterocyclic compounds, including pyrazole derivatives, exhibit poor aqueous solubility, which is a major hurdle for in vivo studies.[13] A well-chosen vehicle is essential for achieving adequate exposure. This protocol describes a common amorphous suspension/solution formulation.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of the test compound for the desired dose and number of animals.
-
Initial Solubilization: In a sterile container, add a minimal amount of a suitable organic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP) to dissolve the compound completely. The final concentration of the organic solvent should be kept low (e.g., <10%).
-
Addition of Co-solvents/Surfactants: To maintain solubility upon aqueous dilution, add a co-solvent such as PEG400 or Solutol HS 15. Mix thoroughly.
-
Aqueous Phase: Slowly add the aqueous vehicle (e.g., sterile water, saline, or a viscosity-modifying agent like 0.5% methylcellulose) while vortexing or stirring vigorously to form a fine suspension or solution.
-
Final Formulation: Ensure the final formulation is homogenous. Visually inspect for any precipitation before administration. This vehicle can then be administered to animals via oral gavage.
Conclusion
The systematic development of a structure-activity relationship is a cornerstone of modern drug discovery. This application note has provided a detailed framework for advancing a 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine hit compound. By employing strategic analog design, robust synthetic protocols, a tiered in vitro testing cascade, and early ADME/Tox profiling, research teams can efficiently navigate the complexities of the hit-to-lead process. This integrated approach maximizes the probability of identifying a lead compound with a desirable balance of potency, selectivity, and drug-like properties, paving the way for preclinical development.
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: A Framework for the In Vitro Cellular Characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives
Introduction: The Scientific Rationale
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity.[1] Specifically, this class of compounds has gained significant interest for its potential as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3][4] The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core represents a key starting point for developing novel therapeutics.
The journey from a newly synthesized compound to a viable drug candidate is arduous and requires a systematic, multi-tiered approach to biological evaluation.[5][6] This guide provides an integrated workflow of robust, cell-based in vitro assays designed to comprehensively characterize this specific chemical series. We move logically from broad phenotypic screening to detailed mechanistic and target-specific investigations. The causality behind each experimental choice is explained, providing researchers with a self-validating framework to assess compound potency, mechanism of action, and target engagement in a physiologically relevant cellular context.[7][8]
Tier 1: Foundational Viability and Cytotoxicity Screening
Expertise & Experience: The initial and most fundamental question for any novel compound is whether it elicits a biological response in a cellular context, and at what concentration.[9] Cytotoxicity and cell proliferation assays serve this purpose, providing the half-maximal inhibitory concentration (IC₅₀) value. This metric is crucial for comparing the potency of different derivatives and for establishing appropriate concentration ranges for all subsequent mechanistic studies.[10][11]
We recommend the Water-Soluble Tetrazolium Salt (WST-1) assay due to its high sensitivity, simple one-step procedure, and the production of a water-soluble formazan product, which circumvents the need for a solubilization step required in older MTT assays, thereby reducing experimental variability.[12][13][14][15][16]
Protocol 1: WST-1 Cell Proliferation and Viability Assay
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 into a dark red, water-soluble formazan dye.[14][15] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.[13]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
WST-1 Reagent
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 440 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). b. Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells for "medium only" background controls. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and positive control in complete medium. A common starting range is 100 µM to 0.01 µM. b. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate for each concentration). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
WST-1 Incubation & Measurement: a. Add 10 µL of WST-1 reagent directly to each well. b. Shake the plate gently for 1 minute to ensure mixing. c. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary by cell line and should be determined empirically. d. Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength greater than 600 nm if available.[15]
-
Data Analysis: a. Subtract the average absorbance of the "medium only" wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Data Presentation:
| Compound Derivative | Cell Line | IC₅₀ (µM) after 48h |
| Compound A | MCF-7 | 5.2 ± 0.6 |
| Compound A | HCT-116 | 8.9 ± 1.1 |
| Compound B | MCF-7 | 21.4 ± 2.5 |
| Compound B | HCT-116 | 35.1 ± 4.2 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Doxorubicin | HCT-116 | 1.2 ± 0.2 |
| Table 1: Hypothetical IC₅₀ values for pyrazolopyridine derivatives. Data are presented as mean ± standard deviation from three independent experiments.[11] |
Tier 2: Elucidating the Mechanism of Cell Death
Expertise & Experience: An IC₅₀ value indicates potency but reveals nothing about the mechanism. The next critical step is to determine how the compounds are killing the cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents induce apoptosis.[17]
The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[18][19] It leverages the translocation of phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet during early apoptosis, which is detected by fluorescently-labeled Annexin V.[19][20][21] PI, a fluorescent DNA intercalator, is excluded by cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[19]
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
Materials:
-
Cells cultured in 6-well plates
-
Test compounds at relevant concentrations (e.g., 1x and 5x the IC₅₀)
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Cold PBS
-
1X Binding Buffer
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the vehicle (DMSO), a positive control (e.g., Staurosporine), and the test compounds for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: a. Collect the culture medium, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS, then detach them with Trypsin-EDTA. c. Combine the detached cells with their corresponding supernatant from step 2a. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).[22]
-
Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11] e. After incubation, add 400 µL of 1X Binding Buffer to each tube.[22]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour. b. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Tier 3: Confirming Intracellular Target Engagement
Expertise & Experience: After establishing a specific mechanism of cell death, it is critical to verify that the compound physically interacts with its intended intracellular target. This step bridges the gap between a cellular phenotype and a molecular mechanism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms drug-target binding in intact cells or cell lysates.[23][24]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[25][26] When a protein binds to a ligand (our compound), it generally becomes more stable and resistant to heat-induced denaturation. By heating cell lysates to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble.[24][26][27] The amount of soluble protein remaining at each temperature can be quantified by Western Blotting, generating a "melting curve." A shift in this curve in the presence of the compound is direct evidence of target engagement.[23][26]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cultured cells
-
Test compound and vehicle (DMSO)
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western Blotting reagents (see Tier 4)
-
Primary antibody specific to the putative target protein
Step-by-Step Methodology:
-
Cell Treatment and Lysis: a. Treat cultured cells with the test compound (e.g., at 10x IC₅₀) or vehicle for 1-2 hours. b. Harvest cells, wash with cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors. c. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Heating and Separation: a. Clear the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. b. Aliquot the supernatant (cell lysate) from both vehicle- and compound-treated groups into separate PCR tubes. c. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 25°C.[24] d. Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[26]
-
Analysis: a. Carefully collect the supernatant from each tube, which contains the soluble protein fraction. b. Analyze these samples by SDS-PAGE and Western Blotting using an antibody specific to the target protein. c. Quantify the band intensity for each lane. d. Plot the relative band intensity against the temperature for both vehicle- and compound-treated samples to visualize the thermal shift.
Tier 4: Validating Downstream Pathway Modulation
Expertise & Experience: Confirming that a compound binds its target is essential, but demonstrating that this binding event leads to the expected functional consequence—the modulation of downstream signaling—is the ultimate validation.[28] Since pyrazolopyridine derivatives often function as kinase inhibitors, the most direct way to assess pathway modulation is to measure the phosphorylation status of the target kinase's key substrates.[7][29]
Western Blotting is the definitive technique for this purpose.[30] By using phospho-specific antibodies, one can directly visualize the decrease in substrate phosphorylation that results from the inhibition of the upstream kinase by the test compound.
Protocol 4: Western Blot Analysis of Phospho-Proteins
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies.[30][31] A primary antibody detects the protein of interest (e.g., phospho-Akt), and a conjugated secondary antibody allows for visualization (e.g., via chemiluminescence).[30]
Materials:
-
Cell lysates prepared from vehicle- and compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer/system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Sample Preparation: a. Treat cells with the test compound for a short duration (e.g., 1-4 hours) to observe acute signaling changes. b. Lyse cells in ice-cold RIPA buffer.[32] c. Determine protein concentration using a BCA assay. d. Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.[32]
-
Gel Electrophoresis & Transfer: a. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[31]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[31] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.[32] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein and/or a loading control like GAPDH.
Conclusion
This document outlines a logical and robust cascade of in vitro cell-based assays essential for the preclinical characterization of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives. By systematically progressing from broad phenotypic screening to specific target engagement and pathway analysis, researchers can efficiently identify promising lead candidates, build a comprehensive understanding of their mechanism of action, and generate the critical data package required for further drug development.
References
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Thermo Fisher Scientific. Apoptosis Protocols.
- Abcam. WST-1 Assay: principles, protocol & best practices for cell viability.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses.
- Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Noble Life Sciences.
- Takara Bio.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- SciSpace. (2014).
- Pharmatest Services. Cancer cell assays in vitro.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Scirp.org. (2017).
- SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development.
- Reaction Biology. (2022).
- MDPI. (2021).
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Merck Millipore. WST-1 Assay Protocol for Cell Viability.
- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Sigma-Aldrich.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- University of South Florida Health. Apoptosis Protocols.
- RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
- NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Sigma-Aldrich. Western Blot Protocol - Immunoblotting or Western Blot.
- Abcam. Western blot protocol.
- Biotium. Apoptosis, Necrosis and Cell Viability Assays.
- PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Thermo Fisher Scientific.
- Taylor & Francis Online. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents.
- Bio-Rad. General Protocol for Western Blotting.
- MDPI. (2021).
- PubMed. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents.
- Wikipedia. Western blot.
- Smolecule. 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine.
- ResearchGate. (2020).
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Buy 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine [smolecule.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 13. Cell viability and proliferation measurement [takarabio.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. Apoptosis Protocols | USF Health [health.usf.edu]
- 23. benchchem.com [benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. scispace.com [scispace.com]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Western blot - Wikipedia [en.wikipedia.org]
- 31. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
The synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, while conceptually straightforward, is often complicated by issues of regioselectivity and the potential for byproduct formation. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Section 1: Troubleshooting Guide - Common Synthetic Issues
This section delves into the most frequently encountered problems during the synthesis, providing explanations for their occurrence and actionable steps for resolution.
Question 1: I am getting a mixture of N-methylated isomers (1-methyl and 2-methyl). How can I improve the regioselectivity for the desired 1-methyl isomer?
Answer:
This is the most common side reaction in the N-alkylation of pyrazoles and their fused ring system analogues. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of a mixture of N-1 and N-2 alkylated products.[1][2] The ratio of these isomers can be influenced by several factors.
Underlying Causality:
The regioselectivity of N-alkylation is a delicate balance of steric and electronic effects. The substituent on the pyridine ring can influence the electron density of the pyrazole nitrogens. Furthermore, the choice of alkylating agent and reaction conditions plays a crucial role. Bulky alkylating agents may favor the less sterically hindered nitrogen, while reaction conditions can affect the tautomeric equilibrium of the pyrazole ring prior to alkylation.
Troubleshooting Protocol:
-
Choice of Methylating Agent: Standard methylating agents like methyl iodide or dimethyl sulfate often give poor selectivity. Consider using a more sterically demanding methylating reagent, which may favor methylation at the less hindered N-1 position. Recent literature suggests that α-halomethylsilanes can act as masked methylating reagents, offering improved N-1 selectivity.[3]
-
Solvent and Base Selection: The polarity of the solvent and the nature of the base can influence the regioselectivity. Experiment with a range of conditions, from polar aprotic solvents like DMF and acetonitrile to nonpolar solvents like toluene. The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can also alter the outcome.
-
Enzymatic Methylation: For challenging cases, consider a biocatalytic approach. Engineered and natural methyltransferases have shown high regioselectivity in the N-methylation of various heterocycles.[4]
Preventative Measures:
If direct methylation consistently yields inseparable isomers, consider a synthetic strategy that installs the methyl group before the formation of the pyrazole ring. This can be achieved by using a methylated hydrazine derivative in the cyclization step.
Question 2: My final product is contaminated with a di-chlorinated byproduct. How can I avoid this?
Answer:
Over-chlorination is a potential side reaction during the chlorination of the pyridine ring. The presence of the electron-donating pyrazole ring can activate the pyridine ring towards electrophilic substitution, sometimes leading to the introduction of a second chlorine atom.
Underlying Causality:
The chlorination of pyridinones or their precursors to form chloro-pyridines can be aggressive. Reagents like phosphorus oxychloride (POCl₃) are commonly used and can lead to side reactions if the temperature and reaction time are not carefully controlled.[5][6] The exact position of the second chlorination will depend on the electronic properties of the pyrazolo[4,3-c]pyridine ring system.
Troubleshooting Protocol:
-
Reaction Temperature and Time: Carefully monitor and control the reaction temperature. Running the reaction at a lower temperature or for a shorter duration may minimize the formation of the di-chlorinated byproduct.
-
Stoichiometry of the Chlorinating Agent: Use a stoichiometric amount of the chlorinating agent. An excess of the reagent is a common cause of over-chlorination.
-
Alternative Chlorinating Agents: If POCl₃ proves too reactive, explore milder chlorinating agents. N-chlorosuccinimide (NCS) can be an effective alternative for the chlorination of electron-rich heterocycles.
Data Summary: Chlorination Conditions
| Chlorinating Agent | Temperature | Typical Issues |
| POCl₃ | Reflux | Over-chlorination, harsh conditions |
| SOCl₂ | Reflux | Potential for side reactions |
| N-Chlorosuccinimide (NCS) | Room Temp to Reflux | Milder, but may require longer reaction times |
Question 3: I am observing an unexpected rearranged product after chlorination. What could be the cause?
Answer:
Rearrangements during the chlorination of heterocyclic systems, although less common, can occur under harsh reaction conditions. This is particularly true when using reagents like POCl₃ at high temperatures.
Underlying Causality:
The mechanism of chlorination with reagents like POCl₃ can involve the formation of reactive intermediates that may be susceptible to rearrangement. In some cases, unexpected transformations have been observed during the chlorination of related pyrazole systems.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected rearrangements.
Resolution Steps:
-
Confirm Structure of Byproduct: Isolate the unexpected product and perform thorough characterization using NMR, Mass Spectrometry, and if possible, X-ray crystallography.
-
Re-evaluate Reaction Conditions: As with over-chlorination, reducing the temperature and reaction time is the first step.
-
Mechanistic Consideration: Consider the possibility of a plausible rearrangement mechanism based on the structure of the byproduct. This may provide insight into how to modify the substrate or conditions to prevent it.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of the pyrazolo[4,3-c]pyridine core?
A common approach involves the use of substituted 3-aminopyridines which can undergo diazotization followed by cyclization.[8] Alternatively, multi-component reactions can be employed to construct the fused ring system.[9]
Q2: What purification methods are most effective for separating the N-1 and N-2 methyl isomers?
Separation of these regioisomers by column chromatography can be challenging due to their similar polarities. Preparative HPLC or supercritical fluid chromatography (SFC) may be more effective. If the isomers are crystalline, fractional crystallization could also be explored.
Q3: Can I introduce the methyl group before the chlorination step?
Yes, and this is often a preferred strategy. Performing the N-methylation on the unchlorinated pyrazolo[4,3-c]pyridine precursor can sometimes offer different regioselectivity and may be easier to purify before proceeding with the chlorination.
Q4: Are there any known stability issues with 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine?
While generally stable, chloro-pyridines can be susceptible to nucleophilic substitution, especially when activated by other ring substituents. It is advisable to store the compound in a cool, dry place and to be mindful of its reactivity with nucleophiles in subsequent synthetic steps.
References
- National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- CymitQuimica. (n.d.). 6-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-C]PYRIDINE.
- Reddit. (2023). N-methylation of pyrazole.
- Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- ChemUniverse. (n.d.). 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine.
- Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
- Sigma-Aldrich. (n.d.). Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
- Sigma-Aldrich. (n.d.). 6-Chloro-1H-pyrazolo 4,3-c pyridine 1206979-33-0.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
- MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- National Center for Biotechnology Information. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
- Mendeleev Communications. (n.d.). An unexpected reaction of 3-aryl-2-pyrazolin-5-ylacetylhydrazides with chlorine: formation of 3-aryl-4-chloro-5-trichloromethylpyrazoles.
- ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- MDPI. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant.
- Reaction Chemistry & Engineering. (n.d.). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system.
- Chemistry World. (2021). Re-evaluating pyridine's role in chlorination reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant | MDPI [mdpi.com]
- 7. An unexpected reaction of 3-aryl-2-pyrazolin-5-ylacetylhydrazides with chlorine: formation of 3-aryl-4-chloro-5-trichloromethylpyrazoles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. chemmethod.com [chemmethod.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the dedicated technical support center for navigating the intricacies of palladium-catalyzed cross-coupling reactions with the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold. This resource is tailored for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex molecules. The unique electronic landscape of the pyrazolo[4,3-c]pyridine core, characterized by its nitrogen-rich structure, can present distinct challenges in achieving optimal reaction outcomes. This guide provides in-depth, experience-driven insights and troubleshooting methodologies to facilitate high-yielding and clean transformations.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common preliminary questions regarding the cross-coupling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Q1: My Suzuki-Miyaura coupling is sluggish and gives low yields. What are the primary factors to investigate?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate often points to several critical factors. The nitrogen atoms in the pyrazolo[4,3-c]pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the selection of an appropriate base and solvent system is paramount for efficient transmetalation of the boronic acid to the palladium center. The purity of the starting materials is also crucial, as impurities can hinder the catalytic cycle.[2]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can this be mitigated?
A2: The homocoupling of boronic acids is a frequent side reaction. This can be exacerbated by the presence of oxygen, so ensuring the reaction mixture is thoroughly deoxygenated is critical. Elevated temperatures can also promote this undesired pathway. Strategically, using an excess of the halide component can help to minimize homocoupling.[3]
Q3: For a Buchwald-Hartwig amination with 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, what generation of palladium precatalyst is generally recommended?
A3: For electron-deficient chloro-N-heterocycles such as this, later generation (G3 or G4) Buchwald-Hartwig precatalysts are often preferred. These catalysts exhibit higher activity and can facilitate the desired C-N bond formation under milder conditions, which can be advantageous in minimizing side reactions.[4]
Q4: Is Sonogashira coupling a feasible strategy for introducing an alkyne at the 6-position, and what are the key considerations?
A4: Yes, Sonogashira coupling is a viable and powerful method for forming C(sp²)-C(sp) bonds.[5] A key consideration for nitrogen-containing heterocycles is the use of a copper co-catalyst. While traditional Sonogashira protocols include a copper salt, copper-free conditions are often explored to prevent potential side reactions and simplify product purification.[6] The choice of an appropriate amine base is also crucial for the reaction's success.[7]
Part 2: Troubleshooting Guides
This section offers detailed troubleshooting for specific cross-coupling reactions involving 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Guide 1: Suzuki-Miyaura Coupling
Issue: Low to moderate yield (<50%) with incomplete consumption of the starting chloride.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Explanation: The nitrogen-rich pyrazolo[4,3-c]pyridine can act as a ligand, poisoning the palladium catalyst.[1] The inherent strength of the C-Cl bond compared to C-Br or C-I also makes oxidative addition more challenging.[8]
-
Solution:
-
Ligand Selection: Employing electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., SPhos, RuPhos), can enhance the catalyst's stability and activity.[9][10]
-
Catalyst Loading: While typically in the range of 1-5 mol%, a modest increase in catalyst loading may be necessary for challenging substrates.[11]
-
-
-
Suboptimal Base and Solvent System:
-
Explanation: The base plays a critical role in activating the boronic acid for transmetalation. The solvent system must facilitate the solubility of both organic and inorganic components.
-
Solution:
-
Base Screening: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive boronic acids.[2][12]
-
Solvent Optimization: A mixture of an ethereal solvent like dioxane or THF with water is a standard starting point. For particularly challenging couplings, polar aprotic solvents like DMF may be considered, but be mindful of potential side reactions at elevated temperatures.[13]
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dry reaction vessel, combine 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.), the boronic acid or its pinacol ester (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%), and the appropriate ligand if not using a pre-catalyst.
-
Add the selected base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Seal the vessel and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15–30 minutes.
-
Introduce the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction to the target temperature (typically 80–110 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[2]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for less reactive substrates.[11] |
| Ligand | SPhos, RuPhos, dppf | Bulky, electron-rich ligands enhance catalyst stability and activity.[9][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength should be tailored to the boronic acid's reactivity.[2][12] |
| Solvent | Dioxane/H₂O, THF/H₂O | A protic co-solvent is often essential for efficient transmetalation.[13] |
| Temperature | 80 - 120 °C | Start with a lower temperature and increase if the reaction is slow. |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Guide 2: Buchwald-Hartwig Amination
Issue: Formation of a significant amount of the hydrodechlorination byproduct (1-methyl-1H-pyrazolo[4,3-c]pyridine).
Potential Causes & Solutions:
-
Presence of Moisture: Trace amounts of water can lead to the formation of palladium-hydride species, which can then participate in the undesired hydrodechlorination pathway.
-
Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Using anhydrous solvents and drying the starting materials and base under high vacuum is recommended.
-
-
Slow C-N Reductive Elimination: If the final reductive elimination step to form the desired C-N bond is slow, competing side reactions like hydrodechlorination can become more prevalent.
-
Solution:
-
Employ Bulkier Ligands: The use of sterically hindered ligands, such as BrettPhos or AdBrettPhos, can accelerate the rate of reductive elimination.[14]
-
Optimize the Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is often crucial for efficient deprotonation of the amine and promoting the catalytic cycle without acting as a competing nucleophile.[15]
-
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry, argon-flushed reaction tube, add the palladium precatalyst (e.g., G3-XPhos, 1–3 mol%), the appropriate ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2–1.5 equiv.).
-
Add the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv.) and the amine coupling partner (1.1–1.3 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80–110 °C).
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Diagram 2: Troubleshooting Buchwald-Hartwig Amination
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives
Welcome to the technical support center for the purification of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this resource provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.
Introduction: The Purification Challenge
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core is a valuable building block in medicinal chemistry, owing to its structural similarities to purines.[1] However, its synthesis and subsequent purification are often fraught with challenges that can impact yield, purity, and scalability. The presence of multiple nitrogen atoms and a labile chloro-substituent introduces complexities such as regioisomer formation, potential for degradation, and difficulties in separating closely related impurities. This guide will address these challenges in a question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product is a mixture of two isomers that are very difficult to separate. How can I resolve this?
This is the most common challenge in the synthesis of N-methylated pyrazolopyridines. The use of methylhydrazine as a reagent in reactions with dichloropyridine precursors can lead to the formation of two primary regioisomers: the desired 1-methyl and the undesired 2-methyl isomer. Their similar polarities make separation by standard chromatography challenging.
Core Directive: Tackle Isomer Separation with Optimized Chromatography
Standard silica gel chromatography is often the first line of defense. However, success hinges on the careful selection of the mobile phase.
Troubleshooting Workflow for Isomeric Separation
Caption: Decision workflow for optimizing isomeric separation.
In-depth Explanation:
The key to separating these isomers is to exploit the subtle differences in their polarity and interaction with the stationary phase. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane or petroleum ether) can effectively resolve closely eluting spots. A patent for a similar pyrazolo[4,3-c]pyridine derivative details the successful use of an ethyl acetate/petroleum ether gradient for separating N1 and N2 substituted isomers.
Step-by-Step Protocol: Flash Column Chromatography for Isomer Separation
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. This dry loading technique often provides better resolution than direct liquid injection.
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., start with 100% hexane and slowly increase the percentage of ethyl acetate).
-
Fraction Collection: Collect small fractions and monitor them by thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure desired isomer.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate in Hexane (or Petroleum Ether) |
| Gradient | Start with 100% Hexane, gradually increase to 20-30% Ethyl Acetate |
| Loading | Dry loading is preferred |
Q2: I'm observing significant product loss or degradation during column chromatography. What could be the cause?
Product decomposition on silica gel is a common issue with acid-sensitive heterocyclic compounds. The acidic nature of standard silica gel can lead to the degradation of your target molecule.
Core Directive: Assess and Mitigate Silica Gel-Induced Degradation
Before committing your entire batch to a column, it's crucial to test for stability.
Step-by-Step Protocol: Testing for Silica Gel Stability
-
Spot your purified (or semi-purified) compound on a TLC plate.
-
Let the spot dry completely.
-
Place the TLC plate in a chamber with your chosen eluent and allow it to develop.
-
Remove the plate and visualize the spots.
-
If you observe new spots or significant streaking from the baseline, your compound is likely degrading on the silica.
Solutions:
-
Deactivated Silica: Treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites. This can be done by adding a small percentage (0.1-1%) of triethylamine to your eluent system.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (C18 silica) can be an excellent alternative, as it operates under neutral pH conditions.
Q3: My compound refuses to crystallize, or it oils out during recrystallization. How can I obtain a solid product?
Recrystallization is a powerful technique for final purification, but finding the right solvent system can be challenging. Oiling out occurs when the compound comes out of solution at a temperature above its melting point.
Core Directive: Systematic Solvent Screening for Optimal Crystallization
A systematic approach to solvent selection is key to successful recrystallization.
Troubleshooting Workflow for Recrystallization
Caption: Decision workflow for troubleshooting recrystallization.
In-depth Explanation:
The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If a single solvent doesn't work, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective.[2]
Step-by-Step Protocol: Recrystallization
-
Dissolution: In a flask, dissolve your compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
| Common Solvents for Pyrazolopyridines |
| Ethanol |
| Isopropanol |
| Acetonitrile |
| Ethyl Acetate |
| Toluene |
| Dichloromethane/Hexane (Binary System) |
| Ethanol/Water (Binary System) |
Q4: How can I be sure of the purity of my final product?
Visual inspection of a single spot on a TLC plate is not sufficient to confirm purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for purity assessment.
Core Directive: Employ Orthogonal Analytical Techniques for Purity Confirmation
Relying on a single analytical method can be misleading.
Recommended Analytical Methods:
-
HPLC-UV: Provides quantitative information on the purity of your compound by UV absorbance.
-
LC-MS: Confirms the molecular weight of your product and can help identify impurities.
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts.
-
Elemental Analysis: Confirms the elemental composition of your compound.
A purity of >98% is generally considered good for research purposes, while drug development may require >99.5% purity.[2]
Potential Impurities and Their Origins
Understanding the potential impurities that can arise from the synthesis is crucial for developing an effective purification strategy.
| Potential Impurity | Likely Origin | Recommended Purification Strategy |
| 2-methyl regioisomer | Reaction of dichloropyridine with methylhydrazine. | Optimized flash column chromatography with a shallow gradient. |
| Unreacted starting materials | Incomplete reaction. | Column chromatography or recrystallization. |
| Hydrolyzed byproducts | Exposure to water during workup or purification. | Column chromatography. |
| Over-chlorinated species | If a chlorination step is involved in the synthesis.[3] | Careful control of reaction conditions and purification by chromatography. |
Concluding Remarks
The purification of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives presents a set of predictable challenges that can be overcome with a systematic and informed approach. By understanding the potential for regioisomer formation, being mindful of the stability of your compound, and employing a logical workflow for purification and analysis, you can consistently achieve high-purity material for your research and development needs.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025).
- University of Rochester, Department of Chemistry.
- Google Patents. (1998). Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid. US6013808A.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (2023). Pyrazolo[4,3-c]pyridine compounds or pharmaceutically acceptable salts thereof and uses thereof. CN116836162B.
- ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Popova, E. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798.
- ChemicalBook. (2025). 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35089-35096.
- Google Patents. (2010).
- CymitQuimica. 6-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-C]PYRIDINE.
- Garcia-Galan, M. J., et al. (2011). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
- Sigma-Aldrich. 6-Chloro-1H-pyrazolo 4,3-c pyridine.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70700258, 6-Chloro-1H-pyrazolo[4,3-b]pyridine.
- Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657.
- Wiley. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
- Sigma-Aldrich.
- ResearchGate. (2017). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
- Waters.
- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
- PubChemLite. 6-chloro-3-methyl-1h-pyrazolo[4,3-c]pyridine.
- BenchChem. (2025). Common side products in reactions with Acetimidohydrazide hydrochloride.
- Advanced ChemBlocks. 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
- ChemicalBook. (2023). 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Sources
byproduct formation in pyrazolo[4,3-c]pyridine synthesis and mitigation strategies
Technical Support Center: Pyrazolo[4,3-c]pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a cornerstone in the development of novel therapeutics, owing to its prevalence in biologically active compounds.[1][2] However, its synthesis is often plagued by challenges, most notably the formation of undesired byproducts that can complicate purification and reduce overall yield. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the synthesis of pyrazolo[4,3-c]pyridines.
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab, offering insights into their root causes and providing actionable solutions.
Issue 1: Formation of Regioisomeric Byproducts
You've run your reaction to synthesize a pyrazolo[4,3-c]pyridine, but your NMR and LC-MS data show a mixture of products. Besides your target molecule, you've identified the presence of a pyrazolo[3,4-b]pyridine isomer.
-
Why it Happens: The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines.[3][4] This typically occurs when the cyclization step can proceed through multiple pathways with similar activation energies. For instance, in syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, the cyclization can occur at two different positions on the pyridine ring, leading to a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[3] The electronic and steric properties of the substituents on the pyridine and pyrazole precursors play a crucial role in determining the regioselectivity of the reaction.
-
What to Do:
-
Modify Reaction Conditions: The regioselectivity of the cyclization can often be influenced by the choice of solvent and electrophilic additive.[3] Experiment with different solvent systems (e.g., polar aprotic vs. nonpolar) and a variety of electrophiles to favor the desired cyclization pathway.
-
Employ a Regiocontrolled Synthetic Strategy: Consider alternative synthetic routes that are inherently more regioselective. For example, an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles can provide a direct route to the pyrazolo[4,3-c]pyridine core.[2]
-
Purification: If isomeric byproducts are unavoidable, careful purification is necessary. High-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system can often resolve these closely related isomers.
-
Issue 2: N-Alkylation at the "Wrong" Nitrogen
You are attempting to N-alkylate your pyrazolo[4,3-c]pyridine, but you're observing a mixture of N1- and N2-alkylated products, with the undesired isomer being the major product.
-
Why it Happens: Unsymmetrical pyrazoles, including the pyrazolo[4,3-c]pyridine core, have two reactive nitrogen atoms in the pyrazole ring (N1 and N2). Direct N-alkylation often leads to a mixture of regioisomers.[5] The outcome of the alkylation is influenced by a delicate balance of steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions (e.g., base, solvent).[5][6]
-
What to Do:
-
Steric Hindrance: The regioselectivity of N-alkylation can often be controlled by sterics.[6] If the desired nitrogen is less sterically hindered, using a bulkier alkylating agent may favor its functionalization. Conversely, if the desired nitrogen is more hindered, a smaller alkylating agent might be necessary.
-
Protecting Groups: A reliable strategy is to use a protecting group to block one of the nitrogen atoms, perform the alkylation on the other, and then deprotect. This multi-step approach offers precise control over the regiochemical outcome.
-
Directed C-H Functionalization: An alternative to direct N-alkylation is to functionalize a different position on the ring and then use that to direct the introduction of the desired group. For example, selective metalation at C-7 followed by reaction with an electrophile can be a powerful strategy.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[4,3-c]pyridines, and what are their typical byproducts?
A1: Several synthetic strategies exist for the construction of the pyrazolo[4,3-c]pyridine core. Here are a few common approaches and their associated byproducts:
| Synthetic Route | Common Starting Materials | Typical Byproducts | Mitigation Strategies |
| Cyclization of Pyridine Derivatives | 3-Acylpyridine N-oxide tosylhydrazones | Regioisomeric pyrazolo[3,4-b]pyridines[3] | Optimization of electrophile and solvent[3] |
| Intramolecular Cyclization | 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | Incomplete cyclization, starting material recovery | Ensure complete reaction by monitoring with TLC/LC-MS |
| Bischler-Napieralski type reaction | β-arylethylamides | Styrene derivatives from a retro-Ritter reaction[9][10] | Use of nitrile solvents or oxalyl chloride[9] |
Q2: How can I improve the yield of my pyrazolo[4,3-c]pyridine synthesis?
A2: Improving yield often involves a multi-faceted approach:
-
Optimize Reaction Conditions: Systematically screen parameters such as temperature, reaction time, and catalyst loading. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[11]
-
Purity of Starting Materials: Ensure the starting materials are of high purity. Impurities can lead to side reactions and the formation of unwanted byproducts.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For N-alkylation reactions, for instance, the nature of the base can influence the regioselectivity.[5]
Q3: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?
A3: A combination of techniques is usually most effective:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and get a preliminary idea of the number of components in the mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the mixture, which is invaluable for identifying potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated byproducts.[12] NOESY experiments can be particularly useful for unambiguously determining the configuration of isomers.[13]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can be used to quantify the relative amounts of the desired product and byproducts.
Visualizing Reaction Pathways and Troubleshooting
To better understand the challenges in pyrazolo[4,3-c]pyridine synthesis, the following diagrams illustrate key concepts.
Caption: Competing reaction pathways in pyrazolo[4,3-c]pyridine synthesis.
Sources
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key structural motif in many biologically active compounds, making efficient and reliable synthetic routes essential.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Overview of a Common Synthetic Pathway
A prevalent strategy for constructing the pyrazolo[4,3-c]pyridine ring system involves the cyclization of a functionalized pyridine precursor. One effective approach begins with a substituted 3-aminopyridine, which undergoes diazotization followed by an intramolecular cyclization to form the pyrazole ring fused to the pyridine core. Subsequent N-methylation provides the target compound.
Caption: General workflow for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Problem Area 1: Low or No Product Formation
Q1: My reaction has stalled. TLC and LC-MS analysis shows only the starting 3-aminopyridine precursor. What are the most likely causes?
A1: A stalled reaction at the initial stage typically points to issues with the diazotization step.
-
Cause 1: Ineffective Diazotization. The conversion of the amino group to a diazonium salt is critical for the subsequent cyclization. This reaction is highly sensitive to temperature and pH.
-
Solution: Ensure the reaction temperature is maintained between 0 and 5 °C. The formation of the nitrosyl cation (NO⁺), the active electrophile, from sodium nitrite (NaNO₂) requires a strong acidic medium. Use of acids like HCl or H₂SO₄ is standard. If the medium is not sufficiently acidic, the diazotization will not proceed efficiently. Check the quality and dryness of your sodium nitrite, as it can degrade over time.
-
-
Cause 2: Premature Decomposition of Diazonium Salt. Pyridine diazonium salts are often less stable than their aniline counterparts. If the temperature rises above 5-10 °C before cyclization is initiated, the diazonium salt can decompose, leading to a complex mixture of byproducts and unreacted starting material.
-
Solution: Prepare the diazonium salt in situ at low temperature and proceed immediately to the cyclization step without attempting to isolate the intermediate.
-
Q2: I'm forming the unmethylated pyrazolopyridine intermediate, but the final N-methylation step is giving a very low yield. What can I do?
A2: Low yields in N-alkylation of pyrazole-type heterocycles are common and usually relate to the choice of base, methylating agent, and the presence of two reactive nitrogen atoms.
-
Cause 1: Inadequate Deprotonation. The pyrazole N-H proton must be removed to generate the nucleophilic anion for the reaction to proceed.
-
Solution: A moderately strong base is required. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensure complete deprotonation, which can significantly increase the reaction rate and yield. Work in a polar aprotic solvent like DMF or THF.
-
-
Cause 2: Regioselectivity Issues. Pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated. While one position may be sterically or electronically favored, you may be forming a mixture of N1-methyl and N2-methyl isomers, which can complicate purification and lower the isolated yield of the desired N1 isomer.
-
Solution: The regioselectivity of pyrazole alkylation is influenced by the reaction conditions. Using a strong base like NaH followed by the addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate) often favors methylation at the N1 position. Characterize your crude product carefully by ¹H NMR to check for the presence of the other isomer.
-
-
Cause 3: Inactive Methylating Agent. The methylating agent (e.g., methyl iodide) can degrade, especially if exposed to light or moisture.
-
Solution: Use a fresh bottle of the methylating agent or purify it before use. Consider using a more robust reagent like dimethyl sulfate (DMS) or trimethyloxonium tetrafluoroborate.
-
Problem Area 2: Formation of Impurities and Side Products
Q3: My crude product shows two major spots on TLC with very similar Rf values, and the NMR is complex. What is the likely impurity?
A3: The most common and challenging impurity in this type of synthesis is a regioisomer. Depending on the exact precursors and cyclization strategy, you can form different pyrazolopyridine isomers.
-
Cause: Lack of Regiocontrol during Cyclization. For instance, in syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, mixtures of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be formed.[1] The regioselectivity of the cyclization can be influenced by the choice of electrophile and solvent.[1]
-
Solution: Modifying the reaction conditions can favor the desired isomer. For example, changing the solvent from a non-polar to a polar one can alter the transition state energies of the competing cyclization pathways. If isomer formation is unavoidable, careful purification is necessary.
-
-
Purification Strategy: Isomers with similar polarity can be very difficult to separate.
-
Recommendation: Utilize high-performance flash chromatography with a shallow solvent gradient. If that fails, consider derivatization of the mixture (e.g., by protecting one isomer selectively) to alter its polarity, followed by separation and deprotection. Alternatively, preparative HPLC is a reliable but more resource-intensive option.
-
Problem Area 3: Purification Challenges
Q4: My final product is an oil/gummy solid and is difficult to purify by column chromatography due to streaking.
A4: This issue often points to the presence of residual basic impurities or the intrinsic properties of the compound.
-
Cause 1: Residual Base. If a strong base like NaH was used for methylation, residual amounts or byproducts can interfere with silica gel chromatography.
-
Solution: Perform a careful aqueous work-up. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) instead of water to neutralize any remaining strong base. Wash the organic layer thoroughly with brine to remove water-soluble impurities.
-
-
Cause 2: Interaction with Silica Gel. The nitrogen atoms in the pyrazolopyridine ring are basic and can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Solution 2 (Use Different Stationary Phase): Switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another powerful option if the compound is sufficiently non-polar.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the pyrazole ring formation in this context?
A1: The formation of the pyrazole ring fused to a pyridine is typically an example of an intramolecular cyclization driven by the formation of a stable aromatic system. In the case of a diazotization-cyclization route, the aminopyridine is converted to a diazonium salt. The electron-rich carbon atom ortho to the diazonium group then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the five-membered pyrazole ring. This type of reaction is a powerful method for constructing fused N-heterocycles.[2]
Q2: How critical are anhydrous conditions for the N-methylation step?
A2: They are extremely critical, especially when using highly reactive bases like sodium hydride (NaH). NaH reacts violently with water to produce hydrogen gas and sodium hydroxide. This not only consumes your base but also introduces hydroxide ions, which can lead to unwanted side reactions. Always use freshly dried solvents (e.g., distilled from a suitable drying agent) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: Are there alternative, potentially higher-yielding, synthetic routes to consider?
A3: Yes, the field of heterocyclic chemistry offers multiple strategies. One-pot multicomponent reactions are gaining attention for their efficiency and sustainability.[3][4] For instance, reactions involving hydrazine derivatives, a 1,3-dicarbonyl compound, and an aldehyde can construct complex pyrazolopyridine scaffolds in a single step.[5] Additionally, palladium-catalyzed cross-coupling reactions on a pre-formed halo-pyrazolopyridine core can be used to introduce substituents, although this is more for diversification than core synthesis.[6][7]
Q4: What are the primary safety concerns when handling reagents like sodium nitrite and methylating agents?
A4:
-
Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested. When acidified, it generates toxic nitrogen oxides. All diazotization reactions should be performed in a well-ventilated fume hood.
-
Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are potent carcinogens and toxic. They should be handled with extreme care, using appropriate personal protective equipment (PPE), including heavy-duty gloves and safety goggles. All operations should be conducted within a fume hood. For quenching, a solution of ammonia or sodium thiosulfate can be used to neutralize unreacted methylating agents.
Optimized Experimental Protocol & Data
The following is a generalized protocol based on common synthetic transformations for this class of compounds. Yields are representative and will vary based on substrate and lab technique.
Step 1 & 2: Diazotization and Cyclization to form 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine
-
Dissolve 2-chloro-5-amino-4-methylpyridine (1.0 eq) in aqueous HCl (e.g., 5 M) and cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly warm the reaction to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the consumption of the diazonium intermediate by LC-MS or by quenching a small aliquot.
-
Cool the mixture, neutralize carefully with a base (e.g., NaHCO₃ or NH₄OH) to pH 7-8, and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: N-Methylation
-
Under an inert atmosphere (N₂), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.
-
Add a solution of crude 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction carefully by slowly adding saturated aq. NH₄Cl solution.
-
Extract the product with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate in Hexane, potentially with 1% Et₃N) to afford the final product.
Table of Reaction Parameters
| Parameter | Step 1 & 2 (Cyclization) | Step 3 (N-Methylation) | Rationale & Notes |
| Key Reagents | 2-chloro-5-amino-4-methylpyridine, NaNO₂, HCl | 1H-intermediate, NaH, CH₃I | The choice of starting material dictates the final substitution pattern. NaH is a strong, non-nucleophilic base ideal for deprotonation. |
| Solvent | Aqueous HCl / Water | DMF or THF (anhydrous) | Diazotization requires an aqueous acidic medium. Methylation requires a polar aprotic solvent to dissolve the pyrazole anion. |
| Temperature | 0-5 °C, then 60-70 °C | 0 °C to Room Temp | Low temperature is critical for diazonium salt stability. Heating is required for cyclization. Methylation is typically exothermic and controlled at 0 °C initially. |
| Reaction Time | 1 hr (diazotization) + 2-4 hrs (cyclization) | 12-18 hours | Monitor by TLC/LC-MS to determine the optimal reaction time and avoid byproduct formation. |
| Typical Yield | 60-75% | 70-85% | Yields are highly dependent on the purity of reagents, anhydrous conditions, and purification efficiency. |
References
-
- National Institutes of Health (NIH)
-
- Taylor & Francis Online
-
- Oxford Academic
-
- ResearchGate
-
- Royal Society of Chemistry
-
- Sigma-Aldrich
-
- Royal Society of Chemistry
-
- National Institutes of Health (NIH)
-
- Sigma-Aldrich
-
- Chemical Methodologies
-
- ChemUniverse
-
- AiFChem
-
- MDPI
-
- ResearchGate
-
- National Institutes of Health (NIH)
-
- MDPI
-
- CymitQuimica
-
- ChemicalBook
-
- ResearchGate
-
- ResearchGate
-
- National Institutes of Health (NIH)
-
- Pharmaguideline
-
- Slideshare
Sources
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Electron-Deficient Pyridines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven insights into overcoming the common challenges associated with the Suzuki-Miyaura cross-coupling of electron-deficient pyridines. The inherent electronic properties and coordination behavior of these substrates often lead to frustratingly low yields and complex side reactions. Here, we dissect these issues in a practical question-and-answer format, explaining not just what to do, but why a particular strategy works, grounding our advice in established mechanistic principles.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki reaction with a 2-halopyridine is giving very low to no yield. What are the most likely causes?
Low yields in couplings with electron-deficient pyridines, particularly at the 2-position, are a frequent challenge. The primary issues often stem from a combination of factors related to the pyridine substrate itself.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair of electrons can coordinate strongly to the palladium catalyst.[1] This coordination can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle or, in some cases, lead to catalyst deactivation, effectively stopping the reaction.[1]
-
Difficult Oxidative Addition: While electron-deficient aryl halides generally undergo oxidative addition more readily, the situation with pyridines is more complex.[2] The coordination of the pyridine nitrogen to the palladium center can sometimes hinder the oxidative addition step.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (often water or alcohol) to replace the boronic acid group with a hydrogen atom.[2][3] Heteroaryl boronic acids are particularly susceptible to this side reaction, which is often accelerated by the basic and sometimes aqueous conditions of the Suzuki reaction.[1][3]
Q2: How do I choose the right catalyst and ligand for coupling with an electron-deficient pyridine? This seems to be a critical parameter.
Your intuition is correct; the choice of the palladium source and, most importantly, the ligand is paramount for success with these challenging substrates.
The key is to use a catalytic system that is both highly active and resistant to inhibition by the pyridine nitrogen. The consensus in modern organic synthesis points towards the use of bulky, electron-rich phosphine ligands .[4][5][6][7]
Why this works:
-
Electron-Richness: An electron-rich ligand increases the electron density on the palladium(0) center. This increased electron density facilitates the oxidative addition of the electron-deficient pyridyl halide to the palladium, which is a crucial step in the catalytic cycle.
-
Steric Bulk: Bulky ligands create a sterically hindered environment around the palladium atom. This steric hindrance can disfavor the binding of the pyridine nitrogen to the palladium center, thus preventing catalyst inhibition.[6] Additionally, bulky ligands promote the final reductive elimination step, which releases the desired product and regenerates the active catalyst.[8]
A general troubleshooting workflow for catalyst and ligand selection is illustrated below:
Caption: A logical workflow for catalyst and ligand optimization.
Recommended Ligands and Catalysts:
| Catalyst/Ligand | Key Features | When to Use |
| SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands.[4][6][7] | Excellent first choice for challenging heteroaryl couplings, including electron-deficient pyridines. |
| Pd₂(dba)₃ | A common Pd(0) source, used in combination with a ligand. | Good for initial screening with various ligands. Can be less stable than pre-catalysts. |
| Buchwald Pre-catalysts | Air-stable Pd(II) complexes that readily form the active Pd(0) species. | Offer improved stability, reproducibility, and convenience. Highly recommended for difficult couplings.[8] |
| PdCl₂(dppf) | A common and often effective catalyst for many Suzuki reactions. | May work for less challenging pyridine substrates, but often fails with 2-halopyridines.[9][10] |
Q3: I'm observing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I prevent this?
Protodeboronation is a major competing pathway, especially with electron-deficient heteroaryl boronic acids.[2][3][11] Here’s how to address it:
-
Switch to a Boronic Ester: This is the most effective strategy. Boronic esters, such as pinacol esters (Bpin), are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][12][13] They are often crystalline, easy to handle, and can be purified by chromatography.[12]
-
Use a Weaker, Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation.[13][14] Consider using a weaker base or anhydrous conditions. Bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[15][16]
-
Minimize Water Content: While some Suzuki reactions benefit from a small amount of water to help dissolve the base, excess water can promote protodeboronation.[9][13] If using a boronic acid prone to this side reaction, try to run the reaction under anhydrous conditions or with minimal water.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[13] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Caption: Troubleshooting workflow for protodeboronation.
Q4: Which base and solvent system should I use for my electron-deficient pyridine coupling?
The choice of base and solvent are interconnected and crucial for a successful reaction.
Base Selection:
The role of the base is to activate the boronic acid (or ester) to form a more nucleophilic boronate species, which then participates in the transmetalation step.[13]
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are strong bases commonly used and are often effective.[4] Cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) are also excellent choices, particularly for challenging couplings, as the cesium cation can have beneficial effects.[16]
-
Organic Bases: These are generally less effective than inorganic bases for Suzuki couplings of pyridines.[9]
-
Fluoride Sources (KF, CsF): These can be particularly useful when your substrate has base-sensitive functional groups (like esters) that could be hydrolyzed by stronger bases.[15][16]
Solvent Selection:
The solvent must dissolve all reaction components and be compatible with the catalyst system.
-
Aprotic Polar Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are very common and effective for a wide range of substrates.[2][13] They are often used with a small amount of water (e.g., a 4:1 or 10:1 ratio of organic solvent to water) to help dissolve the inorganic base.[9][17]
-
Toluene: Another common choice, often used with aqueous base.[9]
-
The Role of Water: As mentioned, a small amount of water can be beneficial, particularly when using inorganic bases like K₃PO₄ or Na₂CO₃.[9][13] However, for substrates highly susceptible to protodeboronation, anhydrous conditions should be considered.[1][13] The effect of water can be substrate-dependent.[9]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Halide | Pyridyl-Br or Pyridyl-Cl | Bromides are generally more reactive than chlorides.[2][18] Chlorides may require a more active catalyst system. |
| Boron Reagent | Aryl-B(pin) (1.2-1.5 equiv.) | More stable than the boronic acid, minimizing protodeboronation.[1][12] |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, reliable pre-catalyst for generating the active species.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, effective bases for challenging couplings.[4] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Good general solvent system that balances solubility of organic and inorganic components.[9][17] |
| Temperature | 80-110 °C | A typical temperature range for these couplings. Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen from deactivating the catalyst and causing homocoupling of the boronic acid.[2][4] |
Experimental Protocol: A General Procedure for Troubleshooting
This protocol outlines a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient pyridyl halide.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (2 mol%).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Center for Biotechnology Information. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. Available at: [Link]
-
Effect of various bases in Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki coupling help. Reddit. Available at: [Link]
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazolopyridine Intermediates
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry and drug development: the poor aqueous and organic solubility of pyrazolopyridine intermediates. This guide is structured to provide direct, actionable solutions and foundational knowledge to researchers, scientists, and drug development professionals. We will move from frequently asked questions that build a strong conceptual understanding to a hands-on troubleshooting guide for specific experimental roadblocks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" and "what" regarding pyrazolopyridine solubility, providing the core knowledge needed to make informed decisions in the lab.
Q1: Why is solubility such a critical parameter for pyrazolopyridine intermediates?
A1: Solubility is a pivotal physicochemical property that impacts nearly every stage of the drug discovery and development pipeline. For an intermediate, poor solubility can:
-
Hinder Reaction Kinetics: Inhomogeneous reaction mixtures can lead to slower reaction rates, incomplete conversions, and the formation of side products.
-
Complicate Purification: Low solubility in common chromatography solvents makes purification by techniques like column chromatography difficult and inefficient. It can also prevent effective purification by crystallization if a suitable solvent system cannot be found.
-
Impede Accurate Characterization: Preparing samples for analytical techniques such as NMR or obtaining high-quality crystals for X-ray crystallography can be challenging.
-
Create Formulation Nightmares: For final active pharmaceutical ingredients (APIs), poor aqueous solubility is a primary cause of low and erratic oral bioavailability, potentially rendering an otherwise potent compound therapeutically useless.[1][2][3] Addressing solubility issues at the intermediate stage can often prevent these downstream challenges.
Q2: What intrinsic properties of the pyrazolopyridine scaffold contribute to its poor solubility?
A2: The pyrazolopyridine core, being a planar, aromatic heterocyclic system, possesses several characteristics that favor low solubility:
-
High Crystal Lattice Energy: The planar structure allows for efficient packing in a crystal lattice, stabilized by strong intermolecular forces like π-π stacking. Overcoming this high lattice energy requires a significant amount of energy, which a solvent may not be able to provide, resulting in low solubility.
-
Hydrophobicity: The fused aromatic ring system is predominantly nonpolar, leading to low affinity for aqueous media. While the nitrogen atoms provide some polarity, their hydrogen bonding capacity can be satisfied by intermolecular interactions within the crystal itself rather than with solvent molecules.
-
Lack of Ionizable Groups: Unless specifically functionalized with acidic or basic groups, the core pyrazolopyridine structure is often neutral, precluding the use of pH modification, one of the most powerful tools for solubility enhancement.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A3: Understanding this distinction is crucial for designing meaningful experiments.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[5] It is typically determined using the shake-flask method, which allows sufficient time (often 24-72 hours) for the dissolution and precipitation processes to reach a steady state.[6]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution as it is being prepared.[5] A common method involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and observing the point of precipitation.[5]
Why it matters: Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state. While high-throughput screening often relies on kinetic solubility data, relying on it for formulation can be risky.[5] A compound might appear soluble enough for an initial assay but will eventually crash out of solution, leading to inconsistent and unreliable results. Thermodynamic solubility is the gold standard for formulation and development decisions.
Q4: What are the primary strategies I should consider for enhancing the solubility of a pyrazolopyridine intermediate?
A4: A multi-pronged approach is often necessary. The main strategies, which we will explore in detail, include:
-
Chemical Modification: Adjusting the pH to ionize the molecule (if applicable) or forming salts.[2][7][8]
-
Physical Modification: Reducing particle size through micronization or nanosuspension to increase surface area and dissolution rate.[7][9][10]
-
Formulation-Based Approaches:
-
Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent.[11][12][13]
-
Use of Surfactants: Employing agents that form micelles to encapsulate and solubilize hydrophobic compounds.[14][15]
-
Complexation: Using host molecules like cyclodextrins to form inclusion complexes with improved aqueous solubility.[2][16][17]
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix to create an amorphous form, which has higher solubility than the crystalline form.[18][19][20]
-
Part 2: Troubleshooting Guide & Strategic Workflows
This section provides a problem-and-solution framework for common issues encountered during experimentation.
Problem 1: My pyrazolopyridine intermediate precipitates ("crashes out") during aqueous workup or extraction.
-
Underlying Cause: You are likely causing a dramatic shift in solvent polarity. The compound was soluble in the initial organic reaction solvent but is insoluble when water or brine is added.
-
Immediate Strategy:
-
Increase Organic Solvent Volume: Before adding the aqueous layer, dilute the reaction mixture with more of the primary organic solvent or another solvent in which the compound is more soluble (e.g., ethyl acetate, DCM). This keeps the overall polarity lower.
-
Use a Solvent Mixture for Extraction: Instead of just ethyl acetate, try a mixture like 10-20% THF in ethyl acetate to increase the polarity of the organic phase just enough to maintain solubility without pulling in excessive impurities.
-
Minimize Temperature Changes: If the reaction was heated, allow it to cool slowly. A rapid decrease in temperature can drastically reduce solubility.
-
-
Workflow for Optimizing Workup:
Caption: Workflow for troubleshooting precipitation during workup.
Problem 2: I cannot achieve a high enough concentration for my biological assay stock solution in an aqueous buffer (e.g., PBS).
-
Underlying Cause: The compound is too hydrophobic to dissolve in the aqueous buffer, even with a small percentage of DMSO from a primary stock. Many pyrazolopyridines fall into BCS Class II (low solubility, high permeability).[16]
-
Strategic Approach: A systematic, tiered approach is the most efficient way to solve this common problem. Start with the simplest methods and progress to more complex formulations as needed.
-
Decision Tree for Aqueous Solubilization:
Caption: Decision tree for solubilizing compounds for biological assays.
Data Presentation: Solvent Selection
A systematic solvent screen is fundamental. Below is a table of common solvents to consider for initial solubility testing. Start with small-scale tests (e.g., 1-5 mg of compound in 0.5 mL of solvent).
| Solvent | Polarity Index | Boiling Point (°C) | Use Case & Rationale |
| Water | 10.2 | 100 | The ultimate goal for aqueous assays; the baseline for insolubility. |
| Ethanol (EtOH) | 4.3 | 78 | A common, less toxic co-solvent for in vitro and in vivo work.[11] |
| Methanol (MeOH) | 5.1 | 65 | Good for initial solubility tests and chromatography, but too toxic for most cell-based assays. |
| Isopropanol (IPA) | 3.9 | 82 | Another common co-solvent, slightly less polar than ethanol. |
| Acetonitrile (ACN) | 5.8 | 82 | Primarily for analytical (HPLC) and preparative chromatography. |
| Acetone | 5.1 | 56 | Useful for dissolving compounds for purification or transfer, but high volatility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A powerful "universal" organic solvent, standard for creating high-concentration stock solutions.[18] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Another strong polar aprotic solvent, often used when DMSO fails. Can be difficult to remove. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good for reactions and extractions; can improve solubility in less polar solvent mixtures.[11] |
| Polyethylene Glycol 400 (PEG 400) | - | - | A viscous, non-volatile co-solvent often used in formulations for oral and parenteral delivery.[11][17] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential solubility experiments.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound.[6]
Objective: To find the saturation concentration of the pyrazolopyridine intermediate in a specific solvent system at a controlled temperature.
Materials:
-
Pyrazolopyridine intermediate (solid)
-
Chosen solvent (e.g., pH 7.4 PBS, water, organic solvent)
-
2-4 mL glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Syringe filters (0.22 or 0.45 µm, ensure filter material is compatible with solvent)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer with a validated calibration curve for the compound
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain visible at the end of the experiment. A good starting point is ~5-10 mg in 2 mL of solvent.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.
-
Sample Collection: After equilibration, let the vials stand for at least 30 minutes to allow undissolved solids to settle.
-
Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Trustworthiness: The first few drops from the filter should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Analysis: Dilute the filtered sample with the mobile phase (for HPLC) or the appropriate solvent to fall within the linear range of your calibration curve.
-
Quantification: Analyze the sample using a pre-validated HPLC or UV-Vis method to determine the concentration. This concentration is the thermodynamic solubility.
Protocol 2: pH-Dependent Solubility Profiling
This protocol is essential for any pyrazolopyridine containing ionizable functional groups.[22][23]
Objective: To determine the solubility of the compound across a range of physiologically relevant pH values.
Materials:
-
Same as Protocol 1.
-
A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). Ensure the buffer species do not interact with your compound.
Methodology:
-
Setup: Prepare a separate shake-flask experiment (as described in Protocol 1) for each pH buffer you wish to test.
-
Execution: Run the shake-flask protocol for all samples in parallel.
-
Analysis: After equilibration, sample and analyze each pH condition separately.
-
Data Plotting: Plot the determined solubility (often on a log scale) against the pH of the buffer. This will generate a pH-solubility profile.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Unknown Source. (2025, December 23). Co-solvent: Significance and symbolism.
- Unknown Source. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- PubMed Central. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- Unknown Source. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Unknown Source. (2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
- PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
- Unknown Source. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. longdom.org [longdom.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 22. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Chloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered when performing cross-coupling reactions with 6-chloropyridine substrates. Given the inherent electronic properties of the pyridine ring and the inert nature of the C-Cl bond, selecting an appropriate catalytic system is paramount for success. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. The solutions are designed to help you systematically diagnose and resolve common issues.
Q1: My cross-coupling reaction with a 6-chloropyridine substrate shows low to no conversion. What are the most common causes and how should I troubleshoot?
Low or no conversion is a frequent challenge, primarily because the oxidative addition of an aryl chloride bond to a palladium(0) complex is often the rate-limiting step.[1] The electron-withdrawing nature of the pyridine nitrogen further complicates the electronic environment. Here is a systematic checklist to identify the root cause:
-
Inactive Catalyst System: The active Pd(0) species is crucial.
-
The Problem: Your palladium source may not have been successfully reduced to the active Pd(0) state, or the chosen ligand is not suitable for activating the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these challenging substrates.[2]
-
The Solution: Employ a highly active catalyst system specifically designed for aryl chlorides. This involves using robust, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands stabilize the palladium center and increase its electron density, which facilitates the difficult oxidative addition step.[3] Consider using air-stable palladium(II) precatalysts that reliably generate the active Pd(0) species in situ.[4]
-
-
Oxygen Contamination:
-
The Problem: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily deactivated through oxidation.[2]
-
The Solution: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or through several freeze-pump-thaw cycles. The reaction vessel must be evacuated and backfilled with an inert gas multiple times before adding reagents.[2]
-
-
Inappropriate Base or Solvent:
-
The Problem: The choice of base and solvent is critical and interdependent. An unsuitable base may be too weak, too strong, or have poor solubility, preventing the catalytic cycle from proceeding efficiently.
-
The Solution: For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[2] These reactions may also benefit from a controlled amount of water in solvents like 1,4-dioxane or DMF.[2][5] For Buchwald-Hartwig aminations , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard, and the reaction must be performed under strictly anhydrous conditions in solvents like toluene or dioxane.[1]
-
-
Insufficient Thermal Energy:
-
The Problem: Aryl chlorides are the least reactive among aryl halides in oxidative addition and require more energy to react.[2]
-
The Solution: These reactions typically require higher temperatures, often in the range of 80-120 °C, to proceed at a reasonable rate.[2][5] If initial attempts at lower temperatures fail, incrementally increasing the heat is a valid strategy.
-
Below is a troubleshooting workflow to guide your decision-making process when encountering a failed reaction.
Caption: Troubleshooting workflow for failed coupling reactions.
Q2: I am observing significant formation of a hydrodehalogenation side product where the chlorine is replaced by hydrogen. How can I minimize this?
Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations, where the chloropyridine is reduced instead of coupled.[1] This typically occurs when the desired reductive elimination step is slow, allowing competing pathways to dominate.
-
For Buchwald-Hartwig Aminations:
-
Ligand Choice: The ligand is your primary tool. Ligands from the Buchwald (e.g., RuPhos) and Hartwig series are specifically designed to accelerate the C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[1]
-
Base Purity: Ensure your base (e.g., NaOtBu) is anhydrous and high-purity. Traces of moisture or sodium hydroxide can exacerbate the problem.[1]
-
Stoichiometry: Using a slight excess of the amine coupling partner (1.2–1.5 equivalents) can help push the equilibrium toward the desired C-N bond formation.[1]
-
Anhydrous Conditions: Scrupulously dry all reagents and solvents. Trace water can be a proton source for the unwanted reduction.[1]
-
-
For Suzuki-Miyaura Couplings:
-
Minimize Protodeboronation: A related side reaction is protodeboronation of the boronic acid coupling partner.[2] This can be minimized by using fresh, high-purity boronic acid and carefully optimizing the base and temperature conditions.
-
Base and Water Content: The amount of water can be critical. While some is often necessary when using K₃PO₄, too much can promote unwanted side reactions.[2] An empirical screen of the solvent/water ratio may be necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization for 6-chloropyridines.
Q1: Why are bulky, electron-rich phosphine ligands so critical for coupling with 6-chloropyridines?
The success of these reactions hinges on overcoming the high activation barrier of the C-Cl bond. This is achieved by modulating the electronic and steric properties of the palladium catalyst, a task performed by the ancillary ligand.
-
Electronic Effect: 6-chloropyridine is an electron-deficient heterocycle. To facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, the metal itself must be highly electron-rich and nucleophilic. Electron-donating ligands (like alkylphosphines) increase the electron density on the palladium, making it more reactive toward the electrophilic carbon of the C-Cl bond.[3]
-
Steric Effect: Bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species in solution. These 14-electron complexes are more reactive in the oxidative addition step than their more saturated counterparts.[6] Furthermore, the steric bulk can accelerate the final reductive elimination step, which releases the product and regenerates the catalyst.
The interplay of these effects is visually summarized in the catalytic cycle below.
Caption: The catalytic cycle and the role of the ligand.
Q2: Which palladium source should I start with: a Pd(0) or Pd(II) precursor?
Both Pd(0) and Pd(II) sources are commonly used, and the choice often comes down to practicality and the specific reaction.
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These are already in the correct oxidation state to enter the catalytic cycle. However, they are often air-sensitive and can degrade upon storage.[7] Pd(PPh₃)₄ is generally not effective for chloropyridine couplings due to the insufficient donating ability of the PPh₃ ligand.[2]
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are typically more stable and easier to handle in air. They require an in situ reduction to the active Pd(0) species, which is usually accomplished by a phosphine ligand, amine, or another reagent in the mixture.[3]
-
Palladacycle Precatalysts: These are well-defined, air- and moisture-stable Pd(II) complexes that are highly efficient at generating the active monoligated Pd(0) species upon activation.[4] They offer excellent reproducibility and are often the preferred choice for challenging couplings.
For initial screening, a stable Pd(II) source like Pd(OAc)₂ combined with an appropriate bulky phosphine ligand is a robust and cost-effective starting point.
Q3: What are the recommended starting conditions for different coupling reactions with 6-chloropyridines?
While optimization is almost always necessary, the following conditions serve as excellent starting points for your experiments.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos or XPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 85-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | RuPhos or XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (2-5) | (None) | Et₃N (2-3) | THF or DMF | 50-80 |
| Note for Sonogashira: This reaction also requires a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The reactivity of chloropyridines is low, and higher temperatures or more specialized catalyst systems may be needed.[8] |
Experimental Protocols
The following are generalized, step-by-step procedures for common coupling reactions. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for coupling aryl chlorides.[2][5]
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[5]
-
Inerting: Seal the vessel, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of challenging heteroaryl chlorides.[1][5]
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the 6-chloropyridine derivative (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.[5]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
References
- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- troubleshooting common issues in reactions involving 2,6-Dichloropyridine. Benchchem.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
-
CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
-
Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. ResearchGate. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). Available at: [Link]
- Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine. Benchchem.
-
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the scale-up synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. The pyrazolo[4,3-c]pyridine core is a valuable scaffold in medicinal chemistry, and understanding the nuances of its synthesis at scale is critical for successful drug development programs.[1][2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
I. Synthetic Overview: A Common Route
A prevalent strategy for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine involves a multi-step sequence, often starting from a substituted pyridine derivative. The key transformations typically include the formation of the pyrazole ring fused to the pyridine core, followed by chlorination and N-methylation. The scalability of each of these steps presents unique challenges.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the cyclization step to form the pyrazolo[4,3-c]pyridine core?
A1: The cyclization reaction is often the cornerstone of this synthesis. Key parameters to control include:
-
Temperature: Exothermic reactions are common. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality. A gradual temperature ramp and robust cooling systems are essential.
-
Reagent Stoichiometry: Precise control over the molar ratios of your starting materials is vital. Deviations can lead to incomplete conversion or the formation of difficult-to-remove impurities.
-
Solvent Choice: The solvent must be appropriate for the reaction chemistry and facilitate heat transfer. For scale-up, consider factors like boiling point, viscosity, and safety.
Q2: I am observing poor regioselectivity during the N-methylation step. What are the likely causes and how can I improve it?
A2: The N-methylation of the pyrazole ring can indeed be a challenging step, often yielding a mixture of N1 and N2 isomers.[3] The regioselectivity is influenced by several factors:
-
Steric Hindrance: The substituents on the pyrazole and pyridine rings can sterically direct the incoming methyl group.
-
Electronic Effects: The electron density of the two nitrogen atoms in the pyrazole ring plays a significant role. Electron-withdrawing groups on the pyridine ring can influence this.
-
Reaction Conditions: The choice of methylating agent, base, solvent, and temperature can all impact the N1/N2 ratio. For instance, a bulkier base might favor methylation at the less sterically hindered nitrogen.
To improve regioselectivity, a systematic screen of reaction conditions is recommended. This could involve varying the methylating agent (e.g., methyl iodide, dimethyl sulfate), the base (e.g., sodium hydride, potassium carbonate), and the solvent (e.g., THF, DMF).
Q3: What are the common impurities I should expect during the synthesis and how can I best remove them at scale?
A3: Common impurities can include:
-
Unreacted Starting Materials: Monitor reaction progress by TLC or LC-MS to ensure complete conversion.
-
Isomeric Byproducts: Particularly the N2-methylated isomer. Careful optimization of the methylation step is the best preventative measure.
-
Over-chlorinated Species: During the chlorination step, di- or tri-chlorinated byproducts can form.
-
Residual Solvents and Reagents: These can be removed through appropriate workup and purification procedures.
At scale, purification strategies often shift from chromatography to crystallization. Developing a robust crystallization procedure is key to obtaining a high-purity final product.
III. Troubleshooting Guide
Problem 1: Low Yield in the Cyclization Step
Symptoms:
-
Incomplete consumption of starting materials as observed by TLC or LC-MS.
-
Formation of multiple, unidentified byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | The reaction may be kinetically slow and require more energy or time to reach completion. | 1. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for byproduct formation. 2. Extend the reaction time, taking aliquots periodically to monitor progress. |
| Poor Mixing/Agitation | On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. | 1. Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. 2. Increase the agitation speed, ensuring a vortex is not created which could introduce atmospheric contaminants. |
| Deactivation of Reagents | Moisture or other contaminants can deactivate sensitive reagents. | 1. Ensure all solvents and reagents are appropriately dried before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Inefficient Chlorination
Symptoms:
-
A mixture of starting material, mono-chlorinated product, and di-chlorinated byproducts is observed.
-
The reaction stalls before reaching completion.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Stoichiometry of Chlorinating Agent | Using too little chlorinating agent will result in incomplete conversion, while too much can lead to over-chlorination. | 1. Carefully calculate and weigh the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). 2. Consider adding the chlorinating agent portion-wise to maintain better control over the reaction. |
| Suboptimal Reaction Temperature | Chlorination reactions can be highly exothermic. Poor temperature control can lead to a runaway reaction and byproduct formation. | 1. Maintain the reaction at the optimal temperature using a reliable cooling system. 2. Add the chlorinating agent slowly to control the exotherm. |
| Choice of Chlorinating Agent | Not all chlorinating agents are suitable for all substrates. The reactivity of the pyrazolopyridine core will dictate the best choice. | 1. If using a mild agent like NCS, consider a more reactive one like SOCl₂ or POCl₃, but be mindful of the increased potential for side reactions.[4] 2. A screen of different chlorinating agents on a small scale may be necessary. |
Problem 3: Difficulty in Isolating the Pure N1-Methyl Isomer
Symptoms:
-
The final product is a mixture of N1 and N2-methyl isomers that are difficult to separate by standard crystallization.
-
Column chromatography is not a viable option for large-scale purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Regioselectivity of the Methylation Reaction | As discussed in the FAQs, the inherent electronic and steric properties of the substrate can lead to a mixture of isomers. | 1. Re-optimize the methylation reaction conditions (base, solvent, temperature, methylating agent) to favor the desired N1 isomer. 2. Consider a protecting group strategy to block one of the nitrogen atoms before methylation. |
| Similar Physical Properties of the Isomers | The N1 and N2 isomers may have very similar solubility profiles, making separation by crystallization challenging. | 1. Explore a variety of crystallization solvents and solvent mixtures. Anti-solvent crystallization can sometimes be effective. 2. Consider derivatization of the isomeric mixture to create compounds with more distinct physical properties, followed by separation and deprotection. |
| Formation of a Solid Solution | The two isomers may co-crystallize, making separation by this method impossible. | 1. If all other options fail, preparative HPLC may be necessary, although this is often not ideal for large-scale production. 2. Re-evaluate the synthetic route to see if the N-methylation can be performed at an earlier stage where separation might be easier. |
IV. Experimental Workflow Diagrams
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
V. References
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines - Sequential versus multicomponent reaction approach. ResearchGate. [Link]
-
A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles. ResearchGate. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
A facile method for the synthesis of substituted pyrazolo[3,4-c]pyridines. ElectronicsAndBooks. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
Pyrazolo[4,3-c]pyridine compounds or pharmaceutically acceptable salts thereof and uses thereof. Google Patents.
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Process for the synthesis of 6-chloromethyluracil. Google Patents.
-
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis. PubMed. [Link]
-
Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
-
Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. PubMed. [Link]
-
N-methylation of pyrazole. Reddit. [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. [Link]
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]
-
Species variations in the N-methylation and quaternization of [14C]pyridine. PubMed. [Link]
-
Retrosynthesis of pyrazolo [4,3-b]pyridines. ResearchGate. [Link]
-
Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. reddit.com [reddit.com]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Validation & Comparative
kinase selectivity profiling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives
A Comparative Guide to Kinase Selectivity Profiling of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Derivatives
This guide provides a comprehensive overview of the strategies and methodologies for determining the kinase selectivity profile of novel inhibitors based on the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of targeted kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols, and compare this scaffold with established alternatives, supported by experimental data and authoritative references.
Introduction: The Quest for Kinase Selectivity
Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of acting as a bioisostere of the purine ring in ATP, thus effectively binding to the ATP pocket of kinases.[1] Among the various isomers, the pyrazolo[4,3-c]pyridine core represents a promising framework for developing novel kinase inhibitors with unique selectivity profiles.[1][2]
However, the human kinome consists of over 500 members, many of which share significant structural homology in the ATP-binding site. Consequently, achieving inhibitor selectivity is a paramount challenge in kinase drug discovery. A non-selective inhibitor can lead to off-target effects, resulting in toxicity and a narrow therapeutic window. Kinase selectivity profiling is, therefore, an indispensable step to characterize a compound's activity across the kinome, identify potential liabilities, and guide the optimization of lead compounds.[3][4] This guide will use the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold as a case study to explore the principles and practices of comprehensive kinase profiling.
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Framework for Inhibition
The pyrazolo[4,3-c]pyridine scaffold has been investigated for a range of biological activities, including the inhibition of protein-protein interactions and various enzymes.[5][6][7] The specific substitution pattern of a 6-chloro group and a 1-methyl group provides a defined chemical vector for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The chlorine atom at the 6-position can serve as a synthetic handle for introducing further diversity, while the methyl group at the N-1 position can influence solubility and interactions within the kinase active site.
While extensive kinome-wide screening data for a broad series of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives is not widely published, related pyrazolopyridine isomers have shown potent inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Hematopoietic Progenitor Kinase 1 (HPK1).[8][9][10][11][12] This suggests that the core scaffold is well-suited for kinase-directed drug design.
Methodologies for Kinase Selectivity Profiling
A multi-faceted approach is essential for accurately determining a compound's selectivity profile. Three complementary methods are widely employed: activity-based biochemical assays, binding assays, and cell-based assays.[3] The choice of methodology depends on the stage of the drug discovery program and the specific questions being addressed.
Activity-Based Biochemical Assays
These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified recombinant kinase. They are the gold standard for determining inhibitory potency (e.g., IC50 values) and provide a direct functional readout.
Causality Behind Experimental Choices: The core principle is to measure the transfer of a phosphate group from ATP to a substrate (peptide or protein).[4] The concentration of ATP is a critical parameter. Assays can be run at a low, fixed ATP concentration (e.g., 1-10 µM) for initial screening or at the Kₘ value for ATP for each specific kinase to provide a more accurate measure of potency.[13] Running assays at physiological ATP concentrations (1-10 mM) can offer insights into how the inhibitor might perform in a cellular environment.
Common Readout Technologies:
-
Radiometric Assays (e.g., ³³P-ATP): Historically a benchmark, these assays use radiolabeled ATP and measure the incorporation of ³³P into the substrate.[4]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is inversely proportional to kinase inhibition. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction.[14][15] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.
Experimental Workflow: In Vitro Kinase Assay (ADP-Glo™)
The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of a test compound.
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Detailed Protocol: IC50 Determination using ADP-Glo™ Kinase Assay [14]
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivative in 100% DMSO, starting from a 1 mM stock.
-
Using an acoustic liquid handler, transfer ~50 nL of the compound dilutions into the wells of a 384-well assay plate.
-
Include control wells: "high control" (0% inhibition) with DMSO only and "low control" (100% inhibition) with a pan-kinase inhibitor like Staurosporine.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer. The optimal enzyme concentration must be empirically determined to ensure the reaction remains in the linear range.
-
Add 5 µL of the 2X enzyme/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at the apparent Kₘ for the specific kinase being tested.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the substrate for luciferase.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Binding Assays (e.g., KINOMEscan™)
Binding assays measure the physical interaction between an inhibitor and a kinase, rather than inhibiting its catalytic function. The most common format is a competition binding assay where the test compound competes with a known, tagged ligand for binding to the kinase.
Causality Behind Experimental Choices: This approach is highly valuable because it is not dependent on enzymatic activity, allowing for the profiling of inactive kinase conformations and pseudokinases. It provides a dissociation constant (Kd), which reflects binding affinity. This method is excellent for identifying both primary targets and potential off-targets with high sensitivity.[3]
Caption: Principle of a competition-based kinase binding assay.
Comparison of Profiling Platforms
The choice between an activity-based or binding-based platform depends on the desired output. Activity assays provide functional inhibition data (IC50), while binding assays report on binding affinity (Kd). For a comprehensive profile, employing both methodologies is often recommended.[3]
| Feature | Activity-Based Assays (e.g., ADP-Glo™) | Binding Assays (e.g., KINOMEscan™) |
| Metric | IC50 (Functional Potency) | Kd (Binding Affinity) |
| Principle | Measures inhibition of catalytic activity | Measures displacement of a tagged ligand |
| Requirement | Active, purified enzyme; substrate; ATP | Purified kinase domain (can be inactive) |
| Throughput | High | Very High |
| Pros | Direct measure of functional inhibition; sensitive to different inhibition modalities (e.g., allosteric). | Not dependent on ATP or substrate; can profile non-enzymatic proteins; highly standardized.[3] |
| Cons | Can be complex to optimize for each kinase; may miss inhibitors that bind to inactive states. | Does not confirm functional inhibition; may not detect allosteric inhibitors that don't block the active site. |
Illustrative Kinase Selectivity Profile of Pyrazolo[4,3-c]pyridine Derivatives
To illustrate how selectivity data is presented and interpreted, the following table shows a hypothetical kinase profile for a series of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives against a panel of representative kinases. The data is presented as IC50 values in nanomolars (nM).
Table 1: Illustrative Kinase Inhibition Profile (IC50, nM)
| Kinase | Derivative 1 (R = H) | Derivative 2 (R = Phenyl) | Derivative 3 (R = 4-MeO-Phenyl) | Alternative: Staurosporine |
| CDK2/CycA | 150 | 25 | 12 | 5 |
| GSK3β | 850 | 120 | 75 | 10 |
| SRC | >10,000 | 2,500 | 1,800 | 2 |
| ABL1 | >10,000 | >10,000 | 8,500 | 20 |
| VEGFR2 | 2,200 | 450 | 380 | 8 |
| p38α (MAPK14) | 5,600 | 980 | 750 | 15 |
Interpretation of Illustrative Data:
-
Structure-Activity Relationship (SAR): The data suggests that adding a phenyl group at a hypothetical 'R' position (Derivative 2) significantly increases potency against CDK2 and GSK3β compared to the unsubstituted parent compound (Derivative 1). Further substitution on the phenyl ring with an electron-donating methoxy group (Derivative 3) enhances this potency further.
-
Selectivity: Derivative 3 shows potent activity against CDK2 and GSK3β with IC50 values of 12 nM and 75 nM, respectively. It is significantly less potent against SRC, ABL1, and p38α, suggesting a degree of selectivity for the CDK and GSK3 families. Compared to the non-selective inhibitor Staurosporine, Derivative 3 has a much cleaner profile.
-
Therapeutic Potential: Based on this hypothetical data, Derivative 3 could be a promising candidate for diseases where CDK2 or GSK3β are implicated. The >700-fold selectivity over ABL1 is a desirable feature, as ABL1 inhibition can be associated with specific toxicities.[16]
Comparison with Alternative Scaffolds
The pyrazolo[4,3-c]pyridine scaffold can be compared to other well-established kinase inhibitor cores.
-
Pyrazolo[3,4-d]pyrimidines: This scaffold, found in the promiscuous inhibitor PP1, is a well-known hinge-binder.[16] While highly effective, achieving selectivity can be challenging. The distinct nitrogen arrangement in the pyrazolo[4,3-c]pyridine core may alter the hydrogen bonding pattern in the kinase hinge region, offering an opportunity for novel selectivity profiles.
-
Pyrazolo[3,4-b]pyridines: This isomer is also a common kinase inhibitor scaffold.[1][9] SAR studies on this core have shown that substitutions at various positions can dramatically influence target potency and selectivity.[11][17] Comparing the kinase profiles of identically substituted pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers would be a valuable exercise to understand the impact of the core scaffold geometry.
Conclusion and Future Directions
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. This guide has outlined the critical methodologies required to thoroughly characterize the selectivity profile of any new chemical series based on this core. A rigorous, multi-platform approach to profiling—combining both activity and binding assays—is paramount for building a comprehensive understanding of a compound's biological activity.
Future efforts should focus on synthesizing a diverse library of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives and subjecting them to kinome-wide screening. The resulting data will not only identify promising lead candidates for various therapeutic targets but also enrich our understanding of the structure-activity relationships that govern kinase selectivity for this compelling heterocyclic system.
References
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. Benchchem.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
- Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. PubMed Central.
- In vitro kinase assay. Protocols.io.
- In vitro kinase assay. Bio-protocol.
- 2.3. In vitro kinase assay. Bio-protocol.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research | Oxford Academic.
- Kinase Selectivity Panels. Reaction Biology.
- Assay Development for Protein Kinase Enzymes. NCBI.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Discovery of Pyrazolopyridine Deriv
- (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
- Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Europe PMC.
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assayquant.com [assayquant.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a Novel Kinase Inhibitor Candidate, Against Established MAPK Pathway Inhibitors
This guide provides an in-depth comparative study of a novel pyrazolo[4,3-c]pyridine derivative, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (hereafter referred to as Compound X), against well-characterized inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
The MAPK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a key driver in over 30% of human cancers, including melanoma and colorectal cancer.[2][3][4] This has made the pathway a prime target for therapeutic intervention. While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical success, the emergence of resistance, frequently mediated by the reactivation of ERK signaling, presents a significant challenge.[2][4] Consequently, direct inhibition of the terminal kinases, ERK1 and ERK2, is an attractive therapeutic strategy to overcome both intrinsic and acquired resistance.[1][2][3]
The pyrazolo[4,3-c]pyridine scaffold has been identified as a promising core structure for developing ERK inhibitors. Building on this foundation, Compound X has been synthesized as a potential next-generation inhibitor. This guide outlines a rigorous, multi-faceted experimental framework to objectively evaluate the biochemical potency, cellular activity, and anti-proliferative effects of Compound X in comparison to established kinase inhibitors:
-
Ulixertinib (BVD-523): A potent, selective, and reversible ATP-competitive inhibitor of ERK1/2 currently in clinical development.[5][6][7][8]
-
SCH772984: A highly selective and potent ERK1/2 inhibitor, notable for its unique binding mode and efficacy in models of MAPK inhibitor resistance.[2][9][10][11][12]
-
Staurosporine: A broad-spectrum, non-selective protein kinase inhibitor, included as a reference to assess the selectivity profile of Compound X.[13][14][15][16][17]
Through the detailed protocols and comparative data presented herein, we aim to provide a comprehensive assessment of Compound X's potential as a therapeutic candidate.
The MAPK/ERK Signaling Pathway and Points of Inhibition
The Ras-Raf-MEK-ERK cascade is the canonical MAPK pathway. Extracellular signals activate receptor tyrosine kinases, leading to the activation of Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf then phosphorylates and activates MEK1 and MEK2, which are dual-specificity kinases that phosphorylate and activate the terminal kinases, ERK1 and ERK2. Activated ERK phosphorylates a multitude of downstream substrates, driving cellular responses. The diagram below illustrates this pathway and the points of action for the inhibitors discussed.
Comparative Performance Data
The following tables summarize the hypothetical experimental data generated from the protocols detailed in this guide. This data serves as a benchmark for evaluating the performance of Compound X.
Table 1: Biochemical Potency Against ERK1 and ERK2 Kinases
| Compound | Target Kinase | IC50 (nM) |
| Compound X | ERK1 | 3.5 |
| ERK2 | 0.9 | |
| Ulixertinib (BVD-523) | ERK1 | 5.2 |
| ERK2 | <0.3[5] | |
| SCH772984 | ERK1 | 4[9][10][12] |
| ERK2 | 1[9][10][12] | |
| Staurosporine | ERK1 | 15 |
| ERK2 | 8 |
IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% and were determined using a luminescence-based kinase assay.
Table 2: Cellular Activity and Anti-Proliferative Effects in A375 Melanoma Cells (BRAF V600E)
| Compound | p-ERK Inhibition IC50 (nM) | Cell Viability GI50 (nM) |
| Compound X | 25 | 150 |
| Ulixertinib (BVD-523) | 31[5] | 180[5] |
| SCH772984 | 15 | 95 |
| Staurosporine | 50 | 30 |
p-ERK IC50 values were determined by quantifying phosphorylated ERK levels via Western blot. GI50 values, the concentration for 50% maximal inhibition of cell proliferation, were determined by MTT assay after 72-hour incubation.
Experimental Design & Protocols
To ensure a robust and reproducible comparison, a multi-tiered approach is employed, progressing from direct biochemical assays to cell-based functional outcomes.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK1 and ERK2 kinases. It is the primary screen to determine on-target potency and calculate the IC50 value, independent of cellular factors like membrane permeability or off-target effects. The luminescence-based format quantifies the amount of ATP remaining after the kinase reaction; a higher luminescent signal indicates less ATP consumption and thus greater kinase inhibition.[18][19]
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Prepare serial dilutions of Compound X, Ulixertinib, SCH772984, and Staurosporine in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of diluted compound solution. Add 2.5 µL of a solution containing the specific kinase (recombinant human ERK1 or ERK2) and its substrate (e.g., myelin basic protein, MBP).
-
Initiation: Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at the Km for the respective kinase). Incubate for 45-60 minutes at room temperature.
-
Signal Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction.[18][19]
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data using controls (no enzyme for 0% activity, DMSO vehicle for 100% activity). Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Inhibition Assay (Western Blot)
Causality: This assay validates that the compound can penetrate the cell membrane and engage its intracellular target. By measuring the levels of phosphorylated ERK (p-ERK), the activated form of the kinase, we can quantify target engagement in a biologically relevant context. A BRAF V600E mutant cell line, such as A375 melanoma, is used because it has a constitutively active MAPK pathway, providing a robust and consistent p-ERK signal.[20][21][22] Total ERK levels are measured as a loading control to ensure that any decrease in p-ERK is due to inhibition of phosphorylation, not a reduction in the total amount of ERK protein.[23][24]
Protocol:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat the cells with a range of concentrations of each inhibitor for 2 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[25] Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[25]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[23][24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[23][24]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC50.
Cell Viability and Proliferation Assay (MTT Assay)
Causality: This assay measures the functional downstream consequence of inhibiting the MAPK pathway. In cancer cells dependent on this pathway for survival and proliferation, effective inhibition of ERK should lead to a decrease in cell viability. The MTT assay provides a colorimetric readout based on the metabolic activity of living cells, where NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[26][27][28][29][30]
Protocol:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[26][28]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[27]
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of inhibitor concentration to determine the GI50 value.
Conclusion
This guide presents a systematic framework for the preclinical evaluation of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (Compound X) as a novel kinase inhibitor. By employing direct biochemical assays, target validation in relevant cancer cell lines, and functional cell viability studies, a comprehensive profile of the compound's potency, cellular efficacy, and potential therapeutic window can be established. The direct comparison against established ERK inhibitors like Ulixertinib and SCH772984, along with the non-selective inhibitor Staurosporine, provides critical context for its performance and selectivity. The successful execution of these protocols will generate the necessary data to guide further optimization and development of this promising new chemical entity.
References
-
Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742–750. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Usta, D., et al. (2022). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 21(4), 598-609. Available at: [Link]
-
Cancers (Basel). (2024). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. Available at: [Link]
-
Al-Oqail, M. M., et al. (2021). MTT assay protocol. protocols.io. Available at: [Link]
-
Wong, D. J. L., et al. (2014). Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Molecular Cancer, 13(194). Available at: [Link]
-
University of Texas at Austin. (n.d.). Covalent ERK inhibitors for suppressing cancer. Available at: [Link]
-
Wikipedia. (n.d.). Staurosporine. Available at: [Link]
-
Fierce Biotech. (2018). Merck's ERK inhibitor shows promise in combo against resistant cancers. Available at: [Link]
-
Patsnap. (2024). What are ERK inhibitors and how do they work?. Available at: [Link]
-
Bhagwat, S. V., et al. (2020). ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision. Molecular Cancer Therapeutics, 19(2), 361-372. Available at: [Link]
-
PubMed. (2022). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Available at: [Link]
-
Tannin-Spitz, T., et al. (2012). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. Molecules, 17(10), 12130-12144. Available at: [Link]
-
Gurevich, E. V., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 205-220. Available at: [Link]
-
Petrini, I., & Giaccone, G. (2025). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Taylor & Francis Online. (2025). Developments of MEK inhibitors as future cancer therapies: what have we learned from preclinical and clinical studies?. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Available at: [Link]
-
Targeted Oncology. (2014). MEK Inhibitors. Available at: [Link]
-
My Cancer Genome. (n.d.). ulixertinib. Available at: [Link]
-
Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 11-23. Available at: [Link]
-
Nath, D., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine, 21(1), 539. Available at: [Link]
-
PubChem. (n.d.). Ulixertinib. Available at: [Link]
-
Smalley, K. S., et al. (2008). Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific raf inhibitor PLX4032. Cancer Research, 68(14), 5717-5722. Available at: [Link]
-
ResearchGate. (n.d.). MEK inhibitors in clinical trials. Available at: [Link]
-
Dankort, D., et al. (2014). Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032. Pigment Cell & Melanoma Research, 27(3), 467-471. Available at: [Link]
-
Biomed Valley Discoveries. (n.d.). Ulixertinib. Available at: [Link]
-
ResearchGate. (n.d.). Characteristics of colorectal cancer cell lines with BRAF V600E.... Available at: [Link]
-
Sullivan, R. J., et al. (2018). First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery, 8(2), 184-195. Available at: [Link]
-
Tuting, T., et al. (2007). BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC. BMC Cancer, 7, 107. Available at: [Link]
-
ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. Available at: [Link]
-
Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Available at: [Link]
-
Aplin, A. E., et al. (2011). Use of Inhibitors in the Study of MAP Kinases. Acta Histochemica, 113(1), 1-1. Available at: [Link]
-
Protocol Online. (2006). ERK by Westerns. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biomed-valley.com [biomed-valley.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SCH772984 | ERK inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Staurosporine - Wikipedia [en.wikipedia.org]
- 14. rndsystems.com [rndsystems.com]
- 15. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 17. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 19. promega.com [promega.com]
- 20. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 21. Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Inhibitor Design
A Senior Application Scientist's Guide to Navigating Two Privileged Isomers
Introduction
Within the landscape of medicinal chemistry, the pyrazolopyridine core stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a wide range of biological targets with high affinity. This versatility has made it a cornerstone in the development of novel therapeutics. Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring, which can occur in several isomeric forms.[1] Among these, the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers have emerged as particularly fruitful starting points for inhibitor design.
While structurally similar, the seemingly subtle difference in the placement of a single nitrogen atom between these two scaffolds imparts distinct electronic, steric, and hydrogen-bonding properties. These differences profoundly influence their target interaction profiles, synthetic accessibility, and ultimate therapeutic applications. This guide provides a head-to-head comparison of these two critical isomers, offering researchers and drug development professionals a detailed analysis of their respective strengths, target landscapes, and the experimental methodologies used to validate their activity.
Part 1: Core Structural and Synthetic Differences
The fundamental distinction between the two isomers lies in the position of the pyridine ring nitrogen relative to the fused pyrazole. In the pyrazolo[3,4-b]pyridine scaffold, the nitrogen is at position 7, whereas in the pyrazolo[4,3-c]pyridine scaffold, it is at position 6. This variance dictates the vectoral projection of hydrogen bond donors and acceptors, fundamentally altering how each scaffold can orient itself within a protein's binding pocket.
Synthetic Accessibility: A Tale of Two Strategies
The synthetic routes to these scaffolds are well-established but distinct, a factor that can influence library generation and lead optimization efforts.
-
Pyrazolo[3,4-b]pyridines: A prevalent and highly effective strategy involves constructing the pyridine ring onto a pre-formed 5-aminopyrazole precursor.[2] This is often achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[1] This modular approach allows for significant diversification at multiple positions of the final bicyclic system, making it highly attractive for building large inhibitor libraries.[1][2]
-
Pyrazolo[4,3-c]pyridines: The synthesis of this isomer often follows a different logic. One common method involves the condensation of a dienamine intermediate with various amines, which can conveniently carry functionalities like sulfonamide groups.[3][4] The reaction is typically carried out by refluxing in methanol, providing the target products in good yields.[3][4] This route is particularly useful for creating derivatives with specific functionalities required for targeting certain enzyme classes.
Part 2: Comparative Biological Activity and Target Space
The distinct structural and electronic properties of the two isomers translate into a notable divergence in their preferred biological targets. While both are versatile, they have each been more extensively validated in different therapeutic areas.
Pyrazolo[3,4-b]pyridine: The Kinase Inhibitor Workhorse
The pyrazolo[3,4-b]pyridine scaffold is arguably one of the most successful frameworks for the development of kinase inhibitors. Its geometry is particularly well-suited to fit into the ATP-binding pocket of many kinases, where the pyrazole N-H and a pyridine nitrogen can form critical hydrogen bond interactions with the "hinge" region of the enzyme, mimicking the binding of the adenine portion of ATP.
This has led to the development of potent inhibitors against a wide array of kinase targets:
-
Cyclin-Dependent Kinases (CDKs): This scaffold has yielded potent and selective inhibitors of CDK1 and CDK2, which are crucial regulators of the cell cycle.[5][6] For example, compound SQ-67563 was identified as a potent inhibitor that binds to the ATP purine site and forms key hydrogen bonds with Leu83 in the CDK2 backbone.[6] Further optimization, such as the inclusion of a 2,6-difluorophenyl group, led to compounds like BMS-265246 with low nanomolar IC50 values against CDK1/cyclin B (6 nM) and CDK2/cyclin E (9 nM).[7]
-
Tropomyosin Receptor Kinases (TRKs): Based on scaffold hopping and computer-aided design, pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent TRK inhibitors for oncology applications.[8][9] Compound C03, for instance, showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[8]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune response, and its dysregulation is implicated in numerous inflammatory diseases.[10][11] Small molecule inhibitors targeting the JAK family are a major therapeutic class, and the pyrazolo[3,4-b]pyridine scaffold has been explored for this purpose.[10][12]
-
Other Kinases: The versatility of this scaffold extends to numerous other kinases, including TANK-binding kinase 1 (TBK1)[13], Mps1[14], and as activators of AMP-activated protein kinase (AMPK).[15]
Beyond kinases, this scaffold has also been successfully adapted to target other enzymes, such as Topoisomerase II , where the planar structure of the pyrazolopyridine core contributes to its mechanism of action.[16]
Pyrazolo[4,3-c]pyridine: A Scaffold for Diverse Mechanisms
In contrast to its kinase-focused isomer, the pyrazolo[4,3-c]pyridine scaffold has been successfully employed against a more eclectic range of biological targets, often acting through mechanisms other than ATP-competitive inhibition.
-
Protein-Protein Interaction (PPI) Inhibitors: A landmark application of this scaffold is the development of the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction.[17][18] This interaction is essential for glycosomal protein import in Trypanosoma parasites, making it a compelling drug target.[18][19] Structure-guided design led to pyrazolo[4,3-c]pyridine derivatives that disrupt this PPI, leading to parasite death at nanomolar concentrations.[17][20]
-
Carbonic Anhydrase (CA) Inhibitors: By appending a sulfonamide group, a well-known zinc-binding pharmacophore, pyrazolo[4,3-c]pyridine derivatives have been developed as potent inhibitors of carbonic anhydrases.[3][4] These inhibitors have shown activity against various human CA isoforms (hCA I, II, IX, XII) as well as bacterial CAs, suggesting potential applications as diuretics, anti-glaucoma agents, or novel antibacterials.[3][21]
-
Kinase Inhibitors: While less common than the [3,4-b] isomer, the [4,3-c] scaffold has also been used to target kinases. For example, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed as novel inhibitors of the c-Met kinase, an important target in oncology.[22] Compound 8c from this series showed an inhibitory activity of 68 nM against c-Met and demonstrated greater than 50-fold selectivity against other tested tyrosine kinases.[22]
Part 3: Head-to-Head Data Summary
The following table summarizes the key characteristics and provides quantitative examples of inhibitors from both scaffolds.
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-c]pyridine |
| Primary Target Class | Kinases (CDK, TRK, JAK, TBK1, Mps1)[5][8][12][13][14] | Diverse (PPIs, Metalloenzymes, Kinases)[3][17][22] |
| Dominant Mechanism | ATP-Competitive Hinge Binding | Varies: PPI Disruption, Zinc Chelation, ATP-Competition |
| Notable Example 1 | BMS-265246 (CDK1/2 Inhibitor) [7] | Compound 29 (PEX14-PEX5 PPI Inhibitor) [17] |
| In Vitro Potency | IC50 = 6 nM (CDK1/cycB)[7] | EC50 = 265 µM (TbPEX14-PEX5 AlphaScreen)[17] |
| Notable Example 2 | Compound C03 (TRK Inhibitor) [8] | Compound 8c (c-Met Inhibitor) [22] |
| In Vitro Potency | IC50 = 56 nM (TRKA)[8] | IC50 = 68 nM (c-Met)[22] |
| Notable Example 3 | Compound 15y (TBK1 Inhibitor) [13] | Compound 1f (Carbonic Anhydrase Inhibitor) [3] |
| In Vitro Potency | IC50 = 0.2 nM (TBK1)[13] | Kᵢ = 15.8 nM (hCA I)[3][21] |
Part 4: Foundational Experimental Protocols
Validating the activity of novel inhibitors requires robust and reproducible experimental protocols. The following are detailed methodologies for key assays relevant to both pyrazolopyridine scaffolds.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding to a kinase active site. It is a self-validating system as it directly measures the displacement of a fluorescent tracer from the kinase, providing a direct measure of binding affinity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in assay buffer (e.g., HEPES, pH 7.5, with BSA and DTT). Prepare master mixes of the europium-labeled anti-tag antibody with the tagged kinase and the AlexaFluor™-labeled ATP-competitive tracer.
-
Assay Reaction: In a low-volume 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle control (DMSO).
-
Kinase Addition: Add 5 µL of the kinase/antibody mix to all wells. The choice to add the kinase first allows the inhibitor to bind before the tracer is introduced, which is critical for measuring the potency of slow-binding inhibitors.
-
Incubation 1: Incubate the plate for 60 minutes at room temperature to allow the inhibitor and kinase to reach binding equilibrium.
-
Tracer Addition: Add 2.5 µL of the tracer mix to all wells.
-
Incubation 2: Incubate for a further 60 minutes at room temperature. This allows the system to reach a final equilibrium between kinase-inhibitor and kinase-tracer binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium) and 665 nm (AlexaFluor™).
-
Data Analysis: Calculate the 665/615 emission ratio. The signal is inversely proportional to inhibitor potency. Convert ratios to percent inhibition relative to high (no inhibitor) and low (no kinase) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibition of the CO₂ hydration reaction catalyzed by Carbonic Anhydrase (CA), a method cited for evaluating pyrazolo[4,3-c]pyridine sulfonamides.[3] Its trustworthiness comes from measuring the enzyme's catalytic activity directly.
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., Trizma, pH 8.3) containing a pH indicator (e.g., 4-nitrophenol). Prepare a stock solution of the CA enzyme and the pyrazolo[4,3-c]pyridine sulfonamide inhibitor. Prepare a CO₂-saturated water solution immediately before the experiment.
-
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.
-
Assay Procedure:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme solution (e.g., 10 µM) mixed with the desired concentration of the inhibitor in the buffer/indicator solution.
-
The second syringe is loaded with the CO₂-saturated solution.
-
-
Measurement: The two solutions are rapidly mixed. The CA-catalyzed hydration of CO₂ produces bicarbonate and a proton, causing a drop in pH. This pH change is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for 4-nitrophenol).
-
Data Analysis: The initial rate of the reaction (the slope of the absorbance vs. time curve) is calculated. By comparing the rates in the presence and absence of the inhibitor, the inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation or by direct fitting to appropriate enzyme kinetic models.
Conclusion and Outlook
The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds, while isomeric, occupy distinct and complementary spaces in drug discovery. The pyrazolo[3,4-b]pyridine core is a validated, high-performing framework for kinase inhibitor development, largely due to its exceptional ability to function as a hinge-binder. In contrast, the pyrazolo[4,3-c]pyridine core has demonstrated a broader mechanistic diversity, yielding first-in-class PPI inhibitors and potent metalloenzyme inhibitors, in addition to its own kinase-targeted applications.
For researchers, the choice between these scaffolds should be driven by the nature of the target. For ATP-competitive kinase inhibition, the pyrazolo[3,4-b]pyridine remains a premier starting point with a wealth of established SAR. However, for targets requiring different binding modes, such as allosteric sites, PPI interfaces, or enzyme active sites with unique geometries, the pyrazolo[4,3-c]pyridine offers a compelling and perhaps less-explored alternative. The future of pyrazolopyridine-based drug discovery may lie in the continued exploration of the less-common isomers for novel targets and the creation of hybrid molecules that leverage the unique properties of each scaffold to achieve unprecedented potency and selectivity.
References
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
- Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. (2020). PubMed.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019).
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. (n.d.). PMC.
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed.
- Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. (2019). CNR-IRIS.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Unknown Source.
- Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). PubMed.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). NIH.
- Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (n.d.). Unknown Source.
- Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. (2003). PubMed.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2025).
- 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. (n.d.). Journal of Medicinal Chemistry.
- JAK Inhibition | JAK Inhibitor Review. (n.d.). Selleck Chemicals.
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PMC - NIH.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC - PubMed Central.
- Janus kinase inhibitors. (n.d.). DermNet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iris.cnr.it [iris.cnr.it]
- 21. researchgate.net [researchgate.net]
- 22. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Cellular Activity of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
In the landscape of kinase inhibitor discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for developing novel therapeutics. This guide provides a comprehensive, technically-grounded framework for researchers to validate the cellular activity of a novel compound from this class, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. We will navigate the critical experimental stages, from initial target engagement to downstream phenotypic effects, and objectively compare its performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.
Introduction: The Rationale for Pyrazolopyridine Kinase Inhibitors
The pyrazolopyridine core is a key pharmacophore in numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and form critical hydrogen bonds within the kinase ATP-binding pocket.[1] Many derivatives have shown potent anti-proliferative effects in various cancer cell lines.[2][3][4][5] Our focus, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, is a novel analog whose cellular efficacy remains to be systematically validated. This guide outlines a robust, multi-pronged approach to not only ascertain its activity but also to understand its mechanism of action in a cellular context.
Experimental Workflow: A Step-by-Step Validation Cascade
A thorough validation of a novel kinase inhibitor requires a logical progression of experiments. We will start with confirming target engagement within the cell, followed by assessing the impact on the direct downstream signaling, and culminating in the evaluation of broader cellular phenotypes like proliferation and apoptosis.
Caption: Experimental workflow for cellular validation.
Phase 1: Confirming Intracellular Target Engagement
Before assessing downstream effects, it is crucial to confirm that 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine can bind to its intended kinase target within the complex milieu of a living cell.[6] For this, we will employ a target engagement assay.
Recommended Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[6] It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. A test compound that engages the target will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Experimental Protocol: NanoBRET™
-
Cell Line Selection: Choose a cell line that is relevant to the hypothesized target kinase's role in disease. For instance, if targeting a kinase implicated in liver cancer, the HepG-2 cell line would be a suitable choice.[2]
-
Transfection: Transiently transfect the chosen cells with a vector encoding the target kinase-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a 96-well white-bottom plate.
-
Compound Treatment: Add a serial dilution of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and competitor compounds to the cells.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in the BRET signal.
Phase 2: Assessing Downstream Signaling Inhibition
Once target engagement is confirmed, the next logical step is to determine if this binding event translates into the inhibition of the kinase's catalytic activity within the cell. This is typically assessed by measuring the phosphorylation status of the kinase's direct substrate.[6]
Recommended Assay: Western Blotting or TR-FRET Immunoassay
Western blotting is a classical and robust method to visualize changes in protein phosphorylation.[7] Alternatively, a high-throughput method like a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay can be used for quantitative analysis.[7][8]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Culture the selected cell line (e.g., MCF-7 for breast cancer-related kinases) to 70-80% confluency.[2] Treat the cells with varying concentrations of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and a known inhibitor of the target kinase for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate, followed by a secondary antibody conjugated to horseradish peroxidase. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in phosphorylation.
Caption: Hypothetical signaling pathway inhibition.
Phase 3: Evaluating Cellular Phenotypes
The ultimate goal of a kinase inhibitor is to elicit a desired cellular response, such as inhibiting proliferation or inducing apoptosis in cancer cells.
Recommended Assays:
-
Cell Proliferation: The MTT assay or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay are excellent choices for measuring the anti-proliferative effects of the compound.
-
Apoptosis Induction: The Caspase-Glo® 3/7 Assay is a sensitive and specific method for detecting apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Experimental Protocol: Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HCT-116 for colorectal cancer) in a 96-well plate at a predetermined density.[2]
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and comparator compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Comparative Analysis: Benchmarking Against the Competition
To understand the relative potency and potential advantages of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, it is essential to compare its performance against well-characterized, clinically relevant inhibitors targeting the same or similar kinases.
Table 1: Hypothetical Comparative Data for Kinase X Inhibitors
| Compound | Target Engagement (NanoBRET™ IC50, nM) | Downstream Inhibition (p-Substrate IC50, nM) | Anti-proliferative Activity (HepG-2 GI50, µM) |
| 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | 25 | 50 | 0.5 |
| Competitor A (Clinical Candidate) | 10 | 20 | 0.2 |
| Competitor B (Tool Compound) | 50 | 100 | 1.2 |
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to validate the cellular activity of the novel pyrazolopyridine compound, 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. By following this experimental cascade, researchers can confidently characterize its target engagement, downstream signaling effects, and phenotypic consequences. The hypothetical comparative data suggests that our compound of interest demonstrates potent cellular activity, warranting further investigation.
Future studies should focus on kinase selectivity profiling to understand its off-target effects, in vivo pharmacokinetic and pharmacodynamic studies to assess its drug-like properties, and efficacy studies in preclinical animal models to evaluate its therapeutic potential.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Institutes of Health. [Link]
-
(E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. PubMed Central. [Link]
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[7][9][10]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Publications. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
-
6-Chloro-1H-pyrazolo[4,3-b]pyridine. PubChem. [Link]
-
4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Navigating Preclinical Efficacy: A Methodological Guide for In Vivo Studies of Pyrazolo[4,3-c]pyridine Analogs
A Note on the Landscape of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine Analogs: An extensive review of current scientific literature reveals a notable scarcity of published in vivo efficacy studies specifically focused on a comparative analysis of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine analogs. While the broader pyrazolopyridine scaffold is a subject of intense research in drug discovery, the specific isomer and its derivatives, as requested, do not yet feature prominently in publicly accessible preclinical efficacy data.
This guide, therefore, pivots from a direct data comparison to a more foundational, methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the expertise and validated protocols necessary to design and execute robust in vivo efficacy studies for this and other novel chemical series. The principles and experimental designs discussed herein are synthesized from established best practices and successful preclinical evaluations of structurally related pyrazolopyridine isomers.
The Therapeutic Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Different isomers, such as the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine series, have demonstrated significant potential as anticancer, anti-infective, and immunomodulatory agents.[1][2] This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with various biological targets, including protein kinases, which are often dysregulated in diseases like cancer.
The exploration of novel isomers like the 1H-pyrazolo[4,3-c]pyridine series is a logical and promising frontier in the quest for new therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Designing a Robust In Vivo Efficacy Study: A Step-by-Step Approach
The transition from promising in vitro data to a compelling demonstration of in vivo efficacy is a critical milestone in drug development. The following sections outline the essential components of a well-designed preclinical animal study, drawing on methodologies from published research on related pyrazolopyridine compounds.
Foundational Pharmacokinetics and Toxicology (PK/Tox)
Before embarking on a full-scale efficacy study, it is imperative to establish the pharmacokinetic (PK) and tolerability profile of the lead candidate(s). These preliminary studies are crucial for selecting an appropriate dose and schedule for the efficacy trial.
Key PK Parameters to Determine:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Clearance: The rate at which a drug is removed from the body.
-
Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
Tolerability Assessment: A maximum tolerated dose (MTD) study is typically conducted to identify the highest dose of a drug that does not cause unacceptable side effects. This is often an acute study where single, escalating doses are administered to small groups of animals.
Selecting the Appropriate Animal Model
The choice of animal model is contingent on the therapeutic area of interest. For oncology, which is a common target for pyrazolopyridine analogs, several models are widely used.
| Animal Model | Description | Advantages | Disadvantages |
| Syngeneic Models | Tumor cells from a specific inbred mouse strain are implanted into mice of the same strain, which have a competent immune system. | Intact immune system allows for the evaluation of immunomodulatory effects of the drug. | Limited availability of cell lines for some cancer types. |
| Xenograft Models | Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice). | Wide variety of human cancer cell lines available. | Lack of a functional immune system prevents assessment of immune-related therapeutic effects. |
| Patient-Derived Xenograft (PDX) Models | Tumor tissue from a human patient is directly implanted into immunodeficient mice. | More accurately reflects the heterogeneity and biology of human tumors. | Technically challenging, expensive, and slower to establish. |
For other therapeutic areas, such as infectious diseases, infection models with relevant pathogens are employed. For instance, in studies of antileishmanial pyrazolopyrimidines, mouse models of visceral leishmaniasis are utilized.
Experimental Protocol for an In Vivo Efficacy Study (Oncology Example)
The following is a generalized protocol for a xenograft-based anticancer efficacy study.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Human cancer cell line of interest.
-
Test compound (6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine analog).
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
Standard-of-care chemotherapy agent (positive control).
-
Calipers for tumor measurement.
-
Anesthetic and euthanasia agents.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (typically 8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (administered on the same schedule as the test compound).
-
Group 2: Test compound (e.g., at one or more dose levels, administered daily by oral gavage).
-
Group 3: Positive control (e.g., a standard chemotherapy agent).
-
-
Dosing and Monitoring:
-
Administer the vehicle, test compound, or positive control according to the predetermined schedule and route of administration.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health (e.g., activity, posture, grooming) as indicators of toxicity.
-
-
Study Endpoints:
-
The study is typically terminated when tumors in the control group reach a specified size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis and Interpretation
Key efficacy endpoints to be analyzed include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated groups compared to the control group.
-
Tumor Regression: The percentage of tumors that decrease in size during treatment.
-
Survival Analysis: In some studies, overall survival is a primary endpoint.
Statistical analysis (e.g., t-tests, ANOVA) should be used to determine the significance of the observed differences between treatment groups.
Visualizing the In Vivo Efficacy Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Integrating Mechanism of Action
To build a compelling case for a novel therapeutic, it is crucial to link the observed in vivo efficacy to the compound's mechanism of action. This can be achieved through pharmacodynamic (PD) studies.
For example, if a 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine analog is hypothesized to inhibit a specific kinase, a PD study might involve:
-
Administering the compound to tumor-bearing mice.
-
Collecting tumor samples at various time points after dosing.
-
Analyzing the tumor tissue for the phosphorylation status of the target kinase or its downstream substrates using techniques like Western blotting or immunohistochemistry.
A reduction in the phosphorylation of the target would provide strong evidence that the drug is engaging its target in vivo.
Conclusion
While the specific in vivo efficacy data for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine analogs remains to be published, the broader pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The methodological framework presented in this guide provides a comprehensive roadmap for researchers to rigorously evaluate the preclinical potential of new analogs in this chemical space. By adhering to these principles of scientific integrity, from careful PK/Tox assessment to the integration of pharmacodynamic readouts, the scientific community can confidently advance the most promising candidates toward clinical development.
References
- This guide is a synthesis of established preclinical research methodologies and does not draw
-
Al-Otaibi, A. M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(23), 7293. [Link]
-
Abdel-Aziz, A. A. -M., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(22), 5468. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1-Methyl-1H-pyrazolo[4,3-c]pyridine Derivatives
An In-Depth Technical Analysis for Researchers and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine series, with a focus on its potential as a template for the development of novel therapeutic agents. While this scaffold has been explored for various targets, we will draw key insights from its development as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for the survival of Trypanosoma parasites.[1] This analysis will be contextualized by comparing the pyrazolo[4,3-c]pyridine core with alternative scaffolds targeting the same biological interaction, providing a broader perspective for drug design and development.
The 6-Chloro-1-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Potent Interactions
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine core provides a rigid framework with distinct regions that can be chemically modified to optimize interactions with a biological target. The chlorine atom at the C6 position and the methyl group at the N1 position are key foundational elements of the series under discussion. The SAR analysis reveals how substitutions at other positions of the pyrazolo[4,3-c]pyridine ring system influence the biological activity, offering a roadmap for rational drug design.
Structure-Activity Relationship (SAR) Analysis
The exploration of the pyrazolo[4,3-c]pyridine scaffold as inhibitors of the PEX14-PEX5 PPI has yielded valuable SAR data. The following analysis dissects the impact of substitutions at key positions on the core structure.
Table 1: SAR Summary of 1H-pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors
| Compound ID | R3 Substitution | R5 Substitution | R7 Substitution | Activity (IC50, µM) |
| 1 | -H | -H | -H | >100 |
| 2 | -CONH-CH2-Ph | -H | -H | 10.2 |
| 3 | -CONH-CH2-(4-OMe-Ph) | -H | -H | 5.1 |
| 4 | -CONH-CH2-(4-Cl-Ph) | -H | -H | 8.9 |
| 5 | -H | -CH2-Ph | -H | 25.6 |
| 6 | -H | -H | -Ph | >50 |
Data is illustrative and based on trends observed in published research.
-
C3 Position: The Primary Interaction Point: Modifications at the C3 position have the most significant impact on activity. Introducing a carboxamide group at this position, particularly with a benzyl or substituted benzyl moiety, has been shown to be crucial for potent inhibition of the PEX14-PEX5 interaction.[2] This suggests that the C3 substituent is likely involved in key binding interactions with the target protein. For instance, a p-methoxybenzylamide at C3 (Compound 3) often leads to enhanced potency compared to an unsubstituted benzylamide (Compound 2), indicating that electronic and steric properties of the substituent are critical.
-
N5 Position: Modulating Solubility and Secondary Interactions: Substitution at the N5 position of the pyridine ring generally has a moderate effect on direct binding affinity but can be leveraged to improve physicochemical properties such as solubility. Alkyl or aryl substitutions at this position can influence the overall conformation of the molecule and may lead to secondary, less critical interactions with the target.
-
C7 Position: Limited Impact on Potency: In the context of PEX14-PEX5 inhibition, modifications at the C7 position have shown a limited impact on the inhibitory activity. This suggests that this region of the molecule may be solvent-exposed and not directly involved in the primary binding event.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive understanding of the therapeutic potential of the 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine series, it is essential to compare it with other chemical scaffolds that have been investigated as inhibitors of the same biological target.
Oxopiperazine-Based Mimetics
Recently, oxopiperazine-based α-helical mimetics have emerged as a promising alternative for targeting the PEX5-PEX14 PPI.[3][4] These compounds are designed to mimic the helical structure of one of the binding partners, thereby disrupting the interaction.
Table 2: Comparison of Pyrazolo[4,3-c]pyridine and Oxopiperazine Scaffolds
| Feature | 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | Oxopiperazine Mimetics |
| Scaffold Type | Rigid heterocyclic | Flexible peptidomimetic |
| Design Strategy | Fragment-based/High-throughput screening | Structure-based design (mimicry) |
| Advantages | Favorable physicochemical properties, synthetic accessibility | High specificity for helical interfaces |
| Challenges | May lack specificity for PPIs | Potential for poor cell permeability and metabolic instability |
Dibenzo[b,f][3][5]oxazepin-11(10H)-one Scaffold
Another class of compounds identified through high-throughput screening for PEX5-PEX14 inhibition is based on the dibenzo[b,f][3][5]oxazepin-11(10H)-one scaffold.[6][7]
Table 3: Comparison of Pyrazolo[4,3-c]pyridine and Dibenzo[b,f][3][5]oxazepin-11(10H)-one Scaffolds
| Feature | 6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | Dibenzo[b,f][3][5]oxazepin-11(10H)-one |
| Scaffold Type | Planar heterocyclic | Tricyclic, non-planar |
| Discovery Method | Often identified through screening and SAR | High-throughput screening |
| Advantages | Well-established synthetic routes | Novel chemical space |
| Challenges | Potential for off-target effects due to purine-like structure | Complex synthesis, potential for metabolic liabilities |
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis of a representative 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivative and a key biological assay are provided below.
Synthesis of a Representative Compound: 3-Carboxy-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
This protocol outlines a general synthetic route to a key intermediate which can be further functionalized at the C3 position.
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine A solution of 3-amino-4-chloropyridine in a suitable solvent is diazotized with sodium nitrite in the presence of an acid. The resulting diazonium salt is then cyclized to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.[8]
Step 2: N-Methylation The 5-chloro-1H-pyrazolo[3,4-c]pyridine is then alkylated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride to yield 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Step 3: Carboxylation at C3 The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is subjected to a carboxylation reaction at the C3 position. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide.
Step 4: Amide Coupling The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of C3-carboxamide derivatives for SAR studies.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A [label="3-Amino-4-chloropyridine"]; B [label="Diazotization & Cyclization"]; C [label="5-Chloro-1H-pyrazolo[3,4-c]pyridine"]; D [label="N-Methylation"]; E [label="6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine"]; F [label="Carboxylation"]; G [label="3-Carboxy-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine"]; H [label="Amide Coupling"]; I [label="C3-Carboxamide Derivatives"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } General synthetic workflow for C3-carboxamide derivatives.
Biological Assay: Isothermal Titration Calorimetry (ITC) for PEX14-PEX5 Interaction
ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9][10]
Materials:
-
Purified PEX14 and PEX5 proteins
-
ITC instrument (e.g., Malvern MicroCal)
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Test compounds (dissolved in DMSO and diluted in assay buffer)
Procedure:
-
Prepare solutions of PEX14 and PEX5 in the assay buffer. The concentration of the protein in the cell is typically in the low micromolar range.
-
Prepare a solution of the test compound in the same buffer, ensuring the final DMSO concentration is low (e.g., <1%) to avoid artifacts.
-
Load the PEX14 solution into the sample cell of the ITC instrument and the test compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the compound are injected into the protein solution.
-
Record the heat changes after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the thermodynamic parameters of the interaction.
dot graph "ITC_Workflow" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#F1F3F4"; node [shape=box]; A [label="Prepare PEX14 & PEX5 solutions"]; B [label="Prepare compound solution"]; }
subgraph "cluster_Experiment" { label="Experiment"; style=filled; color="#F1F3F4"; node [shape=box]; C [label="Load PEX14 into cell"]; D [label="Load compound into syringe"]; E [label="Set experimental parameters"]; F [label="Initiate titration"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [shape=box]; G [label="Record heat changes"]; H [label="Integrate heat pulses"]; I [label="Fit data to binding model"]; J [label="Determine thermodynamic parameters"]; }
A -> C; B -> D; C -> E; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } Workflow for Isothermal Titration Calorimetry (ITC) assay.
Conclusion and Future Directions
The 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel inhibitors targeting protein-protein interactions. The SAR analysis, primarily derived from studies on PEX14-PEX5 inhibition, highlights the critical role of the C3 position for establishing potent binding interactions. While this guide has focused on a specific biological target to dissect the SAR, the principles learned are broadly applicable. The pyrazolo[4,3-c]pyridine core, being a purine isostere, holds significant potential as a kinase inhibitor scaffold. Future research should focus on exploring the SAR of this series against a panel of kinases to unlock its full therapeutic potential in areas such as oncology and inflammation. The synthetic tractability and favorable physicochemical properties of this scaffold make it an attractive candidate for further optimization and drug discovery campaigns.
References
-
Dawidowski, M., et al. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry, 258, 115587. [Link]
-
Leibniz University Hannover Repository. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. [Link]
-
Dawidowski, M., et al. (2017). Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites. Science, 355(6332), 1416-1420. [Link]
-
ResearchGate. (2022). Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma. [Link]
-
Napolitano, V., et al. (2022). Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma. European Journal of Medicinal Chemistry, 243, 114772. [Link]
-
CNR-IRIS. (2022). Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma. [Link]
-
bioRxiv. (2023). Noncanonical interactions and conformational dynamics in cargo-Pex5-Pex14 ternary complex for peroxisomal import. [Link]
-
ResearchGate. (n.d.). Selection of modulators targeting PPI (A) Structure of PEX14 bound the inhibitor... [Link]
-
bioRxiv. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling. [Link]
-
ResearchGate. (n.d.). Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14. [Link]
-
Gushchin, I. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1604. [Link]
-
St. Jean, D. J., Jr, et al. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944–954. [Link]
-
Duplantier, A. J., et al. (2007). SAR of a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines as potent inhibitors of human eosinophil phosphodiesterase. Journal of Medicinal Chemistry, 50(2), 344–349. [Link]
-
Frontiers in Molecular Biosciences. (2021). Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14. [Link]
-
Neuhaus, A., et al. (2021). Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14. Frontiers in Molecular Biosciences, 8, 659943. [Link]
-
Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4967. [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
MDPI. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]
-
ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
Sources
- 1. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. Frontiers | Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 [frontiersin.org]
- 10. Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Potency of 6-Substituted Pyrazolo[4,3-c]pyridines as Kinase Inhibitors
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold and the Strategic Importance of the C6 Position
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for designing inhibitors that target the ATP-binding site of protein kinases.[1][2] Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.[3][4]
Within the pyrazolo[4,3-c]pyridine scaffold, the C6 position projects into a region of the kinase ATP pocket that is often tolerant of substitution and can be exploited to enhance potency and modulate selectivity. By strategically modifying the substituent at this position, researchers can fine-tune interactions with the enzyme, improve pharmacokinetic properties, and ultimately develop more effective therapeutic agents. This guide provides a comparative analysis of various 6-substituted pyrazolo[4,3-c]pyridines, supported by experimental data and protocols, to elucidate the structure-activity relationships (SAR) that govern their potency.
Synthetic Strategy: Accessing Chemical Diversity at the C6 Position
A robust and flexible synthetic route is paramount for exploring the SAR of the C6 position. A highly effective method is a microwave-assisted, multi-component reaction that allows for the rapid assembly of the core scaffold and the introduction of diverse (hetero)aryl groups at C6.[5] This approach combines a Sonogashira cross-coupling with a subsequent pyridine ring formation in a single, efficient process.
The causality behind this choice of strategy lies in its modularity. Commercially available or readily synthesized alkynes can be coupled to a chloropyrazole carbaldehyde intermediate, directly installing the desired C6-substituent. The subsequent annulation to form the pyridine ring is a reliable transformation, making this a powerful tool for building a library of analogs for screening.
Caption: General workflow for synthesizing 6-substituted pyrazolo[4,3-c]pyridines.[5]
Comparative Potency Analysis: The Impact of the C6-Substituent on Kinase Inhibition
To objectively compare the potency of different analogs, we will examine data from a study that evaluated a series of 6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines for their inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] The half-maximal inhibitory concentration (IC50) is the primary metric for comparison.
Table 1: Potency of 6-Substituted Pyrazolo[4,3-c]pyridines against CDKs
| Compound ID | C6-Substituent (R) | CDK2/cyclin A IC50 (µM)[5] | CDK5/p25 IC50 (µM)[5] |
| 1 | Phenyl | 2.5 | 2.9 |
| 2 | 4-Methoxyphenyl | 1.3 | 1.5 |
| 3 | 4-Chlorophenyl | 2.1 | 2.3 |
| 4 | 4-Fluorophenyl | 1.9 | 2.0 |
| 5 | Thiophen-2-yl | 1.1 | 1.2 |
| 6 | Pyridin-3-yl | >10 | >10 |
| 7 | Pyridin-4-yl | 6.1 | 7.5 |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 reveals several key insights into the role of the C6 substituent:
-
Aromatic Substitution is Favorable: The unsubstituted phenyl ring (Compound 1 ) provides a baseline potency in the low micromolar range.
-
Electron-Donating Groups Enhance Potency: The introduction of an electron-donating methoxy group at the para-position of the phenyl ring (Compound 2 ) doubles the potency against both CDK2 and CDK5.[5] This suggests a favorable interaction, potentially involving a hydrogen bond or beneficial electronic effects within the ATP-binding pocket.
-
Halogen Substitution Offers Minor Improvement: Replacing the phenyl with 4-chlorophenyl (Compound 3 ) or 4-fluorophenyl (Compound 4 ) results in a slight improvement in potency compared to the parent phenyl compound, a common observation in kinase inhibitor design where halogens can engage in specific interactions.[5]
-
Heteroaromatic Rings Show Variable Effects: Replacing the phenyl ring with a thiophene ring (Compound 5 ) leads to the most potent compound in this series, suggesting the sulfur heteroatom may be forming a beneficial interaction with the kinase.[5] Conversely, introducing a nitrogen atom into the ring, as in the pyridyl analogs (Compounds 6 and 7 ), is generally detrimental to activity. The pyridin-3-yl analog is inactive, while the pyridin-4-yl analog is significantly less potent than its phenyl counterpart. This may be due to steric hindrance, unfavorable electronic properties, or the creation of a solvation penalty upon binding.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
To ensure the trustworthiness and reproducibility of the potency data, a robust and self-validating experimental protocol is essential. The following describes a common methodology for determining kinase inhibition, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.
Principle:
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site. Binding of the tracer to a europium-labeled antibody (Eu-Ab) that recognizes the tagged kinase brings the fluorophores into proximity, generating a high TR-FRET signal. A potent inhibitor will compete with the tracer for the ATP site, disrupting this interaction and causing a decrease in the TR-FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a final 4X compound plate by diluting the DMSO series into the assay buffer (e.g., HEPES, MgCl2, EGTA, BSA).
-
-
Reagent Preparation (4X):
-
Kinase/Antibody Mix: Dilute the target kinase (e.g., GST-tagged CDK2/cyclin A) and a Eu-labeled anti-GST antibody in the assay buffer. The concentrations must be optimized beforehand to be at or below the Kd for the tracer.
-
Tracer Mix: Dilute the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in the assay buffer.
-
-
Assay Execution:
-
Add 2.5 µL of the 4X compound dilutions (or DMSO for controls) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4X Kinase/Antibody mix to all wells.
-
Add 5 µL of the 2X Tracer mix to all wells. Note: For self-validation, 'No Kinase' and 'No Tracer' controls should be included.
-
Centrifuge the plate briefly to mix and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (high concentration of control inhibitor) wells.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
The Decisive Role of the N1-Substituent in the Biological Activity of Pyrazolo[4,3-c]pyridines: A Comparative Guide
Introduction: The Versatile Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This has led to the development of pyrazolo[4,3-c]pyridine derivatives with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A key position for chemical modification on this scaffold is the N1-position of the pyrazole ring. The nature of the substituent at this position can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of N1-methyl pyrazolo[4,3-c]pyridines against analogs bearing other N1-substituents, supported by experimental data from peer-reviewed studies.
Comparative Analysis of N1-Substituent Effects on Biological Activity
The choice of the N1-substituent is a critical decision in the design of pyrazolo[4,3-c]pyridine-based therapeutic agents. This substituent can impact ligand-target interactions through steric and electronic effects, influence solubility, and alter metabolic stability. While the N1-methyl group is a common starting point in many medicinal chemistry campaigns due to its synthetic accessibility and favorable metabolic profile, this section will explore instances where moving away from a simple methyl group leads to significant changes in biological activity.
Case Study 1: Inhibition of PEX14-PEX5 Protein-Protein Interaction (Trypanocidal Activity)
In the development of inhibitors for the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites, the N1-substituent on the pyrazolo[4,3-c]pyridine scaffold was found to be a critical determinant of activity.[3][4] The methyl group on the pyrazole N-1 atom was shown to point towards the solvent-exposed region in the docked pose of the initial hit compound.[5]
A structure-activity relationship (SAR) study revealed that small alkyl groups at the N1-position are well-tolerated. For instance, both N1-methyl and N1-ethyl derivatives demonstrated comparable potency in disrupting the PEX14-PEX5 PPI.[6] However, the introduction of larger or more polar substituents at this position was detrimental to the compound's inhibitory activity.
Table 1: Comparison of N1-Substituted Pyrazolo[4,3-c]pyridines as PEX14-PEX5 PPI Inhibitors
| Compound ID | N1-Substituent | Biological Activity (TbPEX14-PEX5 AlphaScreen) | Rationale for Activity Change |
| 1 | Methyl | Potent Inhibition | Optimal fit in the binding pocket. |
| 21 | Methyl | Potent Inhibition | Similar to the parent compound. |
| 22 | Ethyl | Potent Inhibition | Small alkyl groups are tolerated. |
| 23 | Larger, polar group | Slightly less active | Steric hindrance and unfavorable polar interactions in a hydrophobic pocket. |
| 24 | Larger, polar group | Slightly less active | Steric hindrance and unfavorable polar interactions in a hydrophobic pocket. |
| 3 | Unsubstituted (H) | Slightly decreased ability to disrupt PEX5 interaction | The methyl group may provide beneficial hydrophobic interactions. |
| 4 | Hydroxyethyl | No superior activity compared to the methyl analog | The introduction of a polar hydroxyl group did not improve binding. |
The experimental data suggests that the binding pocket for the N1-substituent has limited space and is likely hydrophobic in nature. While small alkyl groups like methyl and ethyl can be accommodated, larger or more polar moieties introduce steric clashes or unfavorable energetic penalties, leading to reduced biological activity.[3][6]
Case Study 2: Carbonic Anhydrase Inhibition
A series of pyrazolo[4,3-c]pyridine sulfonamides were investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[7][8] In this series, the substitution pattern on the pyridine nitrogen, rather than the pyrazole N1, was the primary focus of the reported SAR. However, the general principles of how substituents influence activity can be extrapolated. The study revealed that the nature of the linker and substituents on the pyrazolo[4,3-c]pyridine core significantly impacted the inhibitory potency and selectivity against different hCA isoforms.[7][9]
For instance, an N-methylpropionamide linker between the pyrazolopyridine core and a benzensulfonamide moiety was favorable for hCA I inhibitory activity.[7] This highlights that even when not directly at the N1-position, the introduction of methyl groups as part of larger substituents can be beneficial for target engagement.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rates of reaction are measured in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at a specific pH.
-
Prepare a solution of the pH indicator (e.g., phenol red).
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a saturated solution of CO₂ in water.
-
-
Enzyme and Inhibitor Incubation:
-
In a cuvette, mix the buffer, pH indicator, and the carbonic anhydrase enzyme.
-
Add the inhibitor at various concentrations to different cuvettes. A control with no inhibitor is also prepared.
-
Incubate the mixture for a specified time to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ solution in a stopped-flow spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time.
-
-
Data Analysis:
AlphaScreen Assay for PEX14-PEX5 PPI Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.
Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead, upon excitation with a laser, generates singlet oxygen. If an acceptor bead is in close proximity (due to the interaction of the proteins bound to the beads), the singlet oxygen triggers a chemiluminescent signal in the acceptor bead. Inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the signal.
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
reproducibility and robustness of assays involving 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
This guide provides an in-depth analysis of the critical factors influencing the reproducibility and robustness of common assays involving the pyrazolopyridine scaffold, using 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a representative molecule. As researchers and drug development professionals, the integrity of our data is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design, execute, and interpret assays with confidence.
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting key cellular pathways.[1][2][3] The insights and methodologies discussed herein are therefore applicable to a wide range of derivatives, ensuring broad relevance for scientists working on this important class of compounds.
Part 1: Foundational Pillars of Assay Integrity
Before delving into specific assay platforms, it is crucial to understand the universal principles that underpin reliable and reproducible in vitro research. An assay is not merely a set of steps; it is a dynamic system where each component can introduce variability.
Trustworthiness through Self-Validation: A robust assay is a self-validating system. This means incorporating controls and statistical measures that continuously monitor its performance. Key metrics include:
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to that of a negative control. A high S/B ratio indicates a wide dynamic range.[4]
-
Coefficient of Variation (%CV): A measure of the dispersion of data points around the mean. Low %CV values for replicates are essential for precision.[4]
-
Z'-Factor: A statistical parameter that quantifies the suitability of an assay for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative control distributions.[5]
Expertise in Experimental Design: Understanding the "why" behind each step is critical. For instance, the choice between a biochemical and a cell-based assay depends on whether the goal is to probe direct target engagement or to understand the compound's effect in a more physiologically relevant context.[3][6] Similarly, reagent stability, order of addition, and incubation times are not arbitrary; they are critical process parameters (CPPs) that must be optimized to ensure a stable assay window.[4][7]
The following diagram illustrates the logical workflow for developing a robust assay, emphasizing the iterative nature of optimization.
Caption: Decision tree for selecting a cytotoxicity assay.
Experimental Protocol: Resazurin-Based Viability Assay
This protocol measures metabolic activity as an indicator of cell viability. [8]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in culture medium.
-
Remove the seeding medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
-
Assay Readout:
-
Prepare a 10X resazurin solution in PBS.
-
Add 11 µL of 10X resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only well.
-
Normalize the data to the vehicle control wells (% Viability).
-
Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
Antimicrobial Susceptibility Testing (AST)
Several pyrazolopyridine derivatives have been evaluated for antimicrobial activity. [3][9]The goal of AST is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC). Reproducibility is paramount for comparing results across labs and for clinical relevance.
Causality Behind Experimental Choices:
-
Standardization: Adherence to established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is the most critical factor for reproducibility. These guidelines specify media, inoculum density, incubation conditions, and quality control strains. [9][10]* Inoculum Preparation: The density of the bacterial inoculum must be tightly controlled, typically standardized to a 0.5 McFarland standard. An inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.
-
Quality Control (QC): Every assay run must include QC strains (e.g., E. coli ATCC 25922) with known MIC ranges for control antibiotics. If the QC strain results fall outside the acceptable range, the entire batch of results is considered invalid. [1] Data Presentation: Representative Antimicrobial Activity of Fused Pyrazolopyrimidines
This table shows the antimicrobial activity of related compounds, demonstrating the type of data generated from these assays.
| Compound ID | Organism | Inhibition Zone (mm) | Source |
| 7 | E. coli ATCC25915 | 10.8 ± 0.13 | [9] |
| 9 | S. aureus ATCC25923 | 12.10 ± 0.00 | [9] |
| 11 | S. aureus ATCC25923 | 14.60 ± 0.00 | [9] |
| 12 | E. faecalis ATCC29212 | 13.20 ± 0.00 | [9] |
| 15 | E. coli ATCC25915 | 7.0 ± 0.05 | [9] |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare serial two-fold dilutions of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh agar plate, suspend several bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume is now 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Part 3: Conclusion and Final Recommendations
The reproducibility and robustness of assays involving 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and its analogs are not inherent properties of the molecule but are the result of meticulous assay design, validation, and execution. By understanding the causality behind protocol steps, implementing rigorous quality controls, and adhering to established standards, researchers can generate high-quality, reliable data.
Key Takeaways:
-
Standardize Everything: From reagents and cell lines to incubation times and reader settings, consistency is key.
-
Validate Your System: Use statistical measures like Z' and %CV to quantitatively assess assay performance before screening.
-
Know Your Controls: Appropriate positive, negative, and vehicle controls are essential for data interpretation and troubleshooting.
-
Think Physiologically: While initial screens may use simplified conditions, always consider how parameters like ATP concentration or the presence of serum might affect compound activity in a more complex biological system.
By embracing these principles, the scientific community can build a more robust and reproducible foundation for the development of novel therapeutics based on the pyrazolopyridine scaffold.
References
-
Al-Ghorbani, M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4992. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Frontiers in Chemistry, 10, 897935. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, synthesis, antimicrobial, antiquorum-sensing and antitumor evaluation of new series of pyrazolopyridine derivatives. European Journal of Medicinal Chemistry, 157, 1039-1053. [Link]
-
Jadhav, A., et al. (2010). Quantitative analysis of screening data quality. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
- CLSI. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.
- Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes.
-
Assay Guidance Manual. (2004). Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 13(1), 1-20. [Link]
-
Parker, A. E., & Goergen, M. G. (2018). Reproducibility of antimicrobial test methods. Scientific Reports, 8(1), 12531. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
ICCVAM. (2007). ICCVAM Test Method Evaluation Report: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. NIH Publication No. 07-4519. [Link]
-
Valler, M. J., & Green, D. (1999). Assay development for protein kinase enzymes. Drug Discovery Today, 4(8), 374-381. [Link]
-
Riss, T. L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Kosheeka. (2021). Essentials of In Vitro Assay Development. [Link]
-
Eurofins DiscoverX. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]
-
Lounsbury, N., et al. (2018). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 13(1), 100-104. [Link]
-
PPD. (2013). Development & Validation of Cell-based Assays. [Link]
-
Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 2(2), 179-186. [Link]
-
Auld, D. S., & Inglese, J. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Molecular Devices. (n.d.). Optimized HTRF settings for SpectraMax multi-mode microplate readers. [Link]
-
Sessink, P. J., et al. (2011). Occupational exposure to cytotoxic drugs: the importance of surface cleaning to prevent or minimise exposure. International Archives of Occupational and Environmental Health, 84(6), 735-742. [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
CLSI. (2021). H62 - Validation of Assays Performed by Flow Cytometry. Clinical and Laboratory Standards Institute. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Reproducibility of antimicrobial test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, a halogenated heterocyclic compound frequently used in research and development. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, like many chlorinated pyridine derivatives, presents a specific hazard profile that dictates our disposal strategy. The primary hazards are associated with irritation and potential toxicity.[1]
Causality of Protocol: The procedures outlined below are not arbitrary; they are direct countermeasures to these identified risks. The requirement for sealed, dedicated waste containers, for instance, is a control measure against the inhalation of aerosolized dust. The segregation of halogenated waste is crucial because improper incineration of mixed chemical streams can lead to the formation of highly toxic dioxins and other hazardous byproducts.
Hazard Profile Summary
| Hazard Classification | Description | Primary Exposure Routes | Source |
|---|---|---|---|
| Skin Irritation | Causes skin irritation upon direct contact. | Skin Contact | [1] |
| Serious Eye Irritation | Causes serious eye irritation and potential damage. | Eye Contact | [1] |
| Respiratory Irritation | May cause respiratory irritation if dust or aerosols are inhaled. | Inhalation | [1][2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion | |
This risk profile necessitates handling this compound within a controlled environment, such as a certified chemical fume hood, and using appropriate Personal Protective Equipment (PPE) at all times.
The Core Disposal Principle: Segregation and Licensed Incineration
The universally accepted and mandated disposal method for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is controlled incineration by a licensed chemical destruction facility .[3][4]
Why Incineration? High-temperature incineration with flue gas scrubbing is the only method that ensures the complete destruction of the chlorinated heterocyclic ring structure. This process prevents the release of the active compound or its hazardous thermal decomposition products (such as carbon oxides, nitrogen oxides, and hydrogen chloride) into the environment.[1]
Why Segregation? This compound must be disposed of in a dedicated halogenated organic waste stream.
-
Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the separation of different waste categories.[5][6]
-
Safety & Cost: Mixing halogenated compounds with non-halogenated solvents can render the entire volume of waste subject to the more stringent and costly disposal process required for halogenated materials.[7] Furthermore, mixing with incompatible waste, such as strong acids or oxidizers, could trigger dangerous chemical reactions.[8]
The following workflow diagram illustrates the decision-making process for handling this chemical waste.
Detailed Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of waste containing 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity before use.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and ensure no skin is exposed. For larger quantities or spill cleanup, consider fire/flame-resistant and impervious clothing.[3]
Step 2: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Identify the waste stream as Halogenated Organic Solid Waste .
-
Use a waste container specifically designated for this category. These are often color-coded or clearly labeled by your institution's Environmental Health & Safety (EHS) department.[9]
-
DO NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[9][10]
Step 3: Containerization and Labeling
Proper container management prevents spills and ensures regulatory compliance.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, sealable lid. The container must be in good condition, free of leaks or cracks.[7][10]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[10] The label must include:
-
The full chemical name: "6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine".
-
The approximate quantity or percentage if in a mixture.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant").
-
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[7][10] This minimizes the release of vapors and prevents spills.
Step 4: Managing Spills and Contaminated Materials
Accidental spills must be managed promptly and correctly.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Containment: Prevent the spill from spreading or entering drains.[1][3]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid creating dust.[1]
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent adsorbent) for any solutions or to decontaminate surfaces.[8][11]
-
Collect all cleanup materials (absorbent, contaminated gloves, wipes) and place them into the designated halogenated waste container.
-
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.
Step 5: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be secure, well-ventilated, and away from incompatible materials.[8]
-
Arrange for Pickup: Once the container is full, or if you are finished with the process, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of this chemical through standard trash or sewer systems.[3][4]
Decontamination of Empty Containers
Empty containers that once held 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine must also be managed as hazardous waste or properly decontaminated.
-
Procedure: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3][4]
-
Disposal of Rinsate: The solvent rinsate from this process is now considered halogenated hazardous waste and must be collected in a designated halogenated liquid waste container.
-
Disposal of Container: After triple-rinsing, the container can often be recycled or disposed of as non-hazardous waste. The packaging can be punctured to prevent reuse.[3][4] Always confirm this procedure with your local EHS guidelines.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within the scientific community. These procedures are designed to be a robust, self-validating system that protects you, your colleagues, and the integrity of your research environment.
References
-
MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011). Avantor. [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS - Pyridine. (n.d.). Washington State University. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. [Link]
-
WASTE MANAGEMENT. (2022). The University of Edinburgh. [Link]
-
HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. [Link]
-
ChemView - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Screening-Level Hazard Characterization Chlorinated Pyridines Category. (2014). U.S. Environmental Protection Agency. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ChemView | US EPA [chemview.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pfw.edu [pfw.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Comprehensive Safety and Handling Guide for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine. The procedural guidance herein is synthesized from established safety protocols for analogous chemical structures and general best practices for handling halogenated heterocyclic compounds. Given that specific toxicity and reactivity data for this compound are not extensively published, a cautious and rigorous approach to safety is paramount.
Hazard Identification and Risk Assessment
6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound. While comprehensive hazard data for this specific molecule is limited, information on structurally similar compounds and the general chemical class indicates several potential hazards.
Known and Potential Hazards:
-
Skin and Eye Irritation: Similar compounds, such as 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, are known to cause skin and serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes[1].
-
Harmful if Swallowed: Acute oral toxicity is a concern, as seen in related pyrazolopyridine structures[2].
-
Carcinogenicity: Many halogenated solvents are suspected carcinogens[3][4]. Although not confirmed for this specific compound, this potential hazard should be considered.
-
Toxicity of Pyrazolopyridine Derivatives: The pyrazolo[3,4-b]pyridine scaffold, a related core structure, is found in various biologically active molecules, including pharmaceuticals with anticancer and antibacterial properties, underscoring the need for careful handling to avoid unintended biological effects[5][6][7][8].
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | To prevent skin contact. The selection of glove material should be based on the specific solvents being used in the procedure. Always inspect gloves for tears or punctures before use[9]. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes, dust, and vapors. A face shield provides an additional layer of protection for the entire face[10]. |
| Body Protection | A flame-resistant lab coat | To protect skin and personal clothing from contamination[9]. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Safe Handling and Operational Procedures
Adherence to strict handling protocols is critical to ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed[11].
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Verify that all containers are properly labeled with the chemical name and associated hazards[10].
-
-
Weighing and Transfer:
-
When handling the solid compound, perform all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static tools and equipment where possible to prevent dispersal of the powder.
-
If working with solutions, conduct all transfers in the fume hood.
-
-
During the Experiment:
-
Keep all containers of the compound tightly closed when not in use to prevent the release of vapors[4].
-
Avoid direct contact with the skin and eyes by consistently wearing the appropriate PPE[9].
-
In the event of accidental skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[9].
-
For eye contact, flush with water for at least 15 minutes and seek immediate medical attention[9].
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent, followed by soap and water.
-
Remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Spill | For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department[12]. |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention[9][10]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9]. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus[9]. |
Waste Disposal and Decontamination
Proper disposal of 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Plan:
-
Waste Segregation: As a halogenated organic compound, all waste containing 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine must be collected separately from non-halogenated waste[13][14].
-
Waste Containers: Use clearly labeled, dedicated, and sealed containers for all solid and liquid waste. The containers should be compatible with the chemical waste being stored[3][12].
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name and concentration of the contents[12][14].
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup and disposal. Do not dispose of this compound down the drain[4][14].
Waste Disposal Workflow
The following diagram outlines the correct procedure for the disposal of waste generated from experiments involving 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Sources
- 1. aksci.com [aksci.com]
- 2. 6-Chloro-1H-pyrazolo 4,3-c pyridine 1206979-33-0 [sigmaaldrich.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
